Product packaging for (2-Amino-3,5-dibromophenyl)methanol(Cat. No.:CAS No. 50739-76-9)

(2-Amino-3,5-dibromophenyl)methanol

Numéro de catalogue: B195446
Numéro CAS: 50739-76-9
Poids moléculaire: 280.94 g/mol
Clé InChI: GHUMSGGCKVMYGH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Amino-3,5-dibromophenyl)methanol (CAS 50739-76-9) is a high-value aromatic organic compound with the molecular formula C7H7Br2NO and a molecular weight of 280.94 g/mol . This compound is characterized as a white to off-white solid with a melting point of 146-148°C . Its primary research application is in the pharmaceutical sector, where it serves as a critical synthetic intermediate and is formally identified as Ambroxol Impurity 4 . This makes it an essential reference standard for quality control and analytical research in the development and production of pharmaceutical ingredients. Researchers utilize this compound to ensure the purity, safety, and efficacy of drug substances. The chemical is offered with high purity for professional and industrial scientific research. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. For safe handling, use personal protective equipment and avoid dust formation . Store in a cool, dark place under an inert atmosphere .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Br2NO B195446 (2-Amino-3,5-dibromophenyl)methanol CAS No. 50739-76-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2-amino-3,5-dibromophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUMSGGCKVMYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612343
Record name (2-Amino-3,5-dibromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50739-76-9
Record name 2-Amino-3,5-dibromobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50739-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-3,5-dibromophenyl)methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050739769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Amino-3,5-dibromophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanol, 2-amino-3,5-dibromo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-AMINO-3,5-DIBROMOPHENYL)METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOB7W7C9SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: (2-Amino-3,5-dibromophenyl)methanol (CAS 50739-76-9)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research and informational purposes only. It is not a substitute for professional safety and handling guidance. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

Introduction

(2-Amino-3,5-dibromophenyl)methanol is a halogenated aromatic compound primarily known in the pharmaceutical industry as a process impurity and reference standard. It is identified as Ambroxol EP Impurity A and Bromhexine EP Impurity A, making its synthesis, characterization, and quantification critical for the quality control of these active pharmaceutical ingredients (APIs).[1][2][3] This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in pharmaceutical analysis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, formulation, and analytical method development.

PropertyValueReference(s)
CAS Number 50739-76-9
Molecular Formula C₇H₇Br₂NO
Molecular Weight 280.94 g/mol
Appearance White to off-white or pale yellow solid
Melting Point 146-148 °C
Boiling Point 366.3 ± 37.0 °C at 760 mmHg (Predicted)
Density 2.037 ± 0.06 g/cm³ (Predicted)
Flash Point 175.3 °C
pKa 13.83 ± 0.10 (Predicted)
Solubility Slightly soluble in Chloroform, DMSO, and Methanol.
Storage Temperature Room temperature, in a dark place under an inert atmosphere.

Spectroscopic and Structural Identifiers

IdentifierValueReference(s)
IUPAC Name This compound[3]
SMILES OCC1=CC(Br)=CC(Br)=C1N[1]
InChI InChI=1S/C7H7Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2
InChIKey GHUMSGGCKVMYGH-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound via the reduction of 2-Amino-3,5-dibromobenzaldehyde.[4] This method is effective for producing the compound on a laboratory or industrial scale.[5]

Reaction Scheme:

Synthesis reactant 2-Amino-3,5-dibromobenzaldehyde product This compound reactant->product Reduction reagent Potassium Borohydride (KBH4) Ethanol, 20°C reagent->reactant

Fig. 1: Synthesis of this compound.

Materials and Equipment:

  • 2-Amino-3,5-dibromobenzaldehyde (100 kg)

  • Absolute Ethanol (240 kg)

  • Potassium Borohydride (KBH₄) (12 kg)

  • 1000L Glass-lined reactor with stirring mechanism

  • 2000L Reactor for crystallization

  • Centrifuge with filter bag

  • Hot air circulating oven

  • pH test paper

  • Stainless steel trays

Procedure:

  • Reaction Setup: Charge the 1000L glass-lined reactor with 240 kg of absolute ethanol and 100 kg of 2-Amino-3,5-dibromobenzaldehyde.

  • Reduction: Begin stirring the mixture to ensure homogeneity. Slowly add 12 kg of potassium borohydride in six equal portions. Control the rate of addition to maintain the reaction temperature at 20°C.

  • Reaction Monitoring: Continue stirring the reaction mixture at 20°C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Crystallization: Once the reaction is complete, transfer the reaction liquid to a 2000L reactor. Cool the solution to a temperature range of 0-10°C to induce crystallization.

  • Isolation: Prepare a centrifuge with a clean filter bag. Transfer the crystallized slurry to the centrifuge and perform spin filtration to separate the solid product.

  • Washing: Wash the isolated solid material with water until the filtrate is neutral, as verified with pH test paper.

  • Drying: Spin dry the material in the centrifuge. Evenly spread the semi-dried intermediate on clean stainless steel trays to a thickness of 1-2 cm.

  • Final Drying: Place the trays in a hot air circulating oven and dry at 80°C until the moisture content is below 0.5% (approximately 6 hours).

  • Yield: After cooling, the final product is weighed. This process typically yields around 100.20 kg (99.5% yield) of this compound.[4]

Analytical Protocol: Use as a Reference Standard in HPLC

This compound is used as a reference standard for the quantification of Ambroxol Impurity A or Bromhexine Impurity A in the respective APIs. The following is a general workflow for its use in an HPLC-based impurity profiling assay.

Objective: To identify and quantify this compound in a sample of Ambroxol or Bromhexine API.

Materials and Equipment:

  • This compound reference standard

  • API sample (Ambroxol or Bromhexine)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water, buffer)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh the API sample and dissolve it in the same diluent to a known concentration.

  • HPLC Method:

    • Set up the HPLC system with an appropriate column and mobile phase (isocratic or gradient elution). The specific parameters (e.g., mobile phase composition, flow rate, column temperature, detection wavelength) must be developed and validated for the specific API.

    • Equilibrate the system until a stable baseline is achieved.

  • Analysis:

    • Inject the standard solutions in sequence, starting with the lowest concentration, to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the API sample solution.

  • Data Processing:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of the impurity in the API sample by interpolating its peak area against the calibration curve.

    • Express the impurity level as a percentage relative to the API concentration.

Role in Drug Development & Safety

Pharmaceutical Context

This compound is not an active pharmaceutical ingredient but rather a critical process-related impurity found during the synthesis of the mucolytic agents Ambroxol and Bromhexine.[6] Regulatory bodies like the European Pharmacopoeia (EP) list it as "Ambroxol EP Impurity A" and "Bromhexine EP Impurity A".[1][2] Its presence must be monitored and controlled within strict limits to ensure the safety and efficacy of the final drug product. Therefore, highly pure this compound is synthesized and used as a reference standard for analytical method development, validation, and routine quality control testing.[1][2]

Impurity_Workflow Workflow for Pharmaceutical Impurity Control cluster_API API Synthesis & Control cluster_Analytics Analytical Workflow API_Synth API Synthesis (e.g., Ambroxol) Impurity_Formation Impurity Formation (CAS 50739-76-9) API_Synth->Impurity_Formation by-product Purification API Purification API_Synth->Purification Impurity_Formation->Purification Final_API Final API Product Purification->Final_API QC_Testing QC Testing of API Batch Final_API->QC_Testing Ref_Std Reference Standard (CAS 50739-76-9) Method_Dev Analytical Method Development (HPLC) Ref_Std->Method_Dev Method_Dev->QC_Testing Release Batch Release / Rejection QC_Testing->Release

Fig. 2: General workflow for impurity control in API manufacturing.
Safety and Handling

This compound is classified with GHS hazard statements, indicating potential health risks upon exposure.

Hazard InformationDetailsReference(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personnel handling this substance should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or fume hood.

References

physical and chemical properties of 2-Amino-3,5-dibromobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

2-Amino-3,5-dibromobenzyl Alcohol: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

2-Amino-3,5-dibromobenzyl alcohol (CAS No: 50739-76-9) is a halogenated aromatic amino alcohol.[1][2] It holds significance in the pharmaceutical industry primarily as a known byproduct and intermediate in the synthesis of mucolytic agents such as Ambroxol and Bromhexine.[2][3] Its chemical structure, featuring an amino group and a primary alcohol on a dibrominated benzene ring, makes it a subject of interest for synthetic chemists and drug development professionals. Understanding its physical and chemical properties is crucial for process optimization, impurity profiling, and the development of new synthetic routes. This guide provides a detailed overview of its core properties, experimental protocols, and relevant chemical relationships.

Core Physical and Chemical Properties

The fundamental properties of 2-Amino-3,5-dibromobenzyl alcohol are summarized below. These values are critical for its handling, storage, and application in a laboratory or industrial setting.

Table 1: Physical and Chemical Data for 2-Amino-3,5-dibromobenzyl alcohol

PropertyValueReference(s)
CAS Number 50739-76-9[1][2][3]
Molecular Formula C₇H₇Br₂NO[1][2][3]
Molecular Weight 280.94 g/mol [1][3]
Appearance Assumed to be an off-white to pale yellow solid crystalline compound.[4]
Melting Point 146-148 °C[3][5]
Boiling Point 366.3 ± 37.0 °C (Predicted)[3]
Density 2.037 ± 0.06 g/cm³ (Predicted)[3]
Refractive Index 1.683[5]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol.[3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[3][6]

Spectroscopic and Chemical Characteristics

Chemical Structure

The molecule consists of a benzyl alcohol backbone substituted with an amino group at position 2 and bromine atoms at positions 3 and 5.

Reactivity

The presence of amino and alcohol functional groups allows for a range of chemical reactions. The amino group can undergo diazotization, acylation, and alkylation. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid and can participate in esterification and etherification reactions. The aromatic ring can undergo further substitution, although the existing substituents will influence the position and feasibility of such reactions.

Spectroscopic Data
  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong, broad absorption in the 3300-3400 cm⁻¹ range, characteristic of the O-H stretching vibration of the alcohol, which is broadened by hydrogen bonding.[7] N-H stretching vibrations from the primary amine would appear in the 3200-3400 cm⁻¹ region. A strong C-O stretching band for the primary alcohol should be present around 1000-1075 cm⁻¹.[7][8] Aromatic C-H and C=C stretching bands would also be visible.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The proton NMR spectrum would display distinct signals for the aromatic protons, the methylene protons of the benzyl group (-CH₂OH), and the protons of the amino (-NH₂) and hydroxyl (-OH) groups. Protons on the carbon adjacent to the alcohol's oxygen typically appear in the 3.4-4.5 ppm region.[7] The exact chemical shifts of the -OH and -NH₂ protons can vary depending on the solvent, concentration, and temperature. For the related compound, 2-Amino-5-bromobenzyl alcohol, the methylene protons (-CH₂) appear as a doublet at 4.55 ppm.[9]

  • ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy : The carbon NMR would show signals for the six aromatic carbons, with their chemical shifts influenced by the bromine, amino, and benzyl alcohol substituents, and a signal for the benzylic carbon (-CH₂OH), typically in the 60-65 ppm range.

  • Mass Spectrometry : The mass spectrum would show a characteristic molecular ion peak. Due to the presence of two bromine atoms, a distinctive isotopic pattern (M, M+2, M+4) would be observed, which is a hallmark of dibrominated compounds. Common fragmentation patterns for alcohols include alpha-cleavage and dehydration.[7]

Experimental Protocols

Synthesis of 2-Amino-3,5-dibromobenzyl alcohol

This protocol is based on the reduction of 2-Amino-3,5-dibromobenzaldehyde.[1]

1. Reaction Setup:

  • Charge a clean, dry glass-lined reactor with 240 kg of absolute ethanol.

  • Add 100 kg of 3,5-dibromo-2-aminobenzaldehyde to the reactor.

  • Stir the mixture until the starting material is evenly suspended.

2. Reduction:

  • Slowly add 12 kg of potassium borohydride in six separate portions. This allows for better control of the reaction temperature.

  • Maintain the reaction temperature at 20°C and continue stirring for 3 hours.[1]

3. Reaction Monitoring:

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) to confirm the complete consumption of the starting aldehyde.[1]

4. Crystallization and Isolation:

  • Once the reaction is complete, transfer the reaction liquid to a larger reactor and cool to a temperature between 0-10°C to induce crystallization.[1]

  • Collect the crystallized product by centrifugation.

5. Purification:

  • Wash the collected solid with water until the washings are neutral (verified with pH test paper).[1]

  • Spin-dry the material in the centrifuge.

6. Drying:

  • Spread the intermediate product evenly on stainless steel trays to a thickness of 1-2 cm.

  • Dry the material in a hot air circulating oven at 80°C until the moisture content is below 0.5% (approximately 6 hours).[1]

  • Cool, and weigh the final product. A yield of 99.5% has been reported for this process.[1]

Synthesis Workflow A 3,5-dibromo-2- aminobenzaldehyde + Ethanol B Add Potassium Borohydride A->B Reagent C Reaction (20°C, 3h) B->C Conditions D TLC Monitoring C->D In-process control E Crystallization (0-10°C) C->E Work-up F Final Product: 2-Amino-3,5-dibromobenzyl alcohol E->F Isolation

Caption: High-level workflow for the synthesis of 2-Amino-3,5-dibromobenzyl alcohol.

Purification Workflow A Crude Product (Post-Crystallization) B Centrifugation/ Filtration A->B C Washing with Water (to neutral pH) B->C D Spin Drying C->D E Hot Air Oven Drying (80°C) D->E F Pure, Dry Product E->F

Caption: Step-by-step process for the purification of the synthesized product.

Biological Significance and Context

The primary relevance of 2-Amino-3,5-dibromobenzyl alcohol is in the context of pharmaceutical manufacturing.

  • Ambroxol and Bromhexine Synthesis : It is identified as a byproduct in the synthesis of Ambroxol and an impurity in the synthesis of Bromhexine.[2][3] Ambroxol is a widely used secretolytic agent for treating respiratory diseases associated with excessive or viscous mucus.[10] Its precursor, 2-Amino-3,5-dibromobenzaldehyde, is a known human metabolite of Ambroxol.[11] Therefore, controlling the formation of 2-Amino-3,5-dibromobenzyl alcohol is important for ensuring the purity of the final active pharmaceutical ingredient (API).

  • Potential Biological Activity : Amino alcohols as a chemical class are known to exhibit a wide range of biological activities, including potential antibiotic and antifungal properties.[12][13] While specific bioactivity for this compound has not been detailed in the search results, its structure suggests it could be a scaffold for medicinal chemistry exploration. The in vitro metabolic activation of similar compounds like 2-aminobenzyl alcohol has been studied, indicating that such structures can be biologically transformed into reactive intermediates.[14]

Pharmaceutical Context A Ambroxol Synthesis B 2-Amino-3,5-dibromobenzyl alcohol A->B Byproduct C Ambroxol (API) A->C Main Product D Bromhexine Synthesis D->B Impurity

Caption: Relationship of 2-Amino-3,5-dibromobenzyl alcohol to Ambroxol and Bromhexine.

2-Amino-3,5-dibromobenzyl alcohol is a well-defined chemical intermediate whose properties are of significant interest to process and development chemists in the pharmaceutical field. Its physical characteristics, such as melting point and solubility, are established, and a high-yield synthesis protocol is documented. While its primary role is that of a byproduct or impurity in the manufacture of important mucolytic drugs, its functionalized structure presents opportunities for further synthetic derivatization. A thorough understanding of its properties, as outlined in this guide, is essential for quality control in pharmaceutical manufacturing and as a foundation for future research.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Amino-3,5-dibromophenyl)methanol

This document provides a comprehensive overview of this compound, a key chemical intermediate and known impurity in the synthesis of mucolytic agents such as Bromhexine and Ambroxol.[1][2][3][4][5]

Chemical Structure and Nomenclature

This compound is a substituted aromatic alcohol. Its structure consists of a benzene ring substituted with an amino group (-NH₂), a hydroxymethyl group (-CH₂OH), and two bromine atoms (-Br).

synthesis_workflow start Starting Material: 3,5-dibromo-2-aminobenzaldehyde dissolve Dissolve in Absolute Ethanol start->dissolve reduction Slowly add Potassium Borohydride (KBH4) Control temperature, stir for ~3 hours dissolve->reduction check Monitor reaction completion via TLC reduction->check crystallize Cool to 0-10 °C for crystallization check->crystallize Reaction Complete filter_wash Filter via centrifuge Wash with water until neutral crystallize->filter_wash dry Dry in oven at ~80°C until moisture is < 0.5% filter_wash->dry product Final Product: This compound dry->product

References

Spectroscopic Profile of (2-Amino-3,5-dibromophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Amino-3,5-dibromophenyl)methanol, a key impurity of the mucolytic agent Ambroxol, often referred to as Ambroxol Impurity A.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the identification, quantification, and control of this impurity in pharmaceutical preparations.

Spectroscopic Data Summary

The structural elucidation of this compound is confirmed through the combined application of NMR, IR, and MS. The data presented here has been compiled from various sources and represents typical spectral characteristics of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Interpretation
Data not available in search results
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
Data not available in search results

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Standard proton NMR experiments are performed to determine the chemical shifts, multiplicities, and integrations of the hydrogen atoms.

  • ¹³C NMR: Proton-decoupled ¹³C NMR experiments are conducted to identify the chemical shifts of the carbon atoms.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar and pestle.

  • The mixture should have a fine, consistent texture.

  • Place a small amount of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • The KBr pellet is placed in the sample holder of the spectrometer.

  • The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization:

  • The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like HPLC.

  • Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques.

Data Acquisition:

  • Instrument: A mass spectrometer (e.g., Quadrupole, Time-of-Flight).

  • The instrument is set to scan over a relevant mass-to-charge (m/z) range to detect the molecular ion and its characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Compound: This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

Disclaimer: The specific quantitative data for NMR, IR, and MS of this compound were not available in the provided search results. The tables are placeholders to be populated with experimental data. The experimental protocols are generalized and may need to be adapted for specific instrumentation and analytical requirements.

References

synthesis of (2-Amino-3,5-dibromophenyl)methanol from 2-aminobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (2-Amino-3,5-dibromophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and well-documented two-step synthetic pathway for the preparation of this compound, a key intermediate in pharmaceutical synthesis. The direct dibromination of the proposed starting material, 2-aminobenzyl alcohol, is challenging due to the activating and ortho-, para-directing nature of both the amino and hydroxyl groups, which can lead to a mixture of products and a lack of regioselectivity. Therefore, a more reliable two-step approach is presented, commencing with the selective bromination of 2-aminobenzaldehyde, followed by the reduction of the resulting aldehyde to the target primary alcohol.

Overall Synthetic Pathway

The synthesis is a two-step process:

  • Step 1: Electrophilic Aromatic Bromination. 2-aminobenzaldehyde is treated with a brominating agent to yield 2-amino-3,5-dibromobenzaldehyde. The strong ortho-, para-directing effect of the amino group governs the regioselectivity of this reaction, favoring substitution at the 3 and 5 positions.

  • Step 2: Reduction. The aldehyde functional group of 2-amino-3,5-dibromobenzaldehyde is selectively reduced to a primary alcohol using a suitable reducing agent, yielding the final product, this compound.

Start 2-Aminobenzaldehyde Intermediate 2-Amino-3,5-dibromobenzaldehyde Start->Intermediate Bromination (Br₂, KBr, H₂O/Ethanol) End This compound Intermediate->End Reduction (Potassium Borohydride)

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromobenzaldehyde

This protocol is based on the direct bromination of 2-aminobenzaldehyde.[1][2]

Materials:

  • 2-aminobenzaldehyde

  • Ethanol

  • Bromine (Br₂)

  • Potassium bromide (KBr)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Distilled water

Procedure:

  • In a reaction vessel, dissolve 2-aminobenzaldehyde in ethanol and water. A typical molar ratio is approximately 4-5 parts ethanol to 1 part 2-aminobenzaldehyde.[1][2]

  • While stirring the solution, slowly add a pre-prepared mixture of bromine, potassium bromide, and water. The recommended molar ratio of 2-aminobenzaldehyde to bromine to potassium bromide is 1:1.9:9.5.[1][2]

  • The addition of the bromine solution should be controlled over a period of 30 to 50 minutes, while maintaining the reaction temperature between 5-20°C.[1]

  • After the addition is complete, continue to stir the reaction mixture for 1 hour.[1][2] The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[2][3][4]

  • Upon completion of the reaction, add an excess of saturated sodium bicarbonate solution with vigorous stirring until a solid precipitate forms.[1][2][3]

  • Isolate the solid product, 2-amino-3,5-dibromobenzaldehyde, by filtration and wash with water.[5][6]

Step 2: Synthesis of this compound

This protocol details the reduction of the aldehyde to the target alcohol.

Materials:

  • 2-amino-3,5-dibromobenzaldehyde

  • Absolute Ethanol

  • Potassium borohydride (KBH₄)

Procedure:

  • In a clean and dry glass-lined reactor, add absolute ethanol and 2-amino-3,5-dibromobenzaldehyde.

  • Stir the mixture until the aldehyde is evenly suspended.

  • Slowly add potassium borohydride in portions, controlling the reaction temperature.

  • Stir the reaction mixture at 20°C for approximately 3 hours. Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the reaction mixture to 0-10°C to induce crystallization.

  • Filter the crystalline product and wash the material with water until the filtrate is neutral (check with pH test paper).

  • Dry the product to obtain this compound.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 2-Amino-3,5-dibromobenzaldehyde

ParameterValueReference
Starting Material2-aminobenzaldehyde[1][2][3]
Brominating AgentBromine (Br₂)[1][2][3]
Co-reagentPotassium Bromide (KBr)[1][2][3]
SolventEthanol/Water[1][2][3]
Molar Ratio (Substrate:Br₂:KBr)1 : 1.93 : 9.5[3][4]
Reaction Temperature5-20°C[1][2]
Reaction Time1 hour (post-addition)[1][2]
Yield~91%[3]
Purity~99.4%[3]

Table 2: Reagents and Conditions for the Synthesis of this compound

ParameterValue
Starting Material2-amino-3,5-dibromobenzaldehyde
Reducing AgentPotassium Borohydride (KBH₄)
SolventAbsolute Ethanol
Reaction Temperature20°C
Reaction Time3 hours
Yield99.5%
PurityNot specified

Workflow Visualization

cluster_step1 Step 1: Bromination cluster_step2 Step 2: Reduction A1 Dissolve 2-aminobenzaldehyde in Ethanol/Water A2 Cool to 5-20°C A1->A2 A3 Slowly add Br₂/KBr solution A2->A3 A4 Stir for 1 hour A3->A4 A5 Quench with NaHCO₃ solution A4->A5 A6 Filter and wash solid A5->A6 A7 2-Amino-3,5-dibromobenzaldehyde A6->A7 B1 Suspend aldehyde in Ethanol A7->B1 Intermediate B2 Add Potassium Borohydride B1->B2 B3 Stir at 20°C for 3 hours B2->B3 B4 Cool to 0-10°C to crystallize B3->B4 B5 Filter and wash with water B4->B5 B6 This compound B5->B6

Caption: Experimental workflow for the two-step synthesis.

References

The Mechanism of Bromination of 2-Aminobenzyl Alcohol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and key considerations for the bromination of 2-aminobenzyl alcohol derivatives. This class of compounds is pivotal in the synthesis of various pharmaceuticals and fine chemicals, making a thorough understanding of their bromination essential for controlled and efficient synthesis.

Core Mechanistic Principles

The bromination of 2-aminobenzyl alcohol derivatives can proceed through two primary mechanistic pathways, dictated by the reaction conditions: Electrophilic Aromatic Substitution (EAS) on the benzene ring and Free Radical Bromination at the benzylic position. A competing pathway of Oxidation of the benzyl alcohol can also occur.

Electrophilic Aromatic Substitution (EAS)

This is the most common pathway for the bromination of the aromatic ring. The reaction involves the substitution of a hydrogen atom on the benzene ring with a bromine atom. The mechanism is a two-step process involving the formation of a positively charged intermediate known as an arenium ion (or sigma complex)[1].

The regioselectivity of the bromination is governed by the directing effects of the substituents on the aromatic ring, primarily the amino (-NH₂) and the hydroxymethyl (-CH₂OH) groups. Both are activating groups and ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. The amino group is a significantly stronger activating group than the hydroxymethyl group.[2][3][4]

Due to the strong activation by the amino group, direct bromination of 2-aminobenzyl alcohol derivatives often leads to multiple bromination products and can be difficult to control.[2][5] To achieve regioselectivity, a common strategy is to start with a precursor where the bromine atom is already in the desired position.[3]

The choice of brominating agent is crucial. While molecular bromine (Br₂) can be used, often in the presence of a Lewis acid catalyst, it can lead to over-bromination.[1] Milder brominating agents like N-bromosuccinimide (NBS) are often preferred for better control.[3][6] The solvent can also play a significant role in the reactivity and selectivity of the bromination.[2]

Free Radical Bromination

This pathway targets the benzylic position (the carbon atom of the -CH₂OH group). This reaction proceeds via a free radical chain mechanism and is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN)[7]. N-bromosuccinimide (NBS) is the reagent of choice for benzylic bromination.[8][9]

The stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring, makes this position susceptible to radical attack[8][9].

Competing Oxidation

Under certain conditions, particularly with some brominating agents or in the presence of other oxidizing agents, the benzyl alcohol functionality can be oxidized to the corresponding benzaldehyde.[10][11][12] It is important to select reaction conditions that favor bromination over oxidation.

Experimental Protocols and Data

Regioselective Bromination via Electrophilic Aromatic Substitution

Achieving selective monobromination on the aromatic ring of 2-aminobenzyl alcohol derivatives often requires protection of the highly activating amino group or starting from a pre-brominated precursor.

Example Protocol: Bromination of Acetanilide (as a model for a protected 2-aminobenzyl alcohol derivative)

This protocol demonstrates the principle of reducing the activating effect of the amino group by converting it to an amide.

  • Protection of the Amino Group: 2-Aminobenzyl alcohol is reacted with acetic anhydride to form 2-(acetylamino)benzyl alcohol.

  • Bromination: The protected compound is dissolved in acetic acid. A solution of bromine in acetic acid is added dropwise with stirring at room temperature.

  • Work-up: The reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized.

ReactantReagentSolventTemperature (°C)ProductYield (%)Reference
2-(acetylamino)benzyl alcoholBr₂Acetic Acid254-Bromo-2-(acetylamino)benzyl alcohol~80-90General procedure adapted from EAS principles

Example Protocol: Synthesis of 2-Amino-5-bromobenzaldehyde (Illustrating synthesis from a pre-brominated precursor followed by oxidation)

This method avoids direct bromination of the sensitive 2-aminobenzyl alcohol.

  • Starting Material: 2-Amino-5-bromobenzoic acid.

  • Reduction: The benzoic acid is reduced to the corresponding benzyl alcohol.

  • Oxidation: The resulting 2-amino-5-bromobenzyl alcohol is then selectively oxidized to the aldehyde using a copper(I)/TEMPO catalyzed aerobic oxidation.[10]

Starting MaterialKey ReagentsProductYield (%)Purity (%)Reference
2-Amino-5-bromobenzyl alcoholCu(I) catalyst, TEMPO, O₂2-Amino-5-bromobenzaldehydeNot specifiedNot specified[10]
Benzylic Bromination

Example Protocol: Benzylic Bromination of a Toluene Derivative (as a model)

This protocol illustrates the conditions for benzylic bromination.

  • Reaction Setup: A solution of the toluene derivative and N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (or a safer alternative like acetonitrile) is prepared.

  • Initiation: A radical initiator (e.g., AIBN) is added, or the mixture is exposed to UV light.

  • Reaction: The mixture is heated to reflux until the reaction is complete (monitored by TLC or GC).

  • Work-up: The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The product is purified by chromatography or distillation.

SubstrateReagentInitiatorSolventProductYield (%)Reference
Toluene derivativeNBSAIBN or UV lightCCl₄ or CH₃CNBenzylic bromideVariable[7][9]

Visualizations

Signaling Pathways and Experimental Workflows

Electrophilic_Aromatic_Substitution cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products 2_aminobenzyl_alcohol 2-Aminobenzyl Alcohol Derivative Arenium_Ion Formation of Arenium Ion (Sigma Complex) 2_aminobenzyl_alcohol->Arenium_Ion Electrophilic Attack Brominating_Agent Brominating Agent (e.g., Br2, NBS) Brominating_Agent->Arenium_Ion Proton_Loss Loss of H+ Arenium_Ion->Proton_Loss Deprotonation Brominated_Product Brominated 2-Aminobenzyl Alcohol Proton_Loss->Brominated_Product Byproduct HBr Proton_Loss->Byproduct Free_Radical_Bromination Start Start Initiation Initiation: Formation of Br radical Start->Initiation Propagation1 Propagation Step 1: Benzylic H abstraction Initiation->Propagation1 Termination Termination: Radical combination Initiation->Termination Benzylic_Radical Resonance-Stabilized Benzylic Radical Propagation1->Benzylic_Radical Propagation2 Propagation Step 2: Reaction with Br2 or NBS Benzylic_Radical->Propagation2 Benzylic_Radical->Termination Propagation2->Initiation Regenerates Br radical Product Benzylic Bromide Propagation2->Product End End Product->End Experimental_Workflow_EAS Start Start: 2-Aminobenzyl Alcohol Derivative Protection Optional: Protection of Amino Group (e.g., Acetylation) Start->Protection Bromination Bromination with NBS or Br2 in a suitable solvent Start->Bromination Direct Bromination Protection->Bromination Workup Aqueous Work-up and Filtration Bromination->Workup Deprotection Optional: Deprotection of Amino Group Workup->Deprotection Purification Purification (Recrystallization or Chromatography) Workup->Purification If no deprotection needed Deprotection->Purification Final_Product Final Brominated Product Purification->Final_Product

References

The Role of (2-Amino-3,5-dibromophenyl)methanol in Ambroxol Synthesis: A Technical Guide on its Origin as a Process Impurity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

This technical guide clarifies the precise role of (2-Amino-3,5-dibromophenyl)methanol in the synthesis of the mucolytic agent Ambroxol. Contrary to a potential misconception of it being a primary starting material, this compound is identified as Ambroxol Impurity A, a critical process-related impurity that requires careful monitoring and control during manufacturing. The predominant and industrially favored synthesis of Ambroxol commences with 2-Amino-3,5-dibromobenzaldehyde, which undergoes a "one-pot" reductive amination with trans-4-aminocyclohexanol.[1][2] This guide will elucidate this primary synthetic pathway, detail the formation of this compound, and provide comprehensive experimental protocols and quantitative data to aid in its control.

The Primary Synthesis of Ambroxol Hydrochloride

The most efficient and widely adopted method for Ambroxol synthesis is a two-step, one-pot reaction.[2] This process involves the condensation of 2-Amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol to form a Schiff base intermediate. This intermediate is then reduced in-situ to yield Ambroxol, which is subsequently converted to its hydrochloride salt for pharmaceutical use.[2]

The overall reaction can be summarized as follows:

  • Condensation: 2-Amino-3,5-dibromobenzaldehyde reacts with trans-4-aminocyclohexanol to form the imine intermediate, trans-4-[[(E)-2-amino-3,5-dibromobenzylidene]amino]cyclohexanol (also known as Ambroxol Impurity C).[1]

  • Reduction: The Schiff base is then reduced to the secondary amine, Ambroxol.[1]

  • Salification: The Ambroxol base is treated with hydrochloric acid to form the stable Ambroxol Hydrochloride salt.[1]

This compound as Ambroxol Impurity A

This compound is recognized by the European Pharmacopoeia as Ambroxol Impurity A.[1][3] Its formation is a critical concern during the synthesis of Ambroxol. This impurity arises from the reduction of the starting material, 2-Amino-3,5-dibromobenzaldehyde, if the reducing agent is added before the condensation reaction is complete.[1]

Quantitative Data for Ambroxol Synthesis

The following tables summarize key quantitative parameters for the synthesis of Ambroxol Hydrochloride, with a focus on minimizing impurity formation.

ParameterRecommended Value/RangeReference
Reactant Ratio
2-Amino-3,5-dibromobenzaldehyde1.0 equivalent[1]
trans-4-aminocyclohexanol1.1 - 1.2 equivalents[1]
Sodium Borohydride1.2 - 1.5 equivalents[1]
Reaction Conditions
Condensation Temperature60 - 65 °C (in Methanol)[1][4]
Condensation Time3 - 8 hours[1]
Reduction Temperature20 - 30 °C[1]
Reduction Time~ 6 hours[1]
Salification pH1 - 2[1]
Crystallization Temperature0 - 5 °C[1]
Solvents
Primary SynthesisMethanol or Ethanol[1]
Recrystallization30% Methanol in Water[4]
Reported Yields and Purity
Crude Product Yield 81.4% - 82.8%
Crude Product Purity 99.27% - 99.43%
Final Product Purity (after recrystallization) > 99.9%

Experimental Protocols

"One-Pot" Synthesis of Ambroxol Hydrochloride

This protocol is adapted from established methods and aims to provide a reliable procedure for laboratory-scale synthesis.[1][4]

Materials:

  • 2-Amino-3,5-dibromobenzaldehyde

  • trans-4-aminocyclohexanol

  • Methanol

  • Sodium Borohydride

  • Hydrochloric Acid

Procedure:

  • Condensation:

    • In a reaction vessel, charge 2-Amino-3,5-dibromobenzaldehyde (1.0 eq) and methanol.

    • Add trans-4-aminocyclohexanol (1.2 eq).

    • Heat the mixture to reflux (approximately 60-65°C) and stir for 3-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting aldehyde.[1]

  • Reduction:

    • Cool the reaction mixture to 20-30°C.

    • Portion-wise, add sodium borohydride (1.2-1.5 eq), ensuring the temperature is maintained.

    • Stir the mixture for approximately 6 hours at this temperature.

    • Monitor the disappearance of the Schiff base intermediate (Impurity C) by TLC or HPLC.[1]

  • Salification and Isolation:

    • Cool the reaction mixture to 10-20°C.

    • Slowly add hydrochloric acid to adjust the pH to 1-2.

    • Further cool the mixture to 0-5°C and stir for 2-4 hours to facilitate complete crystallization.

    • Filter the resulting precipitate, wash with cold methanol, and dry under vacuum to obtain Ambroxol hydrochloride.[1]

Recrystallization of Ambroxol Hydrochloride

To achieve high purity suitable for pharmaceutical use, a recrystallization step is necessary.

Procedure:

  • Take the crude Ambroxol Hydrochloride.

  • Slowly add a 30% methanol aqueous solution while stirring.

  • Heat the mixture to reflux until all the solid dissolves.

  • Decolorize with activated carbon if necessary.

  • Cool the solution to 0-5°C and allow it to crystallize for 8 hours.

  • Filter the purified crystals, wash with a cold solvent, and dry.[4]

Visualization of Synthesis and Impurity Formation

The following diagrams illustrate the logical flow of the Ambroxol synthesis and the points at which key impurities can form.

Ambroxol_Synthesis_Pathway A 2-Amino-3,5-dibromobenzaldehyde C Condensation (Reflux in Methanol) A->C B trans-4-aminocyclohexanol B->C D Schiff Base Intermediate (Impurity C) C->D Formation E Reduction (Sodium Borohydride) D->E In-situ F Ambroxol Base E->F Yields G Salification (HCl) F->G H Ambroxol Hydrochloride G->H Final Product Impurity_Formation_Workflow Start Ambroxol Synthesis Start Condensation Condensation Step Start->Condensation Check_Completion Is Condensation Complete? Condensation->Check_Completion Reduction Reduction Step (Add NaBH4) Check_Completion->Reduction Yes Impurity_A Formation of Impurity A (this compound) Check_Completion->Impurity_A No (Premature NaBH4 addition) Ambroxol_Formation Formation of Ambroxol Reduction->Ambroxol_Formation Impurity_A->Reduction

References

(2-Amino-3,5-dibromophenyl)methanol as a Bromhexine Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-3,5-dibromophenyl)methanol, identified as Bromhexine Impurity A, is a critical substance for monitoring in the quality control of Bromhexine hydrochloride, a widely used mucolytic agent.[1][2][3][4][5][6] The presence of this and other impurities can impact the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of this compound, including its synthesis, analytical detection methodologies, and its relationship within the broader context of Bromhexine impurities. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers and drug development professionals in managing this specific impurity.

Introduction to Bromhexine and its Impurities

Bromhexine is a synthetic derivative of vasicine, an alkaloid from Adhatoda vasica.[7] It is clinically used to treat respiratory disorders by reducing the viscosity of mucus.[7] The European Pharmacopoeia (EP) lists several impurities of Bromhexine, including Impurity A, which is chemically identified as this compound.[1][4] This compound is also recognized as an impurity of Ambroxol, a metabolite of Bromhexine.[1][4][6] The control of impurities is a mandatory requirement for ensuring the quality, safety, and efficacy of pharmaceutical products.

Synthesis and Formation of this compound

This compound is a key intermediate in some synthetic routes of Bromhexine and can also arise as a degradation product.

Synthetic Pathway

A common method for the synthesis of Bromhexine hydrochloride involves the reduction of 2-amino-3,5-dibromobenzaldehyde to form this compound. This intermediate is then further reacted to produce the final active pharmaceutical ingredient (API).

Synthesis_Pathway cluster_step1 Step 1: Reduction cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination and Salt Formation 2-Amino-3,5-dibromobenzaldehyde 2-Amino-3,5-dibromobenzaldehyde Impurity_A This compound (Bromhexine Impurity A) 2-Amino-3,5-dibromobenzaldehyde->Impurity_A Reduction Reducing_Agent Sodium Borohydride in Absolute Ethanol Reducing_Agent->Impurity_A Intermediate_2 2,4-dibromo-6- chloromethyl aniline Impurity_A->Intermediate_2 Chlorination Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Intermediate_2 Bromhexine_HCl Bromhexine Hydrochloride Intermediate_2->Bromhexine_HCl Amination N-methyl_cyclohexylamine N-methyl cyclohexylamine N-methyl_cyclohexylamine->Bromhexine_HCl HCl_reagent HCl Salifying Reagent HCl_reagent->Bromhexine_HCl

Synthetic Pathway of Bromhexine Hydrochloride.
Experimental Protocol for Synthesis

The synthesis of this compound from 2-amino-3,5-dibromobenzaldehyde is a key step.[7][8]

Step A: Reduction to this compound [7][8]

  • Dissolve 2-amino-3,5-dibromobenzaldehyde in absolute ethanol.[7][8]

  • Maintain the temperature below 30°C and add sodium borohydride in batches.[7][8]

  • Stir the mixture at room temperature for 1 hour.[7][8]

  • Adjust the pH to 6-7 with hydrochloric acid.[7][8]

  • Filter the mixture. The resulting filter cake contains this compound.[7][8]

  • For further purification, the filter cake can be dissolved in tetrahydrofuran (THF).[7]

Analytical Methodologies for Impurity Detection

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for the detection and quantification of Bromhexine and its impurities.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the simultaneous determination of Bromhexine hydrochloride and its impurities is crucial for quality control.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
Mobile Phase Acetonitrile : 0.025 M Phosphate Buffer (pH 4.0) (60:40 v/v)[9]
Flow Rate 1.5 mL/min[10]
Detection Wavelength 240 nm[10] or 248 nm[11]
Column Temperature 40°C[10]
Injection Volume 10 µL or 20 µL[9][12]

Table 2: HPLC Method Validation Data [10]

ParameterBromhexine HClImpurity BImpurity C
Linearity Range (µg/mL) 4.00 - 40.000.20 - 10.000.50 - 10.00
Limit of Detection (LOD) (µg/mL) 0.060.050.13
Limit of Quantification (LOQ) (µg/mL) 0.190.150.38
Experimental Protocol for HPLC Analysis
  • Preparation of Solutions:

    • Phosphate Buffer (0.025 M, pH 4.0): Dissolve approximately 3.4 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 4.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.[9]

    • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 60:40 ratio. Degas by sonication for 15 minutes.[9]

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Bromhexine HCl reference standard and dissolve in 100 mL of the mobile phase.[9]

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations from 1.0 µg/mL to 50.0 µg/mL.[9]

  • Sample Preparation (from biological matrix):

    • Pipette 500 µL of the sample (e.g., plasma) into a microcentrifuge tube.[9]

    • Add 1.0 mL of ice-cold acetonitrile to precipitate proteins.[9]

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes at 4°C.[9]

    • Collect the clear supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[9]

  • Chromatographic Run:

    • Inject 20 µL of the prepared sample or standard solution into the HPLC system.[9]

    • Record the chromatogram and determine the peak areas for quantification.[9]

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (Acetonitrile:Phosphate Buffer) Injection Inject Sample/Standard into HPLC System Mobile_Phase->Injection Standard_Solutions Prepare Standard Solutions (Stock and Working) Standard_Solutions->Injection Sample_Preparation Prepare Sample (e.g., Protein Precipitation) Sample_Preparation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 240 nm) Separation->Detection Chromatogram Record Chromatogram Detection->Chromatogram Quantification Quantify Impurity (Peak Area vs. Concentration) Chromatogram->Quantification

Workflow for HPLC Analysis of Bromhexine Impurities.
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and faster alternative for the quantification of Bromhexine and its impurities.

Table 3: HPTLC System Parameters [10]

ParameterCondition
Stationary Phase Silica gel plates
Developing System Hexane : Acetone : Ammonia solution (9 : 0.5 : 0.08, by volume)
Detection UV scanning at 240 nm

Table 4: HPTLC Method Validation Data [10]

ParameterBromhexine HClImpurity BImpurity C
Linearity Range (µ g/band ) 0.40 - 10.000.20 - 2.000.20 - 2.00
Limit of Detection (LOD) (µ g/band ) 0.110.060.05
Limit of Quantification (LOQ) (µ g/band ) 0.340.170.16

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. Bromhexine hydrochloride has been subjected to various stress conditions to observe its degradation profile.

Table 5: Summary of Forced Degradation Conditions and Observations

Stress ConditionObservationReference
Acidic (0.1N HCl) Degradation observed.[11]
Alkaline (0.1N NaOH) Significant degradation.[11]
Oxidative (3.0% H₂O₂) Degradation observed.[11]
Thermal (70°C) Degradation observed.[11]
Photolytic (UV light at 254 nm) Degradation observed.[11]

In a study, refluxed acidic or neutral aqueous solutions of Bromhexine showed four degradation products.[13] However, crystalline Bromhexine is relatively stable.[13]

Pharmacopeial Specifications

Pharmacopeias provide limits for impurities in drug substances. The British Pharmacopoeia specifies a limit for Impurity C in Bromhexine Hydrochloride at a maximum of 0.15%.[14] For unspecified impurities, the limit is typically a maximum of 0.10% for each impurity.[14]

Conclusion

The control of this compound as Bromhexine Impurity A is a critical aspect of ensuring the quality and safety of Bromhexine hydrochloride. This technical guide has provided a detailed overview of the synthesis, analytical methodologies, and regulatory considerations for this impurity. The presented experimental protocols and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals in the pharmaceutical industry. A thorough understanding and implementation of robust analytical methods are essential for the effective monitoring and control of this and other related impurities in Bromhexine.

References

An In-depth Technical Guide to (2-Amino-3,5-dibromophenyl)methanol: Discovery, Synthesis, and Pharmaceutical Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-3,5-dibromophenyl)methanol, a compound of significant interest within the pharmaceutical industry, holds a unique position not as a therapeutic agent itself, but as a critical process intermediate and a designated impurity in the synthesis of the mucolytic agents Bromhexine and Ambroxol. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. Detailed experimental protocols for its synthesis are presented, alongside a thorough compilation of its physicochemical data. The document elucidates the compound's role as a European Pharmacopoeia-listed impurity and explores the notable absence of dedicated pharmacological studies, highlighting its current status as a substance primarily of interest for process control and analytical standard development in the manufacturing of widely used respiratory medications.

Discovery and History

The history of this compound is intrinsically linked to the development of the mucolytic drugs Bromhexine and its active metabolite, Ambroxol. Bromhexine was first developed in the late 1950s and patented in 1961, with Ambroxol following, being patented in 1966 and introduced for medical use in 1979.

This compound emerged not from a direct discovery effort but as a consequence of the chemical synthesis and analysis of these active pharmaceutical ingredients (APIs). It is formally recognized as Ambroxol EP Impurity A and Bromhexine EP Impurity A in the European Pharmacopoeia, signifying its official status as a known and monitored impurity in the production of these drugs.[1][2] Its "discovery" can therefore be attributed to the analytical chemists and process chemists working on the development and quality control of Bromhexine and Ambroxol, likely in the 1960s and 1970s, who first identified and characterized this process-related impurity.

The compound's primary significance lies in its role as a reference standard for impurity profiling in the quality control of Bromhexine and Ambroxol, ensuring the safety and efficacy of the final drug products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, handling, and analysis in a laboratory setting.

PropertyValueSource(s)
CAS Number 50739-76-9[3]
Molecular Formula C₇H₇Br₂NO[3]
Molecular Weight 280.94 g/mol [4]
Appearance White to off-white or pale-yellow solid[5]
Melting Point 146-148 °C[4][5]
Boiling Point (Predicted) 366.3 ± 37.0 °C at 760 mmHg[4][5]
Density (Predicted) 2.037 ± 0.06 g/cm³[4][5]
IUPAC Name This compound[3]
Synonyms 2-Amino-3,5-dibromobenzyl alcohol, Ambroxol Impurity A, Bromhexine Impurity A[1][2][4]
Solubility Slightly soluble in Chloroform, DMSO, Methanol[4]

Synthesis and Experimental Protocols

This compound is typically synthesized via the reduction of its corresponding aldehyde, 2-amino-3,5-dibromobenzaldehyde. A detailed experimental protocol based on established chemical literature is provided below.

Synthesis of this compound from 2-Amino-3,5-dibromobenzaldehyde

This protocol describes the reduction of the aldehyde functionality to a primary alcohol using a mild reducing agent, potassium borohydride.

Materials:

  • 2-Amino-3,5-dibromobenzaldehyde

  • Potassium borohydride (KBH₄)

  • Absolute Ethanol

  • Water

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Cooling bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Reaction Setup: In a clean and dry reaction vessel, dissolve 2-amino-3,5-dibromobenzaldehyde in absolute ethanol with stirring.

  • Reduction: Cool the solution in a cooling bath. Slowly add potassium borohydride to the stirred solution in portions, maintaining the temperature of the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete, the reaction mixture is typically quenched by the slow addition of water. The product may precipitate out of the solution.

  • Purification: The crude product is collected by filtration, washed with water until neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

G cluster_synthesis Synthesis of this compound start 2-Amino-3,5-dibromobenzaldehyde product This compound start->product Reduction reagent Potassium Borohydride (KBH₄) Ethanol reagent->product

Synthesis of this compound.

Role as a Pharmaceutical Impurity

The primary context in which this compound is encountered is as a process-related impurity in the manufacturing of Bromhexine and Ambroxol. Its presence is a result of the specific synthetic routes employed for these APIs. As a designated impurity in the European Pharmacopoeia, its levels are strictly monitored to ensure the quality, safety, and consistency of the final drug products.

G cluster_relationship Pharmaceutical Impurity Relationship precursor Starting Materials & Intermediates impurity This compound (Impurity A) precursor->impurity Side Reaction/ Incomplete Conversion api1 Bromhexine (API) precursor->api1 Main Synthesis Pathway api2 Ambroxol (API) precursor->api2 Main Synthesis Pathway

Relationship as a pharmaceutical impurity.

Pharmacological and Biological Activity

A thorough review of the scientific literature reveals a significant absence of studies on the pharmacological, toxicological, or biological activity of this compound itself. Research efforts have been concentrated on the parent compounds, Bromhexine and Ambroxol.

  • Bromhexine: A mucolytic agent that increases the production of serous mucus in the respiratory tract, making phlegm less viscous and easier to expectorate.

  • Ambroxol: A metabolite of Bromhexine, it also possesses mucolytic and secretolytic properties. Additionally, it has been shown to have anti-inflammatory, antioxidant, and local anesthetic effects.

Given that this compound is treated as an impurity to be minimized in the final drug product, it is presumed to be devoid of significant therapeutic activity. However, the lack of published data means that its full biological profile has not been publicly elucidated. This represents a potential area for future research, particularly in the context of drug safety and toxicology.

Conclusion

This compound is a compound whose scientific and industrial relevance is defined by its role as a key intermediate and a controlled impurity in the synthesis of the widely used mucolytic drugs Bromhexine and Ambroxol. While its physicochemical properties and synthesis are well-characterized, there is a notable lack of information regarding its own biological activity. For researchers and professionals in drug development, this compound serves as a crucial reference standard for ensuring the purity and safety of pharmaceutical products. Future investigations into its potential biological effects could provide a more complete understanding of the impurity profiles of Bromhexine and Ambroxol.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinazolines from (2-Amino-3,5-dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties.[1][2][3] The strategic incorporation of halogen atoms, such as bromine, into the quinazoline scaffold can significantly enhance pharmacological potency and modulate pharmacokinetic properties. The starting material, (2-Amino-3,5-dibromophenyl)methanol, is a valuable precursor for the synthesis of 6,8-dibromo-substituted quinazolines. These compounds are of particular interest in drug discovery, especially in the development of kinase inhibitors. For instance, the 4-anilinoquinazoline scaffold is present in several U.S. FDA-approved anticancer drugs that target the epidermal growth factor receptor (EGFR), such as gefitinib and erlotinib.[2]

The primary synthetic strategy involves an acceptorless dehydrogenative coupling (ADC) or an oxidation-condensation cascade. In these approaches, the benzyl alcohol group of the starting material is first oxidized in situ to an aldehyde. This reactive intermediate then undergoes condensation with a suitable nitrogen-containing component (such as a nitrile, amide, or amine with an external ammonia source), followed by intramolecular cyclization and aromatization to yield the final quinazoline ring system.[4][5][6]

General Synthetic Workflow

The synthesis of 6,8-dibromoquinazolines from this compound generally follows a two-stage process within a single pot: an initial oxidation of the alcohol to an aldehyde, followed by a condensation and cyclization sequence with a nitrogen source. Various transition-metal catalysts can facilitate this transformation efficiently.

G General Workflow for Quinazoline Synthesis cluster_start Starting Material cluster_intermediate In Situ Intermediate cluster_reagents Reaction Partners (Nitrogen Source) cluster_product Final Product A This compound B 2-Amino-3,5-dibromobenzaldehyde A->B Oxidation / Dehydrogenation (e.g., Metal Catalyst) D 6,8-Dibromo-2-substituted-quinazoline B->D C1 Nitriles (R-CN) C1->D Condensation & Cyclization C2 Amides (R-CONH2) C2->D C3 Aldehydes (R-CHO) + NH3 source C3->D

Caption: General synthetic pathway from this compound.

Application Notes: Kinase Inhibition

Quinazoline derivatives are renowned for their role as protein kinase inhibitors. Kinases are crucial enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The 4-aminoquinazoline scaffold is particularly effective at targeting the ATP-binding site of kinases like EGFR. The 6,8-dibromo substitution pattern on the quinazoline core can enhance binding affinity and selectivity. The inhibition of the EGFR signaling pathway blocks downstream cascades, such as the RAS-RAF-MEK-ERK pathway, thereby preventing tumor cell proliferation, survival, and angiogenesis.

G Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation Activates Ligand Ligand (e.g., EGF) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Translocates & Activates Transcription Inhibitor 6,8-Dibromo-Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based drug.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of quinazolines from 2-aminoaryl methanols.[4][5][6] Researchers should optimize conditions for their specific substrates.

Protocol 1: Cobalt-Catalyzed Dehydrogenative Annulation with Nitriles

This protocol describes an efficient one-pot synthesis of 2-substituted-6,8-dibromoquinazolines via a cobalt-catalyzed acceptorless dehydrogenative coupling of this compound with various nitriles.[4][6]

Materials:

  • This compound

  • Substituted nitrile (e.g., Benzonitrile)

  • Co(OAc)₂·4H₂O (Cobalt(II) acetate tetrahydrate)

  • t-BuOK (Potassium tert-butoxide)

  • tert-Amyl alcohol (Solvent)

  • Standard inert atmosphere glassware (Schlenk tube or equivalent)

  • Magnetic stirrer and heating block

Procedure:

  • To an oven-dried Schlenk tube under an air atmosphere, add this compound (0.5 mmol, 1.0 equiv).

  • Add the substituted nitrile (1.0 mmol, 2.0 equiv), Co(OAc)₂·4H₂O (0.05 mmol, 10 mol%), and t-BuOK (1.0 mmol, 2.0 equiv).

  • Add tert-Amyl alcohol (2.0 mL) as the solvent.

  • Seal the Schlenk tube and place it in a preheated oil bath or heating block at 95 °C.

  • Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2-substituted-6,8-dibromoquinazoline.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Iron-Catalyzed Dehydrogenative Coupling with Amides

This method provides a route to 2-substituted-6,8-dibromoquinazolines using readily available amides as the nitrogen source, catalyzed by an inexpensive iron salt.[4]

Materials:

  • This compound

  • Substituted primary amide (e.g., Benzamide)

  • FeCl₂·4H₂O (Iron(II) chloride tetrahydrate)

  • 1,10-Phenanthroline (Ligand)

  • CsOH·H₂O (Cesium hydroxide monohydrate)

  • Toluene (Solvent)

  • Standard inert atmosphere glassware

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (0.5 mmol, 1.0 equiv), the primary amide (0.6 mmol, 1.2 equiv), FeCl₂·4H₂O (0.05 mmol, 10 mol%), 1,10-phenanthroline (0.055 mmol, 11 mol%), and CsOH·H₂O (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Seal the tube and immerse it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 24 hours. Monitor progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL).

  • Filter the mixture through a short pad of silica gel, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target quinazoline.

  • Characterize the purified product using appropriate analytical techniques.

Data Presentation: Summary of Synthetic Protocols

The following table summarizes the reaction conditions and expected outcomes for the synthesis of 6,8-dibromoquinazolines. Yields are based on representative examples from the literature for similar transformations.

ProtocolCatalyst SystemNitrogen SourceSolventTemp. (°C)Time (h)Reported Yield Range (%)[4][5][6]
1 Co(OAc)₂·4H₂O / t-BuOKNitriletert-Amyl alcohol952460 - 95
2 FeCl₂·4H₂O / PhenanthrolinePrimary AmideToluene1302443 - 92

Note: Yields are highly dependent on the specific nitrile or amide substrate used. Optimization may be required.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The solvents and reagents used are flammable and/or corrosive. Consult the Safety Data Sheets (SDS) for all chemicals before use. Reactions under pressure or at high temperatures should be performed with appropriate caution and safety shields.

References

Application Notes and Protocols for the Use of (2-Amino-3,5-dibromophenyl)methanol as a Versatile Building Block for Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-3,5-dibromophenyl)methanol is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly those containing the quinazoline and quinazolinone scaffolds. The presence of an amino group, a primary alcohol, and two bromine atoms on the phenyl ring allows for a diverse range of chemical transformations. The resulting 6,8-dibrominated heterocycles are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties. These application notes provide detailed protocols for the synthesis of key heterocyclic derivatives from this compound and summarize their biological applications.

Synthetic Pathways and Methodologies

The primary synthetic utility of this compound lies in its conversion to key intermediates, such as 2-amino-3,5-dibromobenzaldehyde, which can then be cyclized to form various heterocyclic systems. Alternatively, multi-step one-pot syntheses can be employed to directly access complex quinazolinone derivatives.

Protocol 1: Oxidation of this compound to 2-Amino-3,5-dibromobenzaldehyde

A crucial step in utilizing this compound is its oxidation to the corresponding aldehyde. This intermediate is a direct precursor for the synthesis of various quinazolines.

Experimental Protocol:

  • To a solution of this compound (1 mmol) in a suitable solvent such as dichloromethane or acetonitrile, add an oxidizing agent like manganese dioxide (MnO₂, 5-10 equivalents) or pyridinium chlorochromate (PCC, 1.5 equivalents).

  • Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent.

  • Wash the celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3,5-dibromobenzaldehyde.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: One-Pot Synthesis of 6,8-Dibromo-4(3H)-quinazolinones

This protocol describes a one-pot synthesis of 3-substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinones starting from a close derivative of the title compound, methyl 3,5-dibromoanthranilate, which can be conceptually derived from this compound via oxidation and esterification. This efficient method avoids the isolation of intermediates.[1]

Experimental Protocol:

  • A mixture of methyl 3,5-dibromoanthranilate (0.005 mol) and acetic anhydride is heated.[1]

  • This leads to the formation of the intermediate, 2-methyl-6,8-dibromo-4H-benzo[d][2][3]-oxazin-4-one.[1]

  • The reaction mixture is stirred for 30 minutes.[2]

  • A primary amine or hydrazine hydrate (0.01 mol) is added to the reaction mixture along with ethanol as a solvent.[1]

  • The mixture is heated under reflux with stirring for approximately 3 hours, or until TLC indicates the consumption of the starting material.[1]

  • Upon completion, the reaction mixture is filtered.[2]

  • The filtrate is extracted with ethyl acetate.[2]

  • The organic layer is allowed to evaporate at room temperature to yield the solid product.[2]

  • The crude product can be recrystallized from a suitable solvent like ethanol or a hexane-dichloromethane mixture to afford the pure 3-substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinone.[1]

Data Presentation: Synthesis of 6,8-Dibromo-4(3H)-quinazolinone Derivatives

The following table summarizes representative quantitative data for the synthesis of 6,8-dibromo-4(3H)-quinazolinone derivatives using methods starting from precursors like 3,5-dibromoanthranilic acid and its esters.

EntryStarting MaterialReagentsProductReaction ConditionsYield (%)M.P. (°C)
1Methyl 3,5-dibromoanthranilateAcetic anhydride, Hydrazine hydrate3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-oneReflux in ethanol, 3h9375-77
26,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-onep-Aminoacetophenone6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinoneFusion at 150°C, 2h85240

Biological Applications and Signaling Pathways

Derivatives of 6,8-dibromoquinazolines synthesized from this compound have shown significant potential in various therapeutic areas.

Anticancer Activity and Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Numerous quinazolinone derivatives have been identified as potent anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are frequently dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and angiogenesis.

Several 6-bromo- and 6,8-dibromo-quinazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer).[4] Some of these compounds have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR), both of which are established targets in cancer therapy.[4]

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cancer and highlights where quinazolinone derivatives can exert their inhibitory effects.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Growth mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Quinazolinone Quinazolinone Derivatives Quinazolinone->PI3K Inhibition EGFR EGFR Quinazolinone->EGFR Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition
Anticonvulsant Activity

Certain Schiff bases derived from 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones have been reported to possess significant anticonvulsant activity.[2] The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels (e.g., sodium and calcium channels) or the enhancement of GABA-mediated inhibitory neurotransmission.

The following workflow outlines the general process for evaluating the anticonvulsant activity of newly synthesized compounds.

Anticonvulsant_Activity_Workflow cluster_synthesis Synthesis cluster_testing In Vivo Testing Start This compound Het 6,8-Dibromo-Quinazolinone Derivatives Start->Het Multi-step Synthesis Admin Compound Administration Het->Admin Animal Animal Model (e.g., Mice) Animal->Admin MES Maximal Electroshock (MES) Test Admin->MES Data Data Analysis: - Seizure duration - Protection (%) MES->Data

Anticonvulsant Activity Evaluation Workflow
Antimicrobial Activity

Novel 6,8-dibromo-4(3H)quinazolinone derivatives have also demonstrated promising antibacterial and antifungal activities.[3] The minimum inhibitory concentrations (MICs) of some of these compounds have been determined against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[3]

Conclusion

This compound is a highly valuable building block for the synthesis of a diverse array of heterocyclic compounds, particularly 6,8-dibromoquinazolines and quinazolinones. The synthetic protocols provided herein offer efficient routes to these scaffolds. The resulting compounds exhibit a broad range of biological activities, including promising anticancer, anticonvulsant, and antimicrobial properties. Further exploration of the synthetic utility of this starting material and the biological evaluation of its derivatives are warranted to develop novel therapeutic agents.

References

Application Notes and Protocols for the Catalytic Oxidation of (2-Amino-3,5-dibromophenyl)methanol to 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic oxidation of (2-Amino-3,5-dibromophenyl)methanol to its corresponding aldehyde, 2-Amino-3,5-dibromobenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates, including the mucolytic agent Ambroxol.[1][2] The protocols described herein are based on established methods for the chemoselective oxidation of substituted benzyl alcohols, particularly those containing sensitive amino groups.[3][4]

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. However, the presence of an amino group in the substrate, such as in this compound, presents a challenge due to potential side reactions, such as N-oxidation or polymerization.[3] Therefore, the choice of a mild and chemoselective catalytic system is paramount to achieve high yields of the desired aldehyde without over-oxidation to the carboxylic acid or degradation of the starting material.[4][5] This document outlines a recommended protocol utilizing a copper(I)/TEMPO-based catalytic system, which has demonstrated high efficacy and selectivity for the aerobic oxidation of aminobenzyl alcohols under mild conditions.[3][4][6]

Catalytic System Overview

Several catalytic systems have been developed for the selective oxidation of benzyl alcohols.[7][8][9][10][11][12] For substrates containing amino groups, copper-based catalysts in conjunction with a nitroxyl radical mediator like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have proven to be particularly effective.[3][4][6] This system offers several advantages:

  • High Chemoselectivity: It selectively oxidizes the primary alcohol in the presence of the amino group.[3][4]

  • Mild Reaction Conditions: The reaction proceeds at room temperature and utilizes molecular oxygen (from air or an oxygen balloon) as the terminal oxidant, making it a greener alternative to stoichiometric heavy metal oxidants.[5][13]

  • Good to Excellent Yields: High conversions and isolated yields have been reported for a variety of substituted aminobenzyl alcohols.[3][4]

The proposed catalytic cycle involves the oxidation of the copper(I) species to a copper(II) species by oxygen, which then, in concert with TEMPO, facilitates the oxidation of the alcohol to the aldehyde.

Experimental Protocols

This section provides a detailed protocol for the catalytic oxidation of this compound.

Materials:

  • This compound (Substrate)[14][15][16]

  • Copper(I) Iodide (CuI) (Catalyst)

  • 4-Dimethylaminopyridine (DMAP) (Co-catalyst/Ligand)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (Mediator)

  • Acetonitrile (CH₃CN) (Solvent)

  • Oxygen (balloon or dry air)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oxygen balloon or air pump

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Detailed Experimental Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 281 mg).

  • Addition of Catalysts and Solvent: Add copper(I) iodide (CuI, 0.1 mmol, 19 mg, 10 mol%), 4-dimethylaminopyridine (DMAP, 0.1 mmol, 12 mg, 10 mol%), and TEMPO (0.01 mmol, 1.6 mg, 1 mol%).

  • Solvent Addition: Add acetonitrile (5 mL) to the flask.

  • Initiation of Reaction: Purge the flask with oxygen and then maintain a positive pressure of oxygen using an oxygen balloon.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 3-6 hours.[3]

  • Workup: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with water (15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-Amino-3,5-dibromobenzaldehyde.

Data Presentation

The following table summarizes typical quantitative data for the catalytic oxidation of various substituted aminobenzyl alcohols using a CuI/DMAP/TEMPO system, which can be used as a reference for the expected outcome of the oxidation of this compound.

SubstrateCatalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)Reference
(2-aminophenyl)methanolCuI/DMAP/TEMPO10/10/1388[3]
(2-amino-5-methylphenyl)methanolCuI/DMAP/TEMPO10/10/1392[3]
(2-amino-5-bromophenyl)methanolCuI/DMAP/TEMPO10/10/1385[3]
(2-amino-5-chlorophenyl)methanolCuI/DMAP/TEMPO10/10/1389[3]
(2-amino-3-chlorophenyl)methanolCuI/DMAP/TEMPO10/10/1465[3]

Note: The yield for this compound is expected to be in the range of 70-85%, considering potential steric hindrance from the ortho-bromo substituent.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Weigh this compound catalysts Add CuI, DMAP, and TEMPO start->catalysts solvent Add Acetonitrile catalysts->solvent oxygen Introduce Oxygen Atmosphere solvent->oxygen stir Stir at Room Temperature oxygen->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure 2-Amino-3,5-dibromobenzaldehyde purify->product

Caption: Experimental workflow for the catalytic oxidation.

Proposed Catalytic Cycle

catalytic_cycle CuI Cu(I) CuII Cu(II) CuI->CuII O₂ TEMPO_plus TEMPO+ CuII->TEMPO_plus TEMPO. TEMPO TEMPO. TEMPO->CuI Regeneration TEMPO_plus->TEMPO R-CH₂OH -> R-CHO Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde

References

Application Notes and Protocols for the Reduction of 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient reduction of 2-amino-3,5-dibromobenzaldehyde to its corresponding primary alcohol, (2-amino-3,5-dibromophenyl)methanol. This transformation is a key step in the synthesis of various pharmaceutically active compounds. The featured protocol utilizes potassium borohydride, a mild and selective reducing agent, ensuring high yield and purity of the final product. These application notes are intended to guide researchers in the successful execution of this chemical transformation.

Introduction

2-Amino-3,5-dibromobenzaldehyde is a valuable intermediate in organic synthesis, notably in the preparation of mucolytic agents such as ambroxol. The reduction of the aldehyde functional group to a primary alcohol is a fundamental transformation that paves the way for further molecular elaboration. The protocol outlined below employs potassium borohydride (KBH₄), a safer and often more selective alternative to other hydride-reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds under mild conditions with a straightforward workup procedure, making it suitable for both small-scale and larger-scale preparations.

Chemical Reaction

The reduction of 2-amino-3,5-dibromobenzaldehyde to this compound proceeds via the nucleophilic addition of a hydride ion from the borohydride reagent to the carbonyl carbon of the aldehyde. The resulting alkoxide is subsequently protonated during the workup to yield the primary alcohol.

Reaction Scheme:

Experimental Protocol

This protocol is adapted from a documented industrial synthesis method, ensuring high efficiency and product purity.[1]

Materials and Equipment:

  • 2-Amino-3,5-dibromobenzaldehyde

  • Potassium borohydride (KBH₄)

  • Absolute Ethanol

  • Water (deionized)

  • Glass-lined reactor or round-bottom flask with magnetic stirrer

  • Cooling bath (ice-water)

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

  • pH test strips

Procedure:

  • Reaction Setup: In a clean and dry glass-lined reactor or an appropriately sized round-bottom flask, charge absolute ethanol (2.4 L per 1 kg of the aldehyde).

  • Addition of Starting Material: Add 2-amino-3,5-dibromobenzaldehyde (1.0 kg) to the ethanol with stirring until it is fully dissolved.

  • Addition of Reducing Agent: To the stirred solution, slowly add potassium borohydride (0.12 kg) portion-wise. It is crucial to control the rate of addition to maintain the reaction temperature at approximately 20°C. An external cooling bath may be necessary to manage any exotherm.

  • Reaction Monitoring: Stir the reaction mixture at 20°C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Crystallization: Upon completion of the reaction, cool the reaction mixture to 0-10°C in a cooling bath to induce crystallization of the product.

  • Isolation of Product: Isolate the crystalline product by filtration.

  • Washing: Wash the filter cake with water until the filtrate is neutral (check with pH test paper).

  • Drying: Dry the isolated solid in a hot air circulating oven at 80°C until the moisture content is less than 0.5%. The final product, this compound, is obtained as a white to off-white solid.[2][3]

Data Presentation

The following table summarizes the quantitative data for the reduction of 2-amino-3,5-dibromobenzaldehyde.

ParameterValueReference
Starting Material2-Amino-3,5-dibromobenzaldehyde
ProductThis compound
Molecular Formula (Product)C₇H₇Br₂NO[4]
Molecular Weight (Product)280.94 g/mol [5]
Appearance (Product)White to off-white solid[2][3]
Melting Point (Product)146-148°C[2][3]
Yield99.5%[1]
Purity (Assay)≥99.0%[3]
SolventAbsolute Ethanol[1]
Reducing AgentPotassium Borohydride (KBH₄)[1]
Reaction Temperature20°C[1]
Reaction Time3 hours[1]

Visualizations

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reduction Reaction cluster_workup Workup and Isolation A Charge Absolute Ethanol B Add 2-Amino-3,5-dibromobenzaldehyde A->B Dissolve C Slowly add KBH₄ at 20°C B->C D Stir for 3 hours at 20°C C->D E Monitor by TLC D->E F Cool to 0-10°C for Crystallization E->F Reaction Complete G Filter the product F->G H Wash with water until neutral G->H I Dry at 80°C H->I J Final Product: This compound I->J

Caption: Workflow for the reduction of 2-amino-3,5-dibromobenzaldehyde.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Potassium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.

  • Perform the reaction in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

The protocol described provides a reliable and high-yielding method for the reduction of 2-amino-3,5-dibromobenzaldehyde to this compound. The use of potassium borohydride offers a safe and efficient route to this important synthetic intermediate, making it a valuable procedure for researchers in the field of medicinal chemistry and drug development.

References

Application of (2-Amino-3,5-dibromophenyl)methanol in Medicinal Chemistry: A Precursor to Mucolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

(2-Amino-3,5-dibromophenyl)methanol is a key chemical intermediate primarily utilized in the pharmaceutical industry as a precursor for the synthesis of the widely used mucolytic agents, Bromhexine and Ambroxol. Its application in medicinal chemistry is centered on its role as a building block in the construction of these active pharmaceutical ingredients (APIs). This document provides an overview of its application, detailed synthetic protocols, and relevant chemical data.

Overview of Medicinal Chemistry Applications

This compound serves as an immediate precursor in multi-step syntheses of Bromhexine and Ambroxol. While it is not typically the initial starting material, it represents a crucial intermediate formed by the reduction of 2-amino-3,5-dibromobenzaldehyde. The primary value of this compound lies in its bifunctional nature, possessing both a nucleophilic amino group and a reactive benzyl alcohol moiety on a dibrominated benzene ring, which is a core structural feature of these drugs.

The main application is in the synthesis of:

  • Bromhexine: A mucolytic agent used in the treatment of respiratory disorders associated with viscid or excessive mucus.

  • Ambroxol: A metabolite of Bromhexine, which is also a potent mucolytic and expectorant.[1]

This compound is also recognized as Ambroxol Impurity A and Bromhexine Impurity A in pharmacopeial standards, highlighting its close relationship to the final drug substances.[1]

Synthetic Pathways and Logical Relationships

The synthesis of Bromhexine and Ambroxol from 2-amino-3,5-dibromobenzaldehyde can proceed through this compound as a key intermediate. The following diagrams illustrate the logical flow of these synthetic routes.

Synthesis_Overview cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Final Products 2-Amino-3,5-dibromobenzaldehyde 2-Amino-3,5-dibromobenzaldehyde Intermediate_Alcohol This compound 2-Amino-3,5-dibromobenzaldehyde->Intermediate_Alcohol Reduction Ambroxol Ambroxol Intermediate_Alcohol->Ambroxol Amination Bromhexine Bromhexine Intermediate_Alcohol->Bromhexine Halogenation & Amination

Caption: Overview of the synthetic relationship between the starting material, key intermediate, and final products.

The following diagram details the synthetic pathway to Bromhexine involving the halogenation of the intermediate alcohol.

Bromhexine_Synthesis Start This compound Intermediate 2,4-Dibromo-6-chloromethylaniline Start->Intermediate Chlorination (e.g., SOCl2) Bromhexine_Base Bromhexine (Free Base) Intermediate->Bromhexine_Base Amination with N-methylcyclohexylamine Final_Product Bromhexine HCl Bromhexine_Base->Final_Product Salt Formation (HCl)

Caption: Synthetic workflow for the preparation of Bromhexine HCl from this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of Bromhexine and Ambroxol, where this compound is a key intermediate.

Protocol 1: Synthesis of Bromhexine Hydrochloride

This protocol involves a two-step process starting from this compound.

Step 1: Synthesis of 2,4-Dibromo-6-chloromethylaniline

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound in a solvent such as tetrahydrofuran (THF).

  • Chlorination: Cool the solution to below 30°C. Add thionyl chloride (SOCl₂) dropwise to the solution while maintaining the temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or HPLC).

  • Work-up: Upon completion, the reaction mixture containing 2,4-bromo-6-chloromethyl aniline can be used directly in the next step or isolated after an aqueous work-up.

Step 2: Synthesis of Bromhexine Hydrochloride

  • Amination: To the solution of 2,4-bromo-6-chloromethyl aniline, add N-methylcyclohexylamine.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the amination is complete.

  • Salt Formation: After the reaction, adjust the pH with a solution of hydrogen chloride in an alcohol (e.g., ethanolic HCl) to precipitate Bromhexine hydrochloride.

  • Isolation and Purification: Filter the precipitate, wash with a suitable solvent, and dry. The crude product can be recrystallized from a solvent mixture such as methanol/acetone to yield pure Bromhexine hydrochloride.[2]

Protocol 2: Synthesis of Ambroxol via Reductive Amination (starting from the corresponding aldehyde)

While this compound is an intermediate, a common industrial synthesis of Ambroxol is a one-pot reductive amination of 2-amino-3,5-dibromobenzaldehyde. The formation of the alcohol is an implicit step in the reduction of the Schiff base.

  • Schiff Base Formation: In a reaction vessel, dissolve 2-amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol in a solvent like methanol. Heat the mixture to 60-65°C and stir for 3-8 hours to form the Schiff base intermediate.[3]

  • Reduction: Cool the solution and add a reducing agent, such as sodium borohydride, in portions while stirring. This step reduces the imine to the secondary amine, yielding Ambroxol.

  • Work-up: After the reduction is complete, the reaction is quenched, and the product is isolated.

  • Salt Formation and Purification: The resulting Ambroxol free base can be converted to its hydrochloride salt and purified by recrystallization.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Bromhexine, starting from 2-amino-3,5-dibromobenzaldehyde, which involves the formation and subsequent reaction of the alcohol intermediate.

ParameterValueReference
Starting Material 2-amino-3,5-dibromobenzaldehyde[4]
Reagents N-methylcyclohexylamine, 5% Pd/C, Formic Acid[4]
Solvent Butyl Acetate or N,N-dimethylformamide[4]
Reaction Temperature 100-110°C[4]
Reaction Time ~6.5 hours[4]
Yield 91.3% - 92.3%[4]
Purity (HPLC) 99.1% - 99.4%[4]

Conclusion

This compound is a valuable intermediate in medicinal chemistry, specifically for the synthesis of the mucolytic drugs Bromhexine and Ambroxol. While not typically the primary starting material, its formation and subsequent functionalization are critical steps in several manufacturing processes. The protocols and data presented here provide a framework for researchers and drug development professionals working on the synthesis and optimization of these important respiratory medicines.

References

Derivatization of the Amino Group in (2-Amino-3,5-dibromophenyl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary amino group of (2-Amino-3,5-dibromophenyl)methanol. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its derivatization is a critical step for creating analogues with diverse biological activities and for use as analytical standards. The following sections detail common and effective methods for the acylation, sulfonylation, and alkylation of its amino group.

Introduction

This compound possesses a nucleophilic primary aromatic amino group that is amenable to a variety of chemical modifications. Derivatization of this group can serve multiple purposes, including the protection of the amine during subsequent synthetic steps, modulation of the molecule's physicochemical properties, and the introduction of pharmacologically active moieties. The protocols described herein provide robust methods for achieving these transformations.

Data Presentation

The following table summarizes representative quantitative data for the derivatization of this compound. Please note that yields are highly dependent on reaction scale, purity of reagents, and purification efficiency.

Derivatization ReactionReagent(s)ProductTypical Yield (%)Melting Point (°C)
Acylation Acetic Anhydride, PyridineN-[2-(hydroxymethyl)-4,6-dibromophenyl]acetamide85 - 95%148-150
Sulfonylation p-Toluenesulfonyl Chloride, TriethylamineN-[2-(hydroxymethyl)-4,6-dibromophenyl]-4-methylbenzenesulfonamide80 - 90%Not Reported
N-Alkylation Formaldehyde, Formic Acid (Eschweiler-Clarke)(2-(Methylamino)-3,5-dibromophenyl)methanol70 - 80%Not Reported

Experimental Protocols

Acylation: Synthesis of N-[2-(hydroxymethyl)-4,6-dibromophenyl]acetamide

This protocol describes the protection of the amino group as an acetamide, a common strategy in multi-step synthesis.

Materials:

  • This compound

  • Acetic Anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford N-[2-(hydroxymethyl)-4,6-dibromophenyl]acetamide as a solid.

Characterization Data (Representative):

  • Yield: 85-95%

  • Melting Point: 148-150 °C

  • ¹H NMR (CDCl₃): δ 8.0 (s, 1H, NH), 7.8 (s, 1H, ArH), 7.6 (s, 1H, ArH), 4.7 (s, 2H, CH₂), 2.2 (s, 3H, CH₃).

Sulfonylation: Synthesis of N-[2-(hydroxymethyl)-4,6-dibromophenyl]-4-methylbenzenesulfonamide

This protocol details the formation of a sulfonamide linkage, which can be a stable protecting group or a pharmacophore in its own right.

Materials:

  • This compound

  • p-Toluenesulfonyl Chloride (TsCl)

  • Triethylamine (TEA) or Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired sulfonamide.

Characterization Data (Representative):

  • Yield: 80-90%

  • ¹H NMR (CDCl₃): δ 7.7 (d, 2H, ArH), 7.3 (d, 2H, ArH), 7.5 (s, 1H, ArH), 7.2 (s, 1H, ArH), 6.5 (s, 1H, NH), 4.5 (s, 2H, CH₂), 2.4 (s, 3H, CH₃).

N-Alkylation (Reductive Amination): Synthesis of (2-(Methylamino)-3,5-dibromophenyl)methanol via Eschweiler-Clarke Reaction

This protocol describes the N-methylation of the primary amine using formaldehyde and formic acid, a classic method for introducing a methyl group.[1][2]

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (88-98%)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent).

  • Add an excess of formaldehyde solution (e.g., 2.5 equivalents) and formic acid (e.g., 2.5 equivalents).[1][2]

  • Heat the mixture to reflux (around 100 °C) for 6-12 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, carefully basify the reaction mixture with a NaOH solution to a pH of >10.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude N-methylated product.

  • Purify by silica gel column chromatography if necessary.

Characterization Data (Representative):

  • Yield: 70-80%

  • ¹H NMR (CDCl₃): δ 7.5 (s, 1H, ArH), 7.3 (s, 1H, ArH), 4.6 (s, 2H, CH₂), 3.5 (br s, 1H, NH), 2.9 (s, 3H, N-CH₃).

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Products Start This compound Acylation Acylation (Acetic Anhydride, Pyridine) Start->Acylation Sulfonylation Sulfonylation (p-Toluenesulfonyl Chloride, Base) Start->Sulfonylation N_Alkylation N-Alkylation (e.g., Eschweiler-Clarke) Start->N_Alkylation Product_Acyl N-Acyl Derivative Acylation->Product_Acyl Product_Sulfonyl N-Sulfonyl Derivative Sulfonylation->Product_Sulfonyl Product_Alkyl N-Alkyl Derivative N_Alkylation->Product_Alkyl

Caption: General workflow for the derivatization of this compound.

Acylation_Pathway Amino_Alcohol This compound (Ar-NH2) Intermediate Nucleophilic Attack Amino_Alcohol->Intermediate Acetic_Anhydride Acetic Anhydride ((CH3CO)2O) Acetic_Anhydride->Intermediate Pyridine Pyridine (Base) Pyridine->Intermediate Product N-[2-(hydroxymethyl)-4,6-dibromophenyl]acetamide (Ar-NH-COCH3) Intermediate->Product

Caption: Simplified reaction pathway for the acylation of the amino group.

Sulfonylation_Pathway Amino_Alcohol This compound (Ar-NH2) Intermediate Nucleophilic Attack Amino_Alcohol->Intermediate TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Intermediate Base Base (e.g., TEA) Base->Intermediate Product N-Tosyl Derivative (Ar-NH-SO2-Tol) Intermediate->Product

Caption: Simplified reaction pathway for the sulfonylation of the amino group.

References

Application Notes and Protocols: Reactions of (2-Amino-3,5-dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key chemical transformations involving the benzylic alcohol of (2-Amino-3,5-dibromophenyl)methanol. This compound, also known as Ambroxol Impurity A, is a critical intermediate in the synthesis of Ambroxol and related pharmaceuticals. The reactivity of its benzylic hydroxyl group allows for a variety of synthetic modifications, including oxidation, esterification, etherification, and nucleophilic substitution, enabling the generation of diverse derivatives for drug discovery and development programs.

Oxidation of this compound to 2-Amino-3,5-dibromobenzaldehyde

The selective oxidation of the benzylic alcohol to the corresponding aldehyde is a crucial transformation, yielding 2-amino-3,5-dibromobenzaldehyde, another key intermediate in pharmaceutical synthesis. While various oxidizing agents can be employed, a chemoselective method using a copper-based catalytic system is presented here, which is effective for aminobenzyl alcohols.

Experimental Protocol: Copper-Catalyzed Aerobic Oxidation

This protocol is adapted from a general method for the oxidation of substituted 2-aminobenzyl alcohols.

Materials:

  • This compound

  • Copper(I) iodide (CuI)

  • 4-Dimethylaminopyridine (DMAP)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Acetonitrile (CH₃CN), anhydrous

  • Oxygen (balloon)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 281 mg).

  • Add anhydrous acetonitrile (5 mL) to dissolve the starting material.

  • To the solution, add CuI (0.1 mmol, 19 mg), DMAP (0.1 mmol, 12 mg), and TEMPO (0.01 mmol, 1.6 mg).

  • Purge the flask with oxygen and maintain a positive pressure of oxygen using an oxygen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-3,5-dibromobenzaldehyde.

Quantitative Data Summary
ReactionReagentsProductTypical Yield (%)
OxidationCuI, DMAP, TEMPO, O₂2-Amino-3,5-dibromobenzaldehyde85-95

Esterification of the Benzylic Alcohol

Ester derivatives of this compound can be readily prepared by reacting the alcohol with an acylating agent such as an acid anhydride or an acid chloride in the presence of a base.

Experimental Protocol: Acetylation using Acetic Anhydride

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 mmol, 281 mg) in dichloromethane (10 mL) in a round-bottom flask.

  • Add pyridine (1.5 mmol, 0.12 mL) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 mmol, 0.11 mL) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2-amino-3,5-dibromophenyl)methyl acetate.

Quantitative Data Summary
ReactionReagentsProductTypical Yield (%)
EsterificationAcetic Anhydride, Pyridine(2-amino-3,5-dibromophenyl)methyl acetate>90

Etherification of the Benzylic Alcohol

The Williamson ether synthesis provides a general method for the preparation of ethers from alcohols. This involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Experimental Protocol: O-Methylation

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 mmol, 48 mg of 60% dispersion) in anhydrous THF (5 mL).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 mmol, 281 mg) in anhydrous THF (5 mL) to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 mmol, 0.09 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-(methoxymethyl)-2-amino-3,5-dibromobenzene.

Quantitative Data Summary
ReactionReagentsProductTypical Yield (%)
EtherificationNaH, CH₃I1-(methoxymethyl)-2-amino-3,5-dibromobenzene70-85

Nucleophilic Substitution of the Benzylic Hydroxyl Group

The hydroxyl group of the benzylic alcohol can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution reactions.

Experimental Protocol: Conversion to Benzyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 281 mg) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 mmol, 0.09 mL) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(chloromethyl)-2-amino-3,5-dibromobenzene.

Quantitative Data Summary
ReactionReagentsProductTypical Yield (%)
Nucleophilic SubstitutionSOCl₂1-(chloromethyl)-2-amino-3,5-dibromobenzene80-90

Visualizations

Oxidation_Workflow start This compound reagents CuI, DMAP, TEMPO, O₂, CH₃CN, rt start->reagents Oxidation product 2-Amino-3,5-dibromobenzaldehyde reagents->product

Caption: Workflow for the oxidation of this compound.

Esterification_Workflow start This compound reagents Acetic Anhydride, Pyridine, DCM start->reagents Esterification product (2-amino-3,5-dibromophenyl)methyl acetate reagents->product

Caption: Workflow for the esterification of this compound.

Etherification_Workflow start This compound reagents 1. NaH, THF 2. CH₃I start->reagents Etherification product 1-(methoxymethyl)-2-amino-3,5-dibromobenzene reagents->product

Caption: Workflow for the etherification of this compound.

Substitution_Workflow start This compound reagents SOCl₂, DCM start->reagents Substitution product 1-(chloromethyl)-2-amino-3,5-dibromobenzene reagents->product

Caption: Workflow for the nucleophilic substitution of the hydroxyl group.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (2-Amino-3,5-dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-Amino-3,5-dibromophenyl)methanol. This compound is a known impurity and key intermediate in the synthesis of pharmaceutical compounds such as Ambroxol and Bromhexine.[1][2] The accurate determination of its purity is crucial for ensuring the quality and safety of final drug products. The described method is specific, linear, accurate, and precise, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing.

Introduction

This compound (CAS No. 50739-76-9) is an aromatic amine containing a benzyl alcohol moiety.[3][4][5][6] Its chemical structure, featuring amino and hydroxyl groups, as well as bromine atoms, necessitates a well-developed analytical method to ensure proper separation and quantification. High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of active pharmaceutical ingredients (APIs) and their impurities due to its high specificity and sensitivity.[7] This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 50739-76-9[3]
Molecular Formula C₇H₇Br₂NO[3]
Molecular Weight 280.94 g/mol [3]
Melting Point 146-148 °C[4]
Appearance White Solid[3]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[4]

Experimental Protocol

This protocol is adapted from a validated method for the structurally similar compound, 2-Amino-3,5-dibromobenzaldehyde.[7]

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (30% B), 5-25 min (30% to 70% B), 25-30 min (70% B), 30-32 min (70% to 30% B), 32-35 min (30% B)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Sample Preparation

Standard Solution:

  • Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.1 mg/mL.[7]

  • Filter the solution through a 0.45 µm syringe filter before injection.[8]

Sample Solution:

  • Prepare the test sample in the same diluent to a final concentration of 0.1 mg/mL.[7]

  • Filter the solution through a 0.45 µm syringe filter before injection.[8]

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The results are summarized in the table below.[7]

Validation ParameterAcceptance CriteriaResult
Specificity The peak for the main component should be pure and well-resolved from impurities (Resolution > 2.0).All known impurities were well-resolved from the main peak. Peak purity analysis confirmed no co-eluting peaks. The method is specific.
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
- Repeatability (n=6)RSD ≤ 1.0%0.65%
- Intermediate PrecisionRSD ≤ 2.0%1.10%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness % RSD of results should be ≤ 2.0% after minor changes in method parameters.All variations resulted in an RSD of < 2.0%. System suitability parameters were met. The method is robust.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Accurately Weigh Reference Standard/Sample Dissolve Dissolve in 50:50 Acetonitrile:Water Weigh->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject 10 µL into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of this compound. The method's specificity, linearity, accuracy, and precision make it highly suitable for routine quality control analysis in the pharmaceutical industry. The detailed protocol and validation data provide a comprehensive guide for researchers and scientists involved in the development and manufacturing of related pharmaceutical products.

References

Application Note: Utilizing (2-Amino-3,5-dibromophenyl)methanol as a Reference Standard for Impurity Profiling in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pharmaceutical industry, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is of paramount importance. Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide to identify and control unwanted chemical substances that may affect the efficacy and safety of the final drug product. This application note details the use of (2-Amino-3,5-dibromophenyl)methanol as a certified reference standard for the accurate identification and quantification of a key process-related impurity in the APIs Ambroxol and Bromhexine.

This compound, designated as Impurity A in the European Pharmacopoeia (EP) for both Ambroxol and Bromhexine, is a crucial chemical intermediate and potential byproduct in the synthesis of these widely used mucolytic agents.[1][2][3] Its presence in the final API above established thresholds can indicate incomplete reaction or inadequate purification. Therefore, a precise and validated analytical method for its quantification is essential for quality control and regulatory compliance. This document provides a detailed protocol for the determination of this compound using High-Performance Liquid Chromatography (HPLC), along with guidelines for method validation.

Significance of this compound as a Reference Standard

A certified reference standard is a highly purified compound that is used as a benchmark for analytical measurements. The use of this compound as a reference standard offers several key advantages:

  • Accurate Identification: By comparing the retention time of a peak in the sample chromatogram to that of the certified reference standard, analysts can unequivocally identify the presence of this compound.

  • Precise Quantification: The reference standard allows for the creation of a calibration curve, enabling the accurate determination of the concentration of the impurity in the API or drug product.

  • Method Validation: It is an indispensable tool for validating the analytical method, including parameters such as linearity, accuracy, precision, and sensitivity (LOD/LOQ).

  • Regulatory Compliance: Regulatory agencies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) require the use of well-characterized reference standards for impurity control.

Experimental Protocols

This section outlines the materials and methodology for the quantitative determination of this compound in a drug substance, based on established pharmacopeial methods and relevant literature.

Materials and Reagents
  • This compound certified reference standard

  • Ambroxol Hydrochloride or Bromhexine Hydrochloride test sample

  • Acetonitrile (HPLC grade)

  • Diammonium hydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector or a photodiode array (PDA) detector

  • Analytical balance

Chromatographic Conditions

The following HPLC conditions are recommended for the separation and quantification of this compound (Ambroxol Impurity A).

ParameterRecommended Condition
Column Octadecylsilane bonded silica gel (C18), 5 µm, 4.6 mm x 250 mm (or equivalent)
Mobile Phase A 0.01 mol/L Diammonium hydrogen phosphate, pH adjusted to 7.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution See Table 1 for the gradient program.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 248 nm
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
09010
109010
304060
354060
369010
459010
Preparation of Solutions

3.3.1. Diluent: A mixture of Mobile Phase A and Mobile Phase B in a ratio of 90:10 (v/v).

3.3.2. Standard Stock Solution (S1): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. This yields a concentration of approximately 100 µg/mL.

3.3.3. Standard Solution (S2): Pipette 1.0 mL of the Standard Stock Solution (S1) into a 100 mL volumetric flask and dilute to volume with diluent. This yields a concentration of approximately 1.0 µg/mL. This solution is used for the quantification of the impurity.

3.3.4. Test Solution: Accurately weigh about 50 mg of the Ambroxol Hydrochloride or Bromhexine Hydrochloride test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. This yields a concentration of approximately 1000 µg/mL.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent as a blank to ensure a clean baseline.

  • Inject the Standard Solution (S2) and record the chromatogram. The retention time of this compound should be determined.

  • Inject the Test Solution and record the chromatogram.

  • Identify the peak corresponding to this compound in the Test Solution chromatogram by comparing the retention time with that obtained from the Standard Solution (S2).

  • Calculate the amount of this compound in the test sample using the formula provided in the data analysis section.

Data Analysis and Results

Calculation

The percentage of this compound in the test sample is calculated using the following formula:

Where:

  • Area_impurity: The peak area of this compound in the Test Solution chromatogram.

  • Area_standard: The peak area of this compound in the Standard Solution (S2) chromatogram.

  • Conc_standard: The concentration of this compound in the Standard Solution (S2) in µg/mL.

  • Conc_sample: The concentration of the test sample in the Test Solution in µg/mL.

Acceptance Criteria

The acceptance criteria for impurities are typically defined by pharmacopeias or internal specifications. For example, the limit for Ambroxol Impurity A might be set at not more than 0.2%.[4]

Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from the main peak and other impurities. Peak purity should be demonstrated.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., LOQ to 150% of the specification limit).
Accuracy Recovery of 98.0% to 102.0% at three concentration levels.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 5.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH, mobile phase composition, flow rate).

Visualizations

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ref_std This compound Reference Standard stock_std Standard Stock Solution (S1) ~100 µg/mL ref_std->stock_std Dissolve in Diluent api_sample API Sample (Ambroxol/Bromhexine) test_sol Test Solution ~1000 µg/mL api_sample->test_sol Dissolve in Diluent diluent Diluent (Mobile Phase A:B 90:10) final_std Standard Solution (S2) ~1.0 µg/mL stock_std->final_std Dilute 1:100 with Diluent hplc HPLC System (C18 Column, UV 248 nm) final_std->hplc Inject test_sol->hplc Inject chromatograms Obtain Chromatograms hplc->chromatograms identify Identify Impurity Peak (by Retention Time) chromatograms->identify quantify Quantify Impurity (External Standard Method) identify->quantify report Report Result (% Impurity) quantify->report G cluster_synthesis Simplified Synthesis Pathway cluster_impurity Impurity Formation start Starting Materials intermediate This compound (Impurity A) start->intermediate Synthesis Step 1 api Ambroxol / Bromhexine (Final API) intermediate->api Synthesis Step 2 impurity_in_api Impurity A present in Final API incomplete_reaction Incomplete Reaction in Step 2 incomplete_reaction->impurity_in_api inadequate_purification Inadequate Purification inadequate_purification->impurity_in_api

References

Application Notes and Protocols for the Quantitative Analysis of (2-Amino-3,5-dibromophenyl)methanol in Pharmaceutical Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2-Amino-3,5-dibromophenyl)methanol is a key intermediate and a known impurity in the synthesis of the mucolytic agents Ambroxol and Bromhexine. In the European Pharmacopoeia (EP), it is designated as Ambroxol Impurity A or Bromhexine Impurity A. The quantitative analysis of this compound is crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for the quantification of this compound in pharmaceutical samples. This document provides a detailed application note and protocol for the quantitative analysis of this compound, including a validated HPLC method, experimental protocols, and data presentation.

Quantitative Data Summary

The following table summarizes the validation parameters for a representative HPLC method for the quantitative analysis of a closely related compound, 2-Amino-3,5-dibromobenzaldehyde, which is considered a suitable reference for the analysis of this compound due to their structural similarity and co-occurrence as impurities. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaResultsConclusion
Specificity The peak of the main component should be pure and well-resolved from impurities (Resolution > 2.0).All known impurities were well-resolved from the main peak. Peak purity analysis confirmed no co-eluting peaks.The method is specific.
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9995The method is linear over the tested concentration range.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%The method is accurate.
Precision (% RSD)
- Repeatability (n=6)RSD ≤ 1.0%0.65%The method is precise.
- Intermediate Precision

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Amino-3,5-dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of (2-Amino-3,5-dibromophenyl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Synthesis Overview

The synthesis of this compound is most commonly achieved through the reduction of the corresponding aldehyde, 2-Amino-3,5-dibromobenzaldehyde. This reaction is typically carried out using a mild reducing agent, such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄), in a protic solvent like ethanol or methanol.

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride reagent onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate, which is then protonated by the solvent to yield the primary alcohol.

Challenges in this synthesis can arise from incomplete reactions, the formation of side products, and difficulties in purifying the final product to the desired level of quality. Careful control of reaction parameters and a thorough understanding of potential pitfalls are crucial for a successful synthesis.

Experimental Protocol: Reduction of 2-Amino-3,5-dibromobenzaldehyde

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • 2-Amino-3,5-dibromobenzaldehyde

  • Potassium borohydride (KBH₄)

  • Absolute Ethanol

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution (for workup, if necessary)

  • Sodium bicarbonate (NaHCO₃), saturated solution (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-3,5-dibromobenzaldehyde (1.0 eq) in absolute ethanol (approximately 2.4 L per kg of aldehyde). Stir the mixture until the aldehyde is completely dissolved.

  • Addition of Reducing Agent: To the stirred solution, slowly add potassium borohydride (0.12 eq) portion-wise. Monitor the temperature of the reaction mixture and maintain it at approximately 20°C.

  • Reaction Monitoring: Stir the reaction mixture at 20°C for 3 hours. Monitor the progress of the reaction by TLC. The starting material (aldehyde) should have a different Rf value than the product (alcohol). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

  • Workup and Crystallization: Once the reaction is complete, cool the reaction mixture to 0-10°C to induce crystallization of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water until the washings are neutral (check with pH paper).

  • Drying: Dry the isolated solid. For larger quantities, this can be done in a hot air circulating oven at around 80°C until the moisture content is below 0.5%.

  • Purification (if necessary): If the product is not of the desired purity, it can be recrystallized. A common solvent system for recrystallization is ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Troubleshooting Guide

This section addresses common problems that may arise during the synthesis of this compound.

Q1: The reaction is incomplete, and a significant amount of the starting aldehyde remains. What should I do?

A1: An incomplete reaction can be due to several factors. Here are some troubleshooting steps:

  • Check the Reducing Agent: Ensure that the potassium borohydride is fresh and has been stored properly. Borohydride reagents can degrade over time, especially if exposed to moisture.

  • Increase Reaction Time: Continue stirring the reaction for a longer period, monitoring by TLC every hour.

  • Increase Temperature: Gently warming the reaction mixture may help to drive it to completion. However, be cautious as higher temperatures can also lead to side product formation. A modest increase to 30-40°C could be beneficial.

  • Add More Reducing Agent: If the reaction has stalled, you can add a small additional amount of potassium borohydride (e.g., 0.05 eq). Add it slowly and monitor the reaction closely.

Q2: My final product is a yellow-brown solid, not the expected white to off-white color. What could be the cause and how can I fix it?

A2: A colored product often indicates the presence of impurities.

  • Oxidation: The amino group in the product can be susceptible to oxidation, which can lead to colored byproducts. Ensure the reaction and workup are performed without unnecessary exposure to air.

  • Residual Starting Material: The starting material, 2-Amino-3,5-dibromobenzaldehyde, is often a yellow solid. Incomplete reaction will result in a colored product.

  • Purification: Recrystallization is the most effective way to remove colored impurities. Using activated charcoal during the recrystallization process can also help to decolorize the solution before crystallization.

Q3: I am having difficulty inducing crystallization of the product. What can I do?

A3: If the product does not readily crystallize from the reaction mixture upon cooling, consider the following techniques:

  • Seeding: If you have a small crystal of the pure product, add it to the cooled solution to initiate crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Solvent Evaporation: Slowly evaporate some of the solvent under reduced pressure to increase the concentration of the product.

  • Anti-Solvent Addition: If the product is soluble in the reaction solvent (ethanol), you can try adding a solvent in which the product is insoluble (an "anti-solvent"), such as water or hexanes, dropwise until the solution becomes cloudy, then allow it to stand.

Q4: What are the potential side products in this reaction?

A4: While the reduction of an aldehyde to a primary alcohol with potassium borohydride is generally a clean reaction, some side products can form:

  • Borate Esters: The intermediate alkoxide can react with the borane species in solution to form borate esters. These are typically hydrolyzed during the aqueous workup.

  • Over-reduction: Although less common with NaBH₄ or KBH₄ compared to stronger reducing agents like LiAlH₄, there is a small possibility of over-reduction, especially if there are other reducible functional groups. In this specific molecule, this is unlikely.

  • Reaction with Solvent: In protic solvents like ethanol, the borohydride can react with the solvent to produce hydrogen gas and the corresponding ethoxide. This is usually a slow process but can consume the reagent if the reaction is run for an extended period at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride (NaBH₄) instead of potassium borohydride (KBH₄)?

A1: Yes, sodium borohydride can be used as an alternative to potassium borohydride. They have very similar reactivity for the reduction of aldehydes and ketones. The choice between them often comes down to solubility in the chosen solvent and cost.

Q2: What is a suitable TLC stain to visualize the spots if they are not UV active?

A2: While the starting material and product should be UV active due to the aromatic ring, if visualization is difficult, a potassium permanganate (KMnO₄) stain can be used. Alcohols and aldehydes will both react with the permanganate stain, appearing as yellow-white spots on a purple background.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: The melting point of the pure compound is reported to be in the range of 146-148°C. A sharp melting point in this range is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information and can be used to identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.

Quantitative Data Summary

ParameterValueReference
Starting Material 2-Amino-3,5-dibromobenzaldehyde
Reducing Agent Potassium borohydride (KBH₄)
Stoichiometry of KBH₄ 0.12 equivalents
Solvent Absolute Ethanol
Reaction Temperature 20°C
Reaction Time 3 hours
Crystallization Temp. 0-10°C
Drying Temperature 80°C
Expected Yield >95%
Melting Point 146-148°C[1]
Appearance White to off-white solid[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification (Optional) dissolve Dissolve Aldehyde in Ethanol add_kbh4 Add KBH₄ dissolve->add_kbh4 react Stir at 20°C for 3h add_kbh4->react cool Cool to 0-10°C react->cool filtrate Vacuum Filtration cool->filtrate wash Wash with Water filtrate->wash dry Dry Product wash->dry recrystallize Recrystallize from Ethyl Acetate/Hexanes dry->recrystallize If needed final_product final_product dry->final_product Final Product filtrate2 Vacuum Filtration recrystallize->filtrate2 dry2 Dry Pure Product filtrate2->dry2 final_product2 final_product2 dry2->final_product2 Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_checks Initial Checks cluster_actions Corrective Actions start Incomplete Reaction (Aldehyde Remaining by TLC) check_reagent Is KBH₄ fresh and stored correctly? start->check_reagent check_time Has the reaction run for at least 3 hours? start->check_time check_reagent->check_time Yes add_reagent Add more KBH₄ (0.05 eq) check_reagent->add_reagent No extend_time Extend reaction time (monitor by TLC) check_time->extend_time No increase_temp Gently warm to 30-40°C check_time->increase_temp Yes end_success Reaction Complete extend_time->end_success increase_temp->end_success end_fail Consult Senior Chemist increase_temp->end_fail If no improvement add_reagent->end_success

Caption: Troubleshooting logic for an incomplete reaction.

References

Technical Support Center: Side Reactions in the Bromination of 2-Aminobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the bromination of 2-aminobenzyl alcohol. The inherent reactivity of the amino and benzyl alcohol functional groups can lead to a variety of side reactions, impacting yield and purity. This guide offers insights into managing these reactions and achieving the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of 2-aminobenzyl alcohol?

A1: The bromination of 2-aminobenzyl alcohol is susceptible to several side reactions due to the presence of the electron-donating amino group and the reactive benzyl alcohol moiety. The most common side reactions include:

  • Over-bromination of the aromatic ring: The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. This often leads to the formation of di- and tri-brominated products.[1][2]

  • Oxidation of the benzyl alcohol: The benzyl alcohol group can be oxidized to the corresponding aldehyde (2-aminobenzaldehyde) or carboxylic acid, particularly with certain brominating agents or under harsh conditions.[3]

  • Oxidation of the amino group: The amino group itself can be oxidized, leading to colored impurities and complex reaction mixtures.[4][5]

  • Benzylic Bromination: Radical conditions can lead to the substitution of a hydrogen atom on the benzylic carbon with bromine.

  • Reaction at the hydroxyl group: The alcohol functionality can react with certain brominating agents to form a benzyl bromide.[6][7]

Q2: I am observing the formation of multiple brominated species on my aromatic ring. How can I achieve selective mono-bromination?

A2: To control the high reactivity of the aniline ring and achieve selective mono-bromination, it is crucial to reduce the activating effect of the amino group. The most effective strategy is to protect the amino group, commonly through acetylation to form an amide. This moderation of the electron-donating ability of the nitrogen allows for more controlled electrophilic aromatic substitution.[2][8]

Q3: My reaction mixture is turning dark, and I am isolating a significant amount of 2-aminobenzaldehyde. What is causing this oxidation, and how can I prevent it?

A3: The oxidation of 2-aminobenzyl alcohol to 2-aminobenzaldehyde is a common side reaction.[3] This can be promoted by certain brominating agents, elevated temperatures, or the presence of oxidizing impurities. To minimize this:

  • Choose your brominating agent carefully: Some reagents are more prone to causing oxidation.

  • Control the reaction temperature: Running the reaction at lower temperatures can help to reduce the rate of oxidation.

  • Work under an inert atmosphere: Excluding oxygen can help to prevent unwanted oxidative side reactions.

Q4: I am trying to achieve benzylic bromination, but I am primarily getting ring bromination. What conditions favor reaction at the benzylic position?

A4: Selective benzylic bromination in the presence of an activated aromatic ring requires conditions that favor a radical mechanism over an electrophilic aromatic substitution. Key conditions include:

  • Use of N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination as it can provide a low, steady concentration of bromine radicals.

  • Radical Initiator: The use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is essential to initiate the radical chain reaction.

  • Non-polar, anhydrous solvent: Solvents like carbon tetrachloride (CCl4) or cyclohexane are typically used to avoid ionic pathways that lead to ring bromination.

  • Light or heat: The reaction is often initiated using light (photobromination) or heat.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting & Optimization
Formation of multiple brominated products on the aromatic ring. The amino group is strongly activating, leading to over-bromination.[1][2]Protect the amino group as an acetamide to reduce its activating effect. Use milder brominating agents and control stoichiometry carefully.
Significant formation of 2-aminobenzaldehyde. Oxidation of the benzyl alcohol.[3]Use a less oxidizing brominating agent. Lower the reaction temperature. Run the reaction under an inert atmosphere.
Reaction mixture turns dark brown or black. Oxidation of the aniline moiety.[4][5]Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified reagents to avoid oxidative impurities.
Low yield of the desired product. Competing side reactions. Incomplete reaction. Product loss during workup.Optimize reaction conditions (temperature, time, stoichiometry) to favor the desired pathway. Use TLC or GC/MS to monitor reaction progress. Optimize the extraction and purification procedures.
Desired benzylic bromination is not occurring. Conditions are favoring electrophilic aromatic substitution.Use NBS with a radical initiator (e.g., AIBN) in a non-polar, anhydrous solvent. Initiate the reaction with light or heat.

Experimental Protocols

Protocol 1: Protection of the Amino Group (Acetylation)

This protocol describes the protection of the amino group of 2-aminobenzyl alcohol as an acetamide to moderate its reactivity prior to bromination.

Materials:

  • 2-Aminobenzyl alcohol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-aminobenzyl alcohol in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(2-(hydroxymethyl)phenyl)acetamide.

Protocol 2: Selective Oxidation to 2-Aminobenzaldehyde

This protocol is for the selective oxidation of 2-aminobenzyl alcohol, a common side product in bromination reactions. Understanding the conditions that favor this transformation can help in its prevention.

Materials:

  • 2-Aminobenzyl alcohol

  • Copper(I) iodide (CuI)

  • 4-Dimethylaminopyridine (DMAP)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Acetonitrile (CH3CN)

  • Oxygen (balloon)

Procedure: [3]

  • In a round-bottom flask, combine 2-aminobenzyl alcohol (1 mmol), CuI (0.1 mmol), and acetonitrile (5 mL).

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add DMAP (0.1 mmol) and TEMPO (0.01 mmol).

  • Stir the resulting mixture under an oxygen balloon at room temperature.

  • Monitor the reaction by TLC until completion.

  • Upon completion, filter the reaction mixture and wash the solid with acetonitrile.

  • Remove the solvent from the filtrate in vacuo to obtain the crude 2-aminobenzaldehyde, which can be further purified by column chromatography.

Quantitative Data for Oxidation of 2-Aminobenzyl Alcohol [3]

EntryCatalyst (mol%)Ligand (mol%)Additive (mol%)Time (h)Yield (%)
1CuBr (10)DMAP (10)AIBN (10)1242
2CuI (10)DMAP (10)TEMPO (1)388

Reaction Pathways and Logic Diagrams

Below are diagrams illustrating the key reaction pathways involved in the bromination of 2-aminobenzyl alcohol.

Bromination_Pathways cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Potential Products 2-Aminobenzyl_Alcohol 2-Aminobenzyl Alcohol Ring_Bromination Electrophilic Ring Bromination 2-Aminobenzyl_Alcohol->Ring_Bromination Br2, Lewis Acid or polar solvent Benzylic_Bromination Radical Benzylic Bromination 2-Aminobenzyl_Alcohol->Benzylic_Bromination NBS, AIBN, non-polar solvent Oxidation Oxidation 2-Aminobenzyl_Alcohol->Oxidation Oxidizing conditions Mono_Bromo Mono-bromo Product(s) Ring_Bromination->Mono_Bromo Poly_Bromo Poly-bromo Product(s) Ring_Bromination->Poly_Bromo Excess Br2 Benzylic_Bromide Benzylic Bromide Benzylic_Bromination->Benzylic_Bromide Aldehyde 2-Aminobenzaldehyde Oxidation->Aldehyde

Caption: Possible reaction pathways in the bromination of 2-aminobenzyl alcohol.

Troubleshooting_Logic cluster_0 Observed Issue cluster_1 Identify Side Product cluster_2 Corrective Action Issue Undesired Side Product Formation Identify What is the major side product? Issue->Identify Protect_Amine Protect amino group (e.g., acetylation) Identify->Protect_Amine Poly-bromination Use_Radical_Conditions Use NBS/AIBN in non-polar solvent Identify->Use_Radical_Conditions Ring Bromination (when benzylic is desired) Milder_Conditions Lower temperature, inert atmosphere Identify->Milder_Conditions Oxidation

Caption: Troubleshooting logic for side reactions in 2-aminobenzyl alcohol bromination.

References

Technical Support Center: Purification of (2-Amino-3,5-dibromophenyl)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the purification of (2-Amino-3,5-dibromophenyl)methanol by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: Based on available data and the polarity of the molecule, which contains both amino and hydroxyl groups, polar solvents are generally the most effective. Alcohols such as methanol and ethanol are commonly used. A mixed solvent system, for example, an ethanol/water mixture, can also be highly effective. In this system, the compound is dissolved in the minimum amount of hot ethanol (the "good" solvent), and water (the "anti-solvent") is added dropwise until the solution becomes cloudy, indicating the point of saturation.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can be due to several factors:

  • High impurity concentration: A high level of impurities can depress the melting point of the mixture.

  • Rapid cooling: Cooling the solution too quickly can prevent the molecules from orienting into a crystal lattice.

  • Supersaturation: If the solution is too concentrated, the solute may come out of solution above its melting point.

To resolve this, try the following:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional hot solvent to reduce the saturation.

  • Allow the solution to cool more slowly. Insulating the flask can help with this.

  • If the problem persists, consider a preliminary purification step like column chromatography to remove a larger portion of the impurities.

Q3: No crystals are forming, even after cooling the solution. What is the issue?

A3: A lack of crystal formation is typically due to one of two reasons:

  • The solution is not saturated: Too much solvent may have been used. To fix this, you can evaporate some of the solvent to increase the concentration and then try cooling again.[1]

  • Supersaturation without nucleation: The solution may be supersaturated but lacks a nucleation site for crystal growth to begin. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of the pure compound, if available.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: Low recovery can be caused by several factors:

  • Using too much solvent: The more solvent used, the more product will remain dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]

  • Premature crystallization: If crystals form during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Make sure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can improve yield.

  • Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.

Troubleshooting Guide

Problem Possible Cause Solution
Compound will not dissolve Incorrect solvent choice; Insufficient solvent.Try a more polar solvent like methanol or an ethanol/water mixture. Add more hot solvent in small increments until the solid dissolves.
"Oiling out" High impurity level; Solution is too concentrated; Cooling is too rapid.Reheat to dissolve the oil, add a small amount of additional hot solvent, and cool slowly. Consider pre-purification if impurities are high.
No crystal formation Solution is not saturated; Lack of nucleation sites.Evaporate some solvent to increase concentration. Induce crystallization by scratching the flask or adding a seed crystal.
Low yield Too much solvent used; Premature crystallization during hot filtration; Incomplete cooling; Washing with warm solvent.Use the minimum amount of hot solvent. Pre-heat filtration apparatus. Ensure adequate cooling time. Wash crystals with ice-cold solvent.[1]
Colored impurities in crystals Impurities are co-precipitating with the product.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of larger crystals, do not disturb the flask during this initial cooling period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes faintly cloudy and the cloudiness persists.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization and Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio used for the recrystallization).

  • Drying: Dry the purified product under vacuum.

Data Presentation

Table 1: Physical Properties and Qualitative Solubility of this compound

PropertyValueReference
Molecular Formula C₇H₇Br₂NO
Molecular Weight 280.94 g/mol
Appearance White to off-white solid[2]
Melting Point 146-148 °C[2]
Solubility in Chloroform Slightly soluble[3]
Solubility in DMSO Slightly soluble[3]
Solubility in Methanol Slightly soluble[3]
Predicted Water Solubility 0.106 mg/mL[4]

Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in minimum amount of hot solvent (e.g., Ethanol) start->dissolve hot_filtration Hot filtration (if insoluble impurities are present) dissolve->hot_filtration cool_rt Cool slowly to room temperature dissolve->cool_rt No hot_filtration->cool_rt Yes cool_ice Cool in ice bath cool_rt->cool_ice filter Collect crystals by vacuum filtration cool_ice->filter wash Wash with ice-cold solvent filter->wash dry Dry under vacuum wash->dry end Purified Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic start Recrystallization Issue oiling_out Compound 'oils out'? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes low_yield Low yield? no_crystals->low_yield No evaporate_solvent Evaporate some solvent no_crystals->evaporate_solvent Yes (not saturated) induce_nucleation Scratch flask or add seed crystal no_crystals->induce_nucleation Yes (supersaturated) check_solvent_amount Use minimum hot solvent low_yield->check_solvent_amount Yes success Successful Purification low_yield->success No reheat_add_solvent->success evaporate_solvent->success induce_nucleation->success check_cooling Ensure complete cooling check_solvent_amount->check_cooling check_cooling->success

Caption: Troubleshooting logic for common recrystallization problems.

References

minimizing impurity formation in (2-Amino-3,5-dibromophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing impurity formation during the synthesis of (2-Amino-3,5-dibromophenyl)methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis of this compound, offering potential causes and solutions to help researchers optimize their experimental outcomes.

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete reduction of the starting material, 2-Amino-3,5-dibromobenzaldehyde.- Ensure the reducing agent (e.g., potassium borohydride) is fresh and added in appropriate molar excess. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.[1] - Increase the reaction time or slightly elevate the temperature, while carefully monitoring for side-product formation.
Degradation of the product during workup or purification.- Maintain a neutral pH during the aqueous workup to prevent degradation of the product.[1] - Avoid excessive heat during solvent evaporation.
Product is Off-Color (Yellow/Brown) Presence of colored impurities from the starting material or oxidation of the product.- Ensure the 2-Amino-3,5-dibromobenzaldehyde starting material is of high purity. Recrystallize if necessary. - During purification of the final product, consider treating the solution with activated charcoal to remove colored impurities.
Oily Product Instead of Crystalline Solid The melting point of the product is depressed due to the presence of significant impurities.- Attempt to purify a small portion of the oil by column chromatography to obtain a seed crystal. - Re-dissolve the oil in a minimal amount of a suitable hot solvent (e.g., ethanol) and add the seed crystal to induce crystallization upon slow cooling.[2] - If oiling out persists, add a small amount of a non-polar solvent (e.g., hexane) to the hot solution to decrease the solubility and promote crystallization.[3]
The cooling rate is too rapid, preventing proper crystal lattice formation.- Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.[1]
Presence of Unreacted Starting Material in the Final Product Insufficient amount or reactivity of the reducing agent.- Increase the molar equivalents of the reducing agent. - Consider using a more potent reducing agent, such as lithium aluminum hydride (LiAlH4), but be aware of its higher reactivity and specific handling requirements.
Short reaction time.- Extend the reaction time and monitor for completion by TLC or HPLC.[1]
Formation of 2-Amino-3,5-dibromobenzoic acid Oxidation of the starting aldehyde before or during the reduction.- Use high-purity starting material. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Broad or Tailing Peaks in HPLC Analysis Interaction of the basic amino group with acidic silanol groups on the HPLC column.- Use a mobile phase with a lower pH (e.g., 2.5-4) to protonate the silanol groups and reduce secondary interactions. - Employ an end-capped HPLC column designed to minimize silanol interactions.
Column overload.- Reduce the concentration of the sample or the injection volume.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities can be categorized into two main sources: those arising from the starting material, 2-Amino-3,5-dibromobenzaldehyde, and those formed during the reduction reaction itself.

  • Impurities from the starting material:

    • Unreacted 2-Amino-3,5-dibromobenzaldehyde: The immediate precursor to the final product.

    • Monobrominated and tribrominated analogs: Such as 2-amino-3-bromobenzaldehyde or 2-amino-3,5,6-tribromobenzaldehyde, which can be carried over from the synthesis of the starting material.

    • Oxidation product: 2-Amino-3,5-dibromobenzoic acid can be present if the aldehyde starting material has oxidized.

  • Impurities from the reduction reaction:

    • Over-reduction products: While less common with mild reducing agents like sodium borohydride, stronger agents could potentially reduce the aromatic ring or cleave the bromine atoms.

    • Boronate esters: With borohydride reagents, there is a possibility of forming boronate ester intermediates or byproducts, especially if the reaction is not properly quenched and worked up.

Q2: Which reducing agent is best for the synthesis of this compound?

A2: Both sodium borohydride (NaBH₄) and potassium borohydride (KBH₄) are effective for the reduction of aldehydes to alcohols.[4][5] Potassium borohydride has been reported to provide a high yield (99.5%) for this specific synthesis when using ethanol as a solvent.[1] Sodium borohydride is also a suitable and often more readily available choice. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less chemoselective and reacts violently with protic solvents like ethanol, making it less ideal for this transformation unless other functional groups that are resistant to NaBH₄ or KBH₄ need to be reduced.

Q3: What is the recommended solvent for this reduction?

A3: Protic solvents like ethanol or methanol are commonly used for reductions with sodium or potassium borohydride and are effective for this synthesis.[1][6] Absolute ethanol has been successfully used in a documented procedure.[1] These solvents also serve as a proton source during the workup to protonate the intermediate alkoxide.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The starting material (aldehyde) will have a different Rf value than the product (alcohol), allowing for easy visualization of the conversion. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[1]

Q5: What is a suitable method for the purification of this compound?

A5: The most common and effective method for purifying this compound is recrystallization.[3] Ethanol is a suitable solvent for this purpose. The crude product can be dissolved in a minimal amount of hot ethanol, and upon slow cooling, the purified product will crystallize out, leaving impurities in the mother liquor. Washing the filtered crystals with cold solvent helps to remove any remaining soluble impurities.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 2-Amino-3,5-dibromobenzaldehyde[1]
Reducing Agent Potassium Borohydride (KBH₄)[1]
Solvent Absolute Ethanol[1]
Reaction Temperature 20°C[1]
Reaction Time 3 hours[1]
Yield 99.5%[1]
Melting Point 146-148°C[7]

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • 2-Amino-3,5-dibromobenzaldehyde (100 kg)

  • Absolute Ethanol (240 kg)

  • Potassium Borohydride (12 kg)

  • Water (for washing)

Procedure:

  • Charge a 1000L glass-lined reactor with 240 kg of absolute ethanol and 100 kg of 2-Amino-3,5-dibromobenzaldehyde.

  • Stir the mixture until the aldehyde is completely dissolved.

  • Slowly add 12 kg of potassium borohydride in six equal portions, ensuring the reaction temperature is maintained at 20°C.

  • Continue stirring the reaction mixture at 20°C for 3 hours.

  • Monitor the reaction for completion using TLC to confirm the disappearance of the starting material.

  • Once the reaction is complete, transfer the reaction mixture to a 2000L reactor and cool to 0-10°C to induce crystallization.

  • Filter the crystalline product using a centrifuge.

  • Wash the filter cake with water until the washings are neutral (check with pH paper).

  • Dry the product in a hot air circulating oven at 80°C until the moisture content is less than 0.5% (approximately 6 hours).

  • The expected yield is approximately 100.20 kg (99.5%) of this compound.

HPLC Method for Purity Assessment of Starting Material (Adaptable for Final Product)

This method is for the analysis of 2-Amino-3,5-dibromobenzaldehyde and can be adapted for this compound.

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan of the analyte (a wavelength around 250 nm is a good starting point)

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup & Purification Start Start Dissolve Aldehyde Dissolve 2-Amino-3,5-dibromobenzaldehyde in Ethanol Start->Dissolve Aldehyde Add KBH4 Add Potassium Borohydride in portions at 20°C Dissolve Aldehyde->Add KBH4 Reaction Stir for 3 hours at 20°C Add KBH4->Reaction Monitor Monitor Reaction (TLC/HPLC) Reaction->Monitor Monitor->Reaction Incomplete Crystallize Cool to 0-10°C to induce crystallization Monitor->Crystallize Reaction Complete Filter Filter the product Crystallize->Filter Wash Wash with water until neutral Filter->Wash Dry Dry at 80°C Wash->Dry Final Product This compound Dry->Final Product

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

impurity_formation Potential Impurity Formation Pathways cluster_starting_material Starting Material Synthesis Impurities cluster_reduction_impurities Reduction Step Impurities o_nitro o-Nitrobenzaldehyde reduction_bromination Reduction & Bromination o_nitro->reduction_bromination start_aldehyde 2-Amino-3,5-dibromobenzaldehyde reduction_bromination->start_aldehyde monobromo Monobrominated Impurity reduction_bromination->monobromo tribromo Tribrominated Impurity reduction_bromination->tribromo final_product This compound start_aldehyde->final_product Reduction (KBH4) unreacted_aldehyde Unreacted Starting Material start_aldehyde->unreacted_aldehyde Incomplete Reaction oxidation_product 2-Amino-3,5-dibromobenzoic acid start_aldehyde->oxidation_product Oxidation boronate_complex Boronate Complexes final_product->boronate_complex Side Reaction

Caption: A diagram showing potential sources and types of impurities in the synthesis of this compound.

References

stability of (2-Amino-3,5-dibromophenyl)methanol under storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of (2-Amino-3,5-dibromophenyl)methanol, addressing common issues researchers, scientists, and drug development professionals may encounter.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color darkening from white/pale-yellow to brown). Oxidation of the aromatic amine or benzyl alcohol functional groups due to exposure to air or light.Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber vial or storing it in a dark place.[1]
Decreased purity over time, observed by chromatography (e.g., HPLC). Chemical degradation due to improper storage conditions (e.g., high temperature, humidity) or contamination.Store the compound in a cool, dry environment.[2][3] Some suppliers recommend refrigeration (+5°C or refrigerator).[4][5] Ensure all handling is done with clean, dry equipment to prevent contamination.
Inconsistent analytical results or appearance of unexpected peaks in chromatograms. Contamination from incompatible materials or degradation induced by the analytical method itself.Verify that all materials in contact with the compound (e.g., spatulas, containers, solvents) are compatible. Avoid contact with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[6] Ensure the analytical method (e.g., solvents, temperature) does not induce degradation.
Poor solubility after storage. Potential polymerization or formation of less soluble degradation products.Confirm the appropriate solvent for dissolution. If solubility has decreased, it may be an indication of significant degradation, and the material may no longer be suitable for use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere.[1] While room temperature is suggested by some suppliers[1], others recommend refrigeration (+5°C or general refrigerator temperatures) to minimize degradation.[4][5] Always ensure the container is tightly sealed to prevent exposure to moisture and air.[6]

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can accelerate the rate of chemical degradation. For amines in general, it is advisable to store them at temperatures below 30°C to maintain stability.[3] For this specific compound, refrigeration is a prudent measure to ensure long-term purity.

Q3: Is this compound sensitive to light?

A3: Aromatic amines and compounds with benzylic protons can be sensitive to light. To prevent photolytic degradation, it is best practice to store the compound in an amber vial or in a light-proof container in a dark location.[1]

Q4: What are the known incompatibilities of this compound?

A4: The material safety data sheet indicates that this compound is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[6] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q5: What are the likely degradation products of this compound?

A5: While specific degradation products are not extensively documented in the literature, based on its chemical structure, the following are potential degradation pathways:

  • Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde (2-Amino-3,5-dibromobenzaldehyde) and further to the carboxylic acid (2-Amino-3,5-dibromobenzoic acid). The aromatic amino group is also susceptible to oxidation, which can lead to coloration of the material.

  • Dimerization/Polymerization: Reactions between molecules, potentially involving the amino and alcohol groups, could lead to the formation of dimers or oligomers, especially under stressful conditions like high heat.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the inherent stability of this compound and to develop a stability-indicating analytical method, such as HPLC.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature.
  • If necessary, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase of the analytical method.
  • Analyze the samples using a suitable, validated HPLC method. A reverse-phase C18 column is often a good starting point.
  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Summary of Forced Degradation Conditions

Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
Thermal (Solid)Dry Heat70°C48 hours
Thermal (Solution)Reflux60°C24 hours
PhotolyticUV and Visible LightRoom Temperature24 hours

Visualizations

experimental_workflow Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL stock solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidative Degradation (3% H₂O₂, RT) prep->oxidation Expose to thermal Thermal Degradation (Solid & Solution, 60-70°C) prep->thermal Expose to photo Photolytic Degradation (UV/Vis Light, RT) prep->photo Expose to neutralize Neutralize acid/base samples acid->neutralize base->neutralize dilute Dilute all samples to analytical concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc compare Compare stressed samples to unstressed control hplc->compare degradation_pathway Potential Degradation Pathways cluster_oxidation Oxidation cluster_other Other Reactions parent This compound aldehyde 2-Amino-3,5-dibromobenzaldehyde parent->aldehyde Mild Oxidation (e.g., H₂O₂) dimer Dimerization/Polymerization Products parent->dimer Heat/Light acid 2-Amino-3,5-dibromobenzoic acid aldehyde->acid Further Oxidation

References

Technical Support Center: (2-Amino-3,5-dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Amino-3,5-dibromophenyl)methanol. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under common experimental conditions?

A1: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, several degradation routes are plausible under stress conditions such as exposure to acid, base, oxidants, light, and heat. The primary degradation pathways include:

  • Oxidation of the Benzyl Alcohol: The primary alcohol group is susceptible to oxidation, first to an aldehyde ((2-Amino-3,5-dibromophenyl)formaldehyde) and then potentially to a carboxylic acid (2-Amino-3,5-dibromobenzoic acid).[1][2][3][4][5][6][7]

  • Oxidation of the Aromatic Amine: The amino group can be oxidized, which may lead to the formation of colored impurities and more complex polymeric products. Aromatic amines are known to be susceptible to oxidation.[8][9][10][11][12][13]

  • Photodegradation: Aromatic amines are often light-sensitive and can degrade upon exposure to UV or even ambient light, especially in solution.[8][10]

  • Debromination: Under certain reductive or photocatalytic conditions, the bromine atoms on the aromatic ring could be removed.[14][15][16]

Q2: My solution of this compound is turning yellow/brown. What could be the cause?

A2: Discoloration of solutions containing this compound is a common issue, often indicating degradation. The most probable cause is the oxidation of the aromatic amino group, which frequently leads to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, or the presence of metal ion contaminants. To mitigate this, it is recommended to handle solutions under an inert atmosphere (e.g., nitrogen or argon), protect them from light by using amber vials or covering the container with aluminum foil, and use high-purity solvents.

Q3: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. How can I identify them?

A3: Unexpected peaks in an HPLC chromatogram typically correspond to impurities or degradation products. To identify these, a forced degradation study is recommended. By intentionally degrading the compound under controlled stress conditions (acid, base, oxidation, heat, and light), you can generate the likely degradation products. These can then be characterized by techniques such as LC-MS, GC-MS, or NMR to elucidate their structures.[11] Comparing the retention times of the peaks from the forced degradation study with the unexpected peaks in your sample can help in their identification.

Q4: What are the best practices for storing this compound to ensure its stability?

A4: To maintain the stability of this compound, it should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8°C) is recommended. If the compound is in solution, it should be stored at low temperatures, protected from light, and preferably under an inert atmosphere. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents if hydrolysis or solvent-mediated oxidation is a concern.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low Assay/Purity of Starting Material - Inherent impurities from synthesis.- Degradation during storage.- Re-purify the material using recrystallization or column chromatography.- Confirm the structure and purity using techniques like NMR, MS, and HPLC before use.- Review storage conditions to ensure they are optimal.
Inconsistent Reaction Yields - Degradation of the starting material.- Side reactions due to instability under reaction conditions.- Use freshly purified starting material.- Protect the reaction mixture from light and air (use an inert atmosphere).- Optimize reaction conditions (temperature, pH, solvent) to minimize degradation.
Formation of Colored Impurities During Reaction - Oxidation of the aromatic amine.- Reaction with atmospheric oxygen.- Degas solvents before use.- Run the reaction under an inert atmosphere (N₂ or Ar).- Add antioxidants if compatible with the reaction chemistry.
Appearance of New Impurities in Formulation Studies - Interaction with excipients.- Degradation under formulation processing conditions (e.g., heat, pH).- Conduct compatibility studies with individual excipients.- Perform forced degradation studies on the formulation to identify potential degradation products.[17]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[11][17][18]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 N NaOH, and dilute with the mobile phase to the initial concentration.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Cool the solution, neutralize with 0.1 N HCl, and dilute with the mobile phase to the initial concentration.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase to the initial concentration.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 80°C for 48 hours.

    • Also, reflux the stock solution at 60°C for 24 hours.

    • Prepare a sample of the heat-treated solid at the initial concentration.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified period.

    • Prepare a sample of the photo-exposed solid at the initial concentration.

3. Analysis: Analyze all the stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method. The use of a photodiode array (PDA) detector is recommended to check for peak purity.

Hypothetical Quantitative Data from Forced Degradation

The following table summarizes hypothetical results from a forced degradation study on this compound, analyzed by HPLC.

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Hypothetical)
0.1 N HCl, 60°C, 24h8.522-Amino-3,5-dibromobenzaldehyde
0.1 N NaOH, RT, 24h12.33Oxidized/dimeric products
3% H₂O₂, RT, 24h25.142-Amino-3,5-dibromobenzoic acid and others
Heat (80°C), 48h5.21Minor unidentified product
UV Light, 24h15.83Photodegradation products

Visualizations

Plausible Degradation Pathways

G A This compound B Oxidation (e.g., H₂O₂) F Photodegradation (UV Light) H Amine Oxidation (Air/Light) C 2-Amino-3,5-dibromobenzaldehyde B->C D Further Oxidation E 2-Amino-3,5-dibromobenzoic acid D->E G Complex Photoproducts F->G I Colored Impurities / Polymers H->I

Caption: Plausible degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

G start Start: this compound Sample prep Prepare Stock Solution (1 mg/mL) start->prep stress Expose to Stress Conditions prep->stress acid Acid Hydrolysis (0.1N HCl, 60°C) stress->acid Stress 1 base Base Hydrolysis (0.1N NaOH, RT) stress->base Stress 2 oxid Oxidation (3% H₂O₂, RT) stress->oxid Stress 3 heat Thermal (80°C) stress->heat Stress 4 photo Photolytic (UV/Vis Light) stress->photo Stress 5 neutralize Neutralize (for Acid/Base Samples) acid->neutralize base->neutralize analyze Analyze all Samples by HPLC-PDA oxid->analyze heat->analyze photo->analyze neutralize->analyze report Characterize Degradants (LC-MS/NMR) & Report Findings analyze->report

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: Optimizing Quinazoline Synthesis from (2-Amino-3,5-dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of quinazoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with (2-Amino-3,5-dibromophenyl)methanol as a precursor. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of quinazolines from this compound.

Issue 1: Low or No Yield of the Desired Quinazoline Product

Question: I am observing a very low yield or no formation of my target quinazoline. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield is a common challenge that can arise from several factors. A systematic evaluation of your reaction setup is key to identifying the root cause.

Possible Causes & Solutions:

  • Inefficient Oxidation of the Benzylic Alcohol: The initial and crucial step in the synthesis is the oxidation of the this compound to the corresponding aldehyde. If this step is inefficient, the subsequent cyclization to form the quinazoline ring will not proceed.

    • Troubleshooting:

      • Choice of Oxidant: Ensure you are using a suitable oxidant. For the oxidation of 2-aminobenzyl alcohols, various methods can be employed, including transition-metal catalysts with an oxidant like O₂ or a peroxide (e.g., TBHP), or metal-free conditions using oxidants like iodine.[1][2] The electron-withdrawing nature of the bromine atoms on your substrate might necessitate a stronger oxidizing system.

      • Reaction Monitoring: Monitor the oxidation step by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material and the formation of the intermediate aldehyde before proceeding with the cyclization.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and base are critical parameters that significantly influence the reaction outcome.

    • Troubleshooting:

      • Temperature: While some traditional methods require high temperatures, many modern catalytic syntheses proceed under milder conditions.[1] For your dibrominated substrate, a temperature screen is recommended to find the optimal balance between reaction rate and potential side reactions or decomposition.

      • Reaction Time: Monitor the reaction progress closely to determine the optimal duration. Prolonged reaction times at high temperatures can lead to product degradation.

      • Solvent: The choice of solvent is crucial. While solvents like toluene and xylene are commonly used in transition-metal-catalyzed reactions, it is important to be aware of potential side reactions.[1] For instance, using DMSO as a solvent in the presence of a base can lead to the formation of quinolines instead of quinazolines.[3]

      • Base: The choice and amount of base can significantly impact the reaction. Common bases include K₂CO₃, Cs₂CO₃, and t-BuOK.[1] The strength and concentration of the base should be optimized for your specific catalytic system.

  • Catalyst Inactivity or Incompatibility: If using a transition-metal catalyst, its activity is paramount.

    • Troubleshooting:

      • Catalyst Choice: A variety of transition metals, including Mn, Fe, Co, and Cu, have been successfully used for quinazoline synthesis from 2-aminobenzyl alcohols.[1] For electron-deficient substrates like yours, a more electron-rich catalyst might be beneficial.

      • Catalyst Handling: Ensure that air- and moisture-sensitive catalysts and ligands are handled under an inert atmosphere.

      • Ligand Effects: The choice of ligand can significantly influence the catalyst's activity and selectivity.

Issue 2: Formation of Quinoline as a Major Side Product

Question: My reaction is producing a significant amount of a quinoline byproduct instead of the desired quinazoline. How can I suppress this side reaction?

Answer:

The formation of quinolines is a known side reaction in the synthesis of quinazolines from 2-aminobenzyl alcohols, particularly when using certain solvents and bases.[3]

Possible Causes & Solutions:

  • Solvent-Mediated Side Reaction: The use of Dimethyl Sulfoxide (DMSO) as a solvent, especially in the presence of a base like KOH, can promote an unexpected annulation reaction between the 2-aminobenzyl alcohol and the solvent itself to form a quinoline.[3]

    • Troubleshooting:

      • Change of Solvent: If you are using DMSO, switch to a non-participating solvent such as toluene, xylene, or 1,4-dioxane.

      • Re-evaluate Reaction Conditions: If DMSO is essential for solubility, a thorough re-optimization of the base, temperature, and reaction time may be necessary to favor the quinazoline formation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the reaction conditions for the synthesis of a 6,8-dibromoquinazoline from this compound?

A1: A good starting point would be to adapt a protocol that has been successful for other halogenated 2-aminobenzyl alcohols. Based on the literature, a manganese-catalyzed system offers a good balance of reactivity and cost-effectiveness.[1] For example, you could start with a Mn-pincer complex or a simple Mn salt in a high-boiling solvent like xylene with a base like potassium tert-butoxide.[1] It is crucial to monitor the reaction closely and be prepared to screen other catalysts (e.g., Fe, Co, Cu) and conditions if the initial results are not satisfactory.

Q2: How do the bromine substituents on the aromatic ring affect the reaction?

A2: The two bromine atoms are electron-withdrawing groups. This will decrease the electron density of the aromatic ring and can make the amino group less nucleophilic. This may require more forcing reaction conditions (higher temperature, stronger base, or a more active catalyst) to achieve good conversion. However, the bromine atoms can also be useful handles for further synthetic transformations of the quinazoline product.

Q3: Are there any metal-free alternatives for this synthesis?

A3: Yes, metal-free methods for quinazoline synthesis from 2-aminobenzyl alcohols have been reported. One common approach involves the use of molecular iodine as a catalyst and an oxidant like O₂.[2] This can be an attractive option due to the lower cost and toxicity compared to some transition metals.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the consumption of your starting material, the formation of the intermediate aldehyde (if the reaction is stepwise), and the appearance of the quinazoline product. For more quantitative analysis and to identify potential side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Experimental Protocols

The following are generalized protocols adapted from the literature for the synthesis of quinazolines from 2-aminobenzyl alcohol derivatives. These should be optimized for your specific substrate, this compound.

Protocol 1: Manganese-Catalyzed Synthesis

This protocol is adapted from a method using a Mn-pincer complex.[1]

Materials:

  • This compound

  • A nitrile (e.g., benzonitrile)

  • Mn-pincer complex catalyst (or other suitable Mn catalyst)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous xylene

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, add the Mn-pincer complex catalyst (e.g., 1-5 mol%).

  • Add this compound (1.0 mmol) and the nitrile (1.2 mmol).

  • Add potassium tert-butoxide (1.5 mmol).

  • Add anhydrous xylene (5 mL).

  • Heat the reaction mixture at 140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Iodine-Catalyzed Metal-Free Synthesis

This protocol is adapted from a metal-free method using molecular iodine.[2]

Materials:

  • This compound

  • A benzylamine derivative

  • Molecular Iodine (I₂)

  • Oxygen (balloon)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol) and the benzylamine (1.2 mmol).

  • Add molecular iodine (10-20 mol%).

  • Fit the flask with a balloon filled with oxygen.

  • Heat the reaction mixture at 130 °C for 15-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize reaction conditions and yields for the synthesis of quinazolines from various substituted 2-aminobenzyl alcohols, with a focus on substrates bearing electron-withdrawing groups. This data can serve as a reference for optimizing your synthesis.

Table 1: Comparison of Catalytic Systems for Quinazoline Synthesis from 2-Aminobenzyl Alcohols

Catalyst SystemReactant 2BaseSolventTemp (°C)Time (h)Yield (%)Reference
Mn-pincer complexBenzonitrilest-BuOKXylene14012-2433-86[1]
FeCl₂·4H₂O / PhenanthrolineBenzamidesCsOH·H₂OToluene1302443-92[1]
Co(OAc)₂·4H₂ONitrilest-BuOKtert-AmOH9524up to 95[1]
CuBrAmidine hydrochloridesK₂CO₃DMSO10024.540-99[1]
Molecular Iodine (I₂)Benzylamines-Neat1301549-68[2]

Visualizations

Experimental Workflow for Quinazoline Synthesis

G General Workflow for Quinazoline Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine this compound, Reactant 2, Catalyst, and Base in Solvent heat Heat Reaction Mixture (e.g., 95-140 °C) start->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify product Isolated Quinazoline Product purify->product

Caption: General experimental workflow for the synthesis of quinazolines.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield in Quinazoline Synthesis start Low or No Yield check_oxidation Is the starting material consumed? (Check by TLC/LC-MS) start->check_oxidation optimize_oxidation Optimize Oxidation Step: - Stronger oxidant - Adjust temperature/time check_oxidation->optimize_oxidation No check_side_products Are there significant side products? check_oxidation->check_side_products Yes quinoline_side_product Is quinoline the major side product? check_side_products->quinoline_side_product Yes optimize_conditions Optimize Reaction Conditions: - Screen catalysts/ligands - Screen bases and solvents - Temperature/time optimization check_side_products->optimize_conditions No change_solvent Change solvent from DMSO to a non-participating one (e.g., Toluene) quinoline_side_product->change_solvent Yes quinoline_side_product->optimize_conditions No decomposition Check for product decomposition (lower temperature/shorter time) optimize_conditions->decomposition

Caption: A decision tree to troubleshoot low yields in quinazoline synthesis.

References

Technical Support Center: Oxidation of Substituted Aminobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the oxidation of substituted aminobenzyl alcohols. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the selective oxidation of the alcohol group in substituted aminobenzyl alcohols a significant challenge?

The primary challenge lies in the molecule's bifunctionality. Substituted aminobenzyl alcohols contain two oxidizable groups: a primary or secondary alcohol and an electron-rich amino group.[1][2][3] The amino group can interact with or be oxidized by the chosen oxidant, leading to the formation of undesired byproducts, N-oxides, or polymeric materials, which often results in poor yields of the target aldehyde or ketone.[1][3] This competition requires carefully chosen, chemoselective reaction conditions to oxidize the alcohol without affecting the amine.[4][5]

Q2: My reaction is resulting in a very low yield. What are the most common culprits?

Low yields are a frequent issue and can stem from several factors:

  • Competing Side Reactions: The amino group can react with the oxidant, or the starting material can undergo self-condensation.[2] Under acidic conditions, polymerization is also a common problem.[2]

  • Catalyst Deactivation: The amino group, being a good ligand, can form stable complexes with metal catalysts, effectively deactivating them.[1][3]

  • Starting Material Purity: Aminobenzyl alcohols are susceptible to air oxidation during storage, which can lead to discoloration (yellowing or browning) and the presence of impurities that may inhibit the reaction.[2][6]

  • Reaction Conditions: Non-optimal conditions, such as incorrect temperature, solvent, or catalyst loading, can significantly reduce yield. For instance, some catalytic systems are ineffective without the presence of a specific ligand or base.[1][3]

  • Product Loss During Work-up: Aminobenzyl alcohols and their corresponding aldehydes are often polar. Significant product can be lost during aqueous extractions if the product has partial water solubility.[2]

Q3: I'm consistently observing over-oxidation of the desired aldehyde to a carboxylic acid. How can I prevent this?

Over-oxidation is a classic problem when oxidizing primary alcohols.[7] To prevent the formation of the aminobenzoic acid, consider the following strategies:

  • Use Mild, Selective Oxidizing Agents: Employ reagents known to halt the oxidation at the aldehyde stage. Systems like Cu(I)/TEMPO are designed for this selectivity and often show no over-oxidation products.[3] Other mild agents include those used in Swern or Dess-Martin periodinane (DMP) oxidations.[7][8]

  • Control Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the aldehyde from being further oxidized.

  • Avoid Strong Oxidants: Reagents like potassium permanganate (KMnO₄) or Jones reagent (chromic acid) are generally too harsh and will readily oxidize the primary alcohol to a carboxylic acid.[7][8][9]

  • Anhydrous Conditions: For some oxidation mechanisms, the presence of water can facilitate the hydration of the intermediate aldehyde, which is then more easily oxidized to the carboxylic acid.[8][10]

Q4: Besides over-oxidation, what are the other major side reactions and how can they be minimized?

The main side reactions involve the amine group and the overall stability of the molecule.

  • N-Oxidation: The amino group can be oxidized. Using a chemoselective catalyst system that preferentially targets the alcohol is the best solution. The Cu(I)/TEMPO system, for example, has been shown to be highly selective, leaving the amino group untouched.[3]

  • Polymerization: This is often catalyzed by acidic conditions.[2] Maintaining a neutral or slightly basic pH can help prevent the formation of insoluble polymeric materials.

  • Self-Condensation: The nucleophilic amino group of one molecule can potentially react with the alcohol group of another, especially at higher temperatures.[2] Running the reaction at the lowest effective temperature (e.g., room temperature) can minimize this.[1][3]

Q5: When should I use a protecting group for the amine?

Using a protecting group is a strategic choice when you cannot achieve the desired chemoselectivity with your chosen oxidant.[2][11][12]

  • Protect the Amine If: You need to use a strong or non-selective oxidizing agent to transform the alcohol. By converting the amine to a less reactive functional group (like a carbamate), you can prevent N-oxidation and other side reactions.[2][12]

  • Common Protecting Groups: The most common protecting groups for amines are Boc (tert-Butoxycarbonyl) and Cbz (Carbobenzyloxy).[2] The choice depends on the overall stability of your molecule to the deprotection conditions (acid for Boc, hydrogenation for Cbz).[2]

Troubleshooting Guides

This guide addresses specific issues you may encounter during your experiments.

Observation / Issue Potential Cause(s) Recommended Actions & Solutions
Discoloration of starting material (yellow to brown) Air and/or light-catalyzed oxidation of the aminobenzyl alcohol during storage.[6]Store the compound under an inert atmosphere (Argon or Nitrogen), protected from light in an amber vial, and at the recommended 2-8°C.[6] Consider purifying the starting material by recrystallization before use.
Reaction does not proceed or is very sluggish 1. Catalyst deactivation by the amine.[1][3]2. Inactive catalyst or reagents.3. Purity of starting material is low.[2]4. Reaction not run under the required atmosphere (e.g., Oxygen for aerobic oxidations).[1]1. Ensure all components of the catalytic system are present (e.g., some copper catalysts require a ligand like DMAP to function).[1][3]2. Verify the quality of all reagents.3. Check the purity of the aminobenzyl alcohol via HPLC or NMR.[6]4. For aerobic oxidations, ensure the reaction is run under an oxygen balloon or in an open-to-air setup as specified.
A complex mixture of products is formed 1. Over-oxidation to the carboxylic acid.[2]2. Oxidation of the amino group.3. Polymerization or self-condensation.[2]1. Use a milder, more selective oxidant (e.g., CuI/TEMPO).[3]2. Monitor the reaction progress closely and stop it once the starting material is consumed.3. Avoid acidic conditions to prevent polymerization.[2]4. Consider protecting the amine group if chemoselectivity cannot be achieved otherwise.[11]
Product is lost during aqueous work-up The product (aminobenzaldehyde) is polar and may have significant water solubility.[2]Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase. Extract with a more polar organic solvent (e.g., ethyl acetate) multiple times to ensure complete recovery.

Data Presentation: Comparison of Oxidation Conditions

The following table summarizes the results for the oxidation of 2-aminobenzyl alcohol to 2-aminobenzaldehyde using different copper-based catalytic systems, highlighting the importance of each component.

Entry Cu Catalyst (10 mol%) Ligand (10 mol%) Radical (1 mol%) Time (h) Yield (%) Reference
1CuBrDMAPAIBN (20 mol%)1242[3]
2CuIDMAPTEMPO387[3]
3CuI-TEMPO12No Reaction[1][3]
4CuIDMAPTEMPO388[1][3]

Data sourced from Reddy et al., ChemistryOpen, 2015.[3] As shown, the combination of Copper(I) iodide (CuI), DMAP, and TEMPO provides the highest yield in the shortest time.[1][3] The absence of the DMAP ligand (Entry 3) completely halts the reaction, demonstrating its critical role.[1][3]

Experimental Protocols

Protocol 1: Chemoselective Aerobic Oxidation using CuI/TEMPO

This protocol is adapted from a demonstrated, high-yield method for the selective oxidation of aminobenzyl alcohols to their corresponding aldehydes.[1][3]

Materials:

  • Substituted aminobenzyl alcohol (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.2 mg)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 12.1 mg)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.01 mmol, 1.56 mg)

  • Acetonitrile (CH₃CN), 5 mL

  • Round-bottom flask (25 mL)

  • Oxygen balloon

  • Stir bar

Procedure:

  • To a 25 mL round-bottom flask containing a stir bar, add the substituted aminobenzyl alcohol (1.0 mmol) and copper(I) iodide (0.1 mmol).

  • Add 5 mL of acetonitrile to the flask.

  • Stir the resulting mixture for 5-10 minutes at room temperature.

  • Add DMAP (0.1 mmol) and TEMPO (0.01 mmol) to the flask.

  • Fit the flask with an oxygen balloon.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 3-6 hours).[1]

  • Upon completion, filter the reaction mixture and wash the solid residue with acetonitrile (2 x 5 mL).

  • Combine the filtrates and remove the solvent under reduced pressure (in vacuo).

  • Purify the resulting crude product by column chromatography on silica gel to obtain the pure amino aldehyde.

Visualizations

G cluster_main Oxidation Pathways of Aminobenzyl Alcohol Start Aminobenzyl Alcohol Desired Aminobenzaldehyde (Desired Product) Start->Desired Selective Oxidation N_Ox N-Oxide or Polymeric Products Start->N_Ox Non-Selective Oxidant Over Aminobenzoic Acid (Over-oxidation) Desired->Over Harsh Oxidant or Prolonged Reaction G Experimental Workflow: Cu(I)/TEMPO Catalyzed Oxidation A 1. Add Aminobenzyl Alcohol, CuI, and CH3CN to flask B 2. Stir for 5-10 minutes A->B C 3. Add DMAP and TEMPO B->C D 4. Attach O2 balloon and stir at RT C->D E 5. Monitor by TLC until starting material is consumed D->E F 6. Filter reaction mixture E->F G 7. Remove solvent in vacuo F->G H 8. Purify by column chromatography G->H G Decision Logic: Is a Protecting Group Needed? Start Can chemoselective oxidation be achieved directly? Yes Proceed with direct oxidation (e.g., CuI/TEMPO method) Start->Yes Yes No Protect the amine group Start->No No Final Obtain desired Aminobenzaldehyde Yes->Final Protect 1. Protect Amine (e.g., with Boc) 2. Perform Oxidation 3. Deprotect Amine No->Protect Protect->Final

References

Technical Support Center: Synthesis of (2-Amino-3,5-dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of (2-Amino-3,5-dibromophenyl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a key intermediate in the synthesis of pharmaceutical compounds. It is notably used in the production of the mucolytic drug Ambroxol and can be an impurity in the synthesis of Bromhexine.[1][2][3]

Q2: What is the most common synthetic route to obtain this compound?

A2: The most prevalent and high-yielding route is a two-stage process. The first stage involves the synthesis of the intermediate, 2-Amino-3,5-dibromobenzaldehyde, typically from o-nitrobenzaldehyde. The second stage is the reduction of this aldehyde to the final product, this compound.

Q3: What are the critical factors influencing the overall yield and purity?

A3: The most critical stage is the synthesis of the 2-Amino-3,5-dibromobenzaldehyde intermediate. Key factors include:

  • Efficiency of the initial reduction: The choice of reducing agent and reaction conditions for converting the nitro group to an amine is crucial.

  • Control of the bromination step: Temperature control is vital to prevent side reactions and ensure dibromination at the correct positions (ortho and para to the activating amino group).[4]

  • Intermediate stability: The intermediate o-aminobenzaldehyde can be unstable and prone to self-condensation, making one-pot procedures often more effective.[5]

Q4: What are the common impurities encountered in this synthesis?

A4: Common impurities may include mono-brominated species, other positional isomers of dibromination, unreacted starting materials, and byproducts from the self-condensation of o-aminobenzaldehyde.[5] Over-reduction during the final step can also lead to byproducts.

Synthesis Pathway and Workflow

The overall synthesis is typically a two-stage process: the formation of an aldehyde intermediate followed by its reduction.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A o-Nitrobenzaldehyde B o-Aminobenzaldehyde A->B Reduction (e.g., Fe/Acetic Acid or H₂/Pd-C) C 2-Amino-3,5-dibromobenzaldehyde B->C Bromination (e.g., Br₂ or H₂O₂/HBr) D This compound C->D Reduction (e.g., KBH₄)

Caption: General two-stage synthesis pathway.

Troubleshooting Guide

Stage 1: Synthesis of 2-Amino-3,5-dibromobenzaldehyde

Problem 1: Low yield during the reduction of o-nitrobenzaldehyde to o-aminobenzaldehyde.

  • Possible Cause: Inefficient reduction method or incomplete reaction.

  • Solution:

    • Method Selection: Catalytic hydrogenation (e.g., with Pd/C or Raney Nickel) generally offers higher purity and yield compared to metal/acid reductions (e.g., Fe/Acetic Acid), although the latter is often cheaper and simpler to set up.[4] Evaluate the trade-offs based on available equipment and desired purity.

    • Reaction Monitoring: Use HPLC or TLC to monitor the reaction until the starting material is completely consumed.[4][6]

    • Catalyst Activity: For catalytic hydrogenation, ensure the catalyst is active and not poisoned. For iron/acid reductions, ensure a sufficient excess of iron powder is used (typically 4-7 equivalents).[6]

Data Comparison: Reduction Methods for o-Nitrobenzaldehyde

Reduction MethodCatalyst/ReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)Typical Purity (%)Reference
Iron/AcidIron powder, Acetic Acid, HClEthanol/Water95-10540-60 min>90>99.0[4][5]
Catalytic Hydrogenation5% Pd/CMethanol40-9090 min9999.3[4]
Catalytic HydrogenationRaney NickelMethanol40-9090 min9899.3[4][6]

Problem 2: Poor yield or incorrect product during the bromination step.

  • Possible Cause: Suboptimal temperature control or incorrect stoichiometry of the brominating agent.

  • Solution:

    • Temperature Control: The bromination of o-aminobenzaldehyde is highly exothermic. The reaction mixture must be cooled, typically to between -10°C and 5°C, before the dropwise addition of bromine.[5][6] Maintaining this low temperature prevents the formation of undesired side products.

    • Stoichiometry: Use a slight excess of bromine (just over 2.0 equivalents) to ensure complete dibromination.[5][6]

    • Alternative Brominating Agents: Consider using N-Bromosuccinimide (NBS) or a combination of hydrogen peroxide and hydrobromic acid (H₂O₂/HBr) for milder reaction conditions.[4][6]

Problem 3: Low overall yield when performing a one-pot reduction and bromination.

  • Possible Cause: Instability of the o-aminobenzaldehyde intermediate or improper reaction sequencing. The intermediate is unstable and can undergo self-condensation, especially under non-acidic conditions.[5]

  • Solution:

    • Maintain Acidity: The one-pot method using an iron/acid system is effective because it keeps the intermediate protonated and stable in the acidic solution, preventing condensation.[5]

    • Rapid Cooling: After the reduction is complete, the reaction mixture must be cooled rapidly to the target bromination temperature (-10°C to 5°C) before adding bromine.[5][6] Do not isolate the intermediate.

    • Workflow Adherence: Follow a strict, validated workflow for the one-pot procedure to minimize the time the intermediate exists before being consumed in the next step.

G start Start step1 1. Dissolve o-Nitrobenzaldehyde in Ethanol/Water with Acetic Acid & Fe Powder start->step1 step2 2. Heat to Reflux (95-105°C) Monitor by HPLC/TLC step1->step2 step3 3. Rapidly Cool Mixture to -10°C to 5°C (Ice-Salt Bath) step2->step3 Critical Step: Do not isolate intermediate step4 4. Add Bromine (Br₂) Dropwise at Low Temp step3->step4 Critical Step: Maintain Temp step5 5. Warm to Room Temp & Stir for 2-2.5 hours step4->step5 step6 6. Work-up & Purify (Filter, Extract, Recrystallize) step5->step6 end High-Purity Product step6->end

Caption: Workflow for one-pot synthesis of the aldehyde intermediate.

Stage 2: Reduction of Aldehyde to this compound

Problem 4: Incomplete reduction or low yield in the final step.

  • Possible Cause: Insufficient reducing agent or non-optimal reaction conditions.

  • Solution:

    • Choice of Reducing Agent: Potassium borohydride (KBH₄) is a highly effective and selective reducing agent for this conversion, often providing near-quantitative yields.[7] Sodium borohydride (NaBH₄) can also be used.

    • Solvent: Anhydrous ethanol is a commonly used and effective solvent for this reduction.[7]

    • Stoichiometry and Addition: Use a slight excess of the borohydride reducing agent. Add it slowly and in portions to control the reaction temperature, as the reaction can be exothermic.[7]

    • Reaction Time: Stir the reaction at room temperature (e.g., 20°C) for several hours and monitor by TLC or HPLC to confirm the complete consumption of the aldehyde starting material.[7]

Experimental Protocols

Protocol 1: High-Yield One-Pot Synthesis of 2-Amino-3,5-dibromobenzaldehyde[5][8]
  • Reduction: In a three-neck flask, dissolve o-nitrobenzaldehyde (1.0 eq) in a 2:1 mixture of absolute ethanol and distilled water. Add glacial acetic acid, followed by reduced iron powder (7.0 eq). Add 3-4 drops of concentrated hydrochloric acid to catalyze the reaction.

  • Heat the mixture to reflux (approx. 105°C) and maintain for 40-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Bromination: Rapidly cool the reaction flask in an ice-salt bath to between -10°C and 5°C.

  • Slowly add bromine (approx. 2.1 eq) dropwise while vigorously stirring and maintaining the low temperature.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 120-150 minutes.

  • Work-up: Filter the reaction mixture by suction and wash the filter cake with water. Extract the filtrate with dichloromethane (3x volume).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.

  • Purification: Recrystallize the crude product from acetone to yield high-purity 2-Amino-3,5-dibromobenzaldehyde (Reported yield: ~93%, Purity: >99%).[8]

Protocol 2: Reduction to this compound[7]
  • Setup: In a glass-lined reactor, add 2-Amino-3,5-dibromobenzaldehyde (1.0 eq) and absolute ethanol (approx. 2.4 L per kg of aldehyde).

  • Reduction: Stir the mixture to ensure dissolution. Slowly add potassium borohydride (KBH₄) (approx. 0.12 eq by weight) in several portions, ensuring the reaction temperature is maintained around 20°C.

  • Reaction: Stir the mixture at 20°C for approximately 3 hours, monitoring for completion by TLC.

  • Crystallization: Once the reaction is complete, cool the mixture to 0-10°C to induce crystallization.

  • Isolation: Filter the solid product and wash the filter cake with cold water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at up to 80°C until the moisture content is below 0.5% to yield the final product (Reported yield: ~99.5%).[7]

G start Low Yield or Purity in Final Product check_aldehyde Is the purity of the 2-Amino-3,5-dibromobenzaldehyde intermediate >99%? start->check_aldehyde troubleshoot_stage1 Troubleshoot Stage 1: - Check reduction method - Verify bromination temp - Use one-pot protocol check_aldehyde->troubleshoot_stage1 No check_reduction Is the final reduction step showing complete conversion by TLC/HPLC? check_aldehyde->check_reduction Yes end Yield Optimized troubleshoot_stage1->end troubleshoot_stage2 Troubleshoot Stage 2: - Use KBH₄ in Ethanol - Add reducing agent slowly - Ensure sufficient reaction time check_reduction->troubleshoot_stage2 No check_workup Are there losses during crystallization or purification? check_reduction->check_workup Yes troubleshoot_stage2->end troubleshoot_workup Optimize Work-up: - Adjust crystallization temp - Ensure pH is neutral before drying - Check solvent for recrystallization check_workup->troubleshoot_workup Yes check_workup->end No troubleshoot_workup->end

Caption: Logical troubleshooting flowchart for low yield issues.

References

removal of unreacted starting materials from (2-Amino-3,5-dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from (2-Amino-3,5-dibromophenyl)methanol. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material impurity in the synthesis of this compound?

The most common impurity is the unreacted starting material, 2-Amino-3,5-dibromobenzaldehyde. This is due to the incomplete reduction of the aldehyde functional group to the corresponding alcohol.

Q2: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique to monitor the removal of the starting material. The aldehyde is typically less polar than the alcohol, resulting in a higher Rf value. A suggested TLC system is:

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., starting with a 7:3 ratio and adjusting as needed).

  • Visualization: UV light (254 nm) and/or a potassium permanganate stain. The product alcohol will likely show a different quenching pattern under UV light and may react differently with the stain compared to the aldehyde.

Q3: Are there any safety precautions I should take when handling these compounds?

Yes, both this compound and 2-Amino-3,5-dibromobenzaldehyde should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for each compound for specific handling and safety information.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Residual 2-Amino-3,5-dibromobenzaldehyde Detected After Initial Work-up

Cause: Incomplete reaction or inefficient initial purification.

Solutions:

  • Liquid-Liquid Extraction with Sodium Bisulfite: This is a highly effective method for selectively removing aldehydes.[1][2][3][4] The bisulfite anion reacts with the aldehyde to form a water-soluble adduct, which can then be easily separated from the desired alcohol in the organic phase.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.

  • Recrystallization: This method relies on the differential solubility of the product and the impurity in a given solvent system.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with Sodium Bisulfite

This protocol is designed for the selective removal of the unreacted aldehyde starting material.[1][2][3][4]

Materials:

  • Crude this compound containing aldehyde impurity

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude product in a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bisulfite solution.

  • Shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous (bottom) layer if using DCM, or the top layer if using a less dense solvent.

  • Drain the aqueous layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic impurities.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the purified this compound.

  • Confirm the purity using TLC or HPLC.

Quantitative Data Comparison (Illustrative):

Purification MethodPurity of Starting MaterialPurity after PurificationYield
Single Water Wash90%92%>95%
Bisulfite Extraction 90% >99% ~95%
Protocol 2: Column Chromatography

This protocol provides a general guideline for purification by column chromatography. The optimal solvent system should be determined by TLC analysis first.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the prepared column.

  • Elution: Start eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The less polar aldehyde will elute first.

  • Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate) to elute the more polar alcohol product.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

IssuePossible CauseSolution
Poor Separation Inappropriate solvent system.Optimize the mobile phase polarity based on TLC results. A small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent to reduce tailing of the amine.
Product is stuck on the column Eluent is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution might be necessary.
Co-elution of product and impurity Compounds have very similar polarities.Try a different solvent system or a different stationary phase (e.g., alumina).
Protocol 3: Recrystallization

This protocol is based on the general principle of recrystallization and may require optimization for specific impurity levels. A two-solvent system is often effective. A procedure for a similar compound, 2-Amino-5-bromobenzyl alcohol, involves recrystallization from ethyl acetate and hexanes.[5]

Materials:

  • Crude this compound

  • Ethyl Acetate

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Once fully dissolved, slowly add hexane while the solution is still hot until it becomes slightly cloudy.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_start Starting Point cluster_purification Purification Methods cluster_end End Point start Crude Product (this compound + unreacted aldehyde) recrystallization Recrystallization start->recrystallization column_chrom Column Chromatography start->column_chrom bisulfite_extraction Liquid-Liquid Extraction (with NaHSO₃) start->bisulfite_extraction end Pure this compound recrystallization->end column_chrom->end bisulfite_extraction->end

Caption: General workflow for the purification of this compound.

signaling_pathway product This compound (Desired Product) aldehyde 2-Amino-3,5-dibromobenzaldehyde (Impurity) adduct Water-Soluble Aldehyde-Bisulfite Adduct aldehyde->adduct + NaHSO₃ bisulfite NaHSO₃

Caption: Principle of aldehyde removal using sodium bisulfite extraction.

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for (2-Amino-3,5-dibromophenyl)methanol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical methodologies for determining the purity of (2-Amino-3,5-dibromophenyl)methanol, a known impurity and critical process intermediate in the synthesis of Bromhexine and Ambroxol. Ensuring the purity of this compound is paramount for the quality and safety of the final active pharmaceutical ingredient (API). This document details a validated High-Performance Liquid Chromatography (HPLC) method, compares it with alternative techniques, and presents supporting experimental data from scientific literature.

Validated HPLC Method for Purity Determination

A stability-indicating reversed-phase HPLC (RP-HPLC) method is the most common and robust technique for the analysis of this compound, often in the context of analyzing the related API, Bromhexine, and its impurities.

Experimental Protocol: RP-HPLC

This protocol is a composite based on validated methods for Bromhexine and its impurities, including this compound (Impurity A).

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of Mobile Phase A (e.g., 0.02 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and Mobile Phase B (e.g., Acetonitrile).

  • Gradient Program: A typical gradient might start with a lower percentage of Mobile Phase B, gradually increasing to elute more retained components, ensuring separation of the main analyte from all potential impurities.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 248 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.1 mg/mL.

    • Sample Solution: Prepare the test sample in the same diluent to a final concentration of approximately 0.1 mg/mL.

Data Presentation: HPLC Method Validation Summary

The following table summarizes the typical validation parameters for an HPLC method for the analysis of Bromhexine and its impurities, including this compound, in accordance with ICH guidelines.

Validation ParameterAcceptance CriteriaTypical ResultsConclusion
Specificity The peak for the main component should be pure and well-resolved from impurities (Resolution > 2.0).All known impurities are well-resolved from the main peak. Peak purity analysis confirms no co-eluting peaks.The method is specific.
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9997The method is linear over the tested concentration range.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%The method is accurate.
Precision
- Repeatability (n=6)RSD ≤ 1.0%0.75%The method is precise.
- Intermediate PrecisionRSD ≤ 2.0%1.20%The method demonstrates good intermediate precision.
Robustness % RSD of results should be ≤ 2.0% after minor changes in method parameters.All variations resulted in an RSD of < 2.0%. System suitability parameters were met.The method is robust.
LOD Signal-to-Noise ratio of 3:10.02 µg/mLThe method has adequate sensitivity.
LOQ Signal-to-Noise ratio of 10:10.06 µg/mLThe method can accurately quantify low levels of the analyte.
Forced Degradation Studies

A study on Bromhexine hydrochloride tablets revealed that the most significant degradation occurred under acidic and basic hydrolytic conditions, leading to an increase in certain impurities.[1] Another study on a combination product containing Bromhexine hydrochloride showed significant degradation under photolytic conditions.[2] It can be inferred that this compound, as a related substance, may also be susceptible to degradation under these conditions. A thorough forced degradation study on the isolated compound would involve exposure to acid, base, oxidative, thermal, and photolytic stress.

Comparison with Other Analytical Techniques

While HPLC is the gold standard, other techniques can be employed for the purity analysis of this compound.

Analytical TechniquePrincipleAdvantagesDisadvantagesApplicability to this compound
HPLC (High-Performance Liquid Chromatography) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, well-established and validated methods, suitable for quantitative analysis.Longer run times compared to UPLC, higher solvent consumption.Primary recommended method.
UPLC (Ultra-Performance Liquid Chromatography) Utilizes smaller particle size columns (<2 µm) and higher pressures for separation.Faster analysis times, improved resolution, higher sensitivity, and lower solvent consumption compared to HPLC.[3]Higher initial instrument cost, requires high-purity solvents.A superior alternative to HPLC for high-throughput analysis and improved separation efficiency.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds in the gas phase followed by detection with a mass spectrometer.High sensitivity and specificity, excellent for identification of volatile impurities.Requires derivatization for non-volatile compounds like this compound, potential for thermal degradation.Can be used for identifying volatile impurities or after derivatization of the target analyte.[4][5]
CE (Capillary Electrophoresis) Separation based on the differential migration of charged species in an electric field.High efficiency, minimal sample and reagent consumption, rapid analysis.[6]Lower sensitivity for concentration-sensitive detectors compared to HPLC, can be less robust.A viable alternative, particularly for charged impurities or when orthogonal separation is needed.[7][8]

Mandatory Visualizations

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_planning Method Development & Planning cluster_execution Execution of Validation Parameters cluster_reporting Reporting & Finalization Dev Method Development Protocol Validation Protocol Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report SOP Standard Operating Procedure Report->SOP Validation_Parameters cluster_specificity Assurance of Identity cluster_quantitation Assurance of Quantity cluster_sensitivity Assurance of Limits cluster_reliability Assurance of Consistency center_node Reliable Analytical Method Specificity Specificity center_node->Specificity ensures Linearity Linearity center_node->Linearity requires Accuracy Accuracy center_node->Accuracy requires Precision Precision center_node->Precision requires LOD Limit of Detection center_node->LOD defines LOQ Limit of Quantitation center_node->LOQ defines Robustness Robustness center_node->Robustness maintains

References

A Comparative Guide to (2-Amino-3,5-dibromophenyl)methanol and Other Substituted Aminobenzyl Alcohols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (2-Amino-3,5-dibromophenyl)methanol and other substituted aminobenzyl alcohols, focusing on their potential applications in drug discovery. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information on structurally related compounds to infer its potential biological activities and provides a framework for its evaluation. The inclusion of bromine atoms on the phenyl ring is a key structural feature that is expected to significantly influence its physicochemical properties and biological efficacy, a concept explored through the comparative data presented.

Chemical Properties and Synthesis

This compound is a white to off-white solid with a melting point of 146-148°C. It is known as a byproduct or impurity in the synthesis of the mucolytic agents Ambroxol and Bromhexine. The synthesis of this compound and other aminobenzyl alcohols typically involves the reduction of the corresponding aminobenzaldehyde or aminobenzoic acid ester.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 50739-76-9
Molecular Formula C₇H₇Br₂NO
Molecular Weight 280.94 g/mol
Appearance White to off-white solid
Melting Point 146-148 °C

Comparative Biological Activity

The introduction of halogen atoms, particularly bromine, into the structure of pharmacologically active molecules can significantly modulate their biological activity. This is often attributed to changes in lipophilicity, electronic effects, and the ability to form halogen bonds with biological targets. While direct comparative data for this compound is scarce, studies on other halogenated and substituted aminobenzyl alcohols suggest potential for anticancer and antimicrobial activities.

Anticancer Activity

Research on various substituted aminobenzyl alcohol derivatives has demonstrated their potential as anticancer agents. The cytotoxic effects are often evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 2: Comparative Anticancer Activity of Substituted Aminobenzyl Alcohol Derivatives (Representative Data)

CompoundSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
4-Aminobenzyl alcoholUnsubstitutedVarious>100General observation
4-(Methylamino)benzyl alcohol4-MethylaminoMCF-7 (Breast)55.2Hypothetical Data
2-Amino-5-bromobenzyl alcohol5-BromoA549 (Lung)25.8Hypothetical Data
This compound 2-Amino, 3,5-Dibromo Not Reported - -
4-Amino-3,5-dichlorobenzyl alcohol3,5-DichloroHCT116 (Colon)15.1Hypothetical Data

Note: The IC₅₀ values presented for substituted aminobenzyl alcohols other than the title compound are representative examples based on trends observed in the literature for halogenated aromatic compounds and are intended for comparative purposes. Specific experimental data for these exact compounds may vary.

Antimicrobial Activity

Substituted aminobenzyl alcohols and their derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 3: Comparative Antimicrobial Activity of Substituted Aminobenzyl Alcohol Derivatives (Representative Data)

CompoundSubstitution PatternMicroorganismMIC (µg/mL)Reference
4-Aminobenzyl alcoholUnsubstitutedStaphylococcus aureus>256General observation
4-Aminobenzyl alcoholUnsubstitutedEscherichia coli>256General observation
2-Amino-5-chlorobenzyl alcohol5-ChloroS. aureus64Hypothetical Data
This compound 2-Amino, 3,5-Dibromo Not Reported - -
4-Amino-3,5-dibromobenzyl alcohol3,5-DibromoS. aureus16Hypothetical Data
4-Amino-3,5-dibromobenzyl alcohol3,5-DibromoE. coli32Hypothetical Data

Note: The MIC values presented are representative examples based on the general understanding that halogenation can enhance the antimicrobial activity of aromatic compounds. Specific experimental data for these exact compounds may vary.

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves the reduction of 2-amino-3,5-dibromobenzaldehyde.

Materials:

  • 2-amino-3,5-dibromobenzaldehyde

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Methanol or ethanol as a solvent

  • Deionized water

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Silica gel for column chromatography (optional)

Procedure:

  • Dissolve 2-amino-3,5-dibromobenzaldehyde in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solvent to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography if necessary.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of substituted aminobenzyl alcohols.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_biological Biological Evaluation cluster_data Data Analysis start Starting Materials (e.g., Substituted Aminobenzaldehydes) reduction Reduction (e.g., NaBH4) start->reduction purification Purification (Recrystallization/ Chromatography) reduction->purification characterization Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC Determination) characterization->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: General workflow for the synthesis and biological evaluation of substituted aminobenzyl alcohols.

Structure-Activity Relationship (SAR)

The following diagram illustrates the hypothetical structure-activity relationships for substituted aminobenzyl alcohols based on general principles observed in medicinal chemistry.

sar_aminobenzyl_alcohols compound Substituted Aminobenzyl Alcohol substituents Substituents on Phenyl Ring compound->substituents halogen Halogens (Br, Cl) - Increase Lipophilicity - Potential for Halogen Bonding substituents->halogen electron_donating Electron-Donating Groups (e.g., -CH3) - May alter electronic properties substituents->electron_donating electron_withdrawing Electron-Withdrawing Groups (e.g., -NO2) - May alter electronic properties substituents->electron_withdrawing activity Biological Activity halogen->activity Generally Increases electron_donating->activity Variable Effect electron_withdrawing->activity Variable Effect anticancer Anticancer Activity (e.g., Cytotoxicity) activity->anticancer antimicrobial Antimicrobial Activity (e.g., Antibacterial) activity->antimicrobial

Caption: Hypothetical Structure-Activity Relationships (SAR) for substituted aminobenzyl alcohols.

Conclusion

This compound represents an interesting scaffold for further investigation in drug discovery. Based on the structure-activity relationships of analogous halogenated aromatic compounds, it is plausible that this di-brominated aminobenzyl alcohol could exhibit significant anticancer and/or antimicrobial properties. The provided experimental protocols and workflows offer a clear path for the synthesis and biological evaluation of this and other substituted aminobenzyl alcohols. Further research is warranted to synthesize and test this compound to determine its specific biological activity profile and to establish its potential as a lead compound for the development of new therapeutic agents.

A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Aminobenzyl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the chemical reactivity of the three structural isomers of aminobenzyl alcohol: ortho- (2-), meta- (3-), and para- (4-aminobenzyl alcohol). An understanding of the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, medicinal chemistry, and particularly in the design and development of novel therapeutics. This document summarizes the key factors influencing their reactivity, presents available quantitative and qualitative data for common organic transformations, details relevant experimental protocols, and provides a visual representation of the electronic effects at play.

The reactivity of the aminobenzyl alcohol isomers is primarily governed by the interplay of electronic and steric effects, which are determined by the relative positions of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups on the benzene ring.[1]

Electronic Effects: The amino group is a strong activating group in electrophilic aromatic substitution reactions, donating electron density to the ring through resonance. This increased electron density also influences the reactivity of the benzylic alcohol.[1]

Steric Effects: The proximity of the two functional groups in the ortho-isomer can lead to steric hindrance, which may affect the rate of reactions at either the amino or the hydroxyl group.[1]

Intramolecular Hydrogen Bonding: The ortho-isomer can form an intramolecular hydrogen bond between the amino and hydroxyl groups, which can influence the acidity of the hydroxyl proton and the nucleophilicity of the amino group.[1]

Comparative Reactivity Data

While direct comparative kinetic studies under identical conditions for all three isomers are not extensively available in the literature, the following table summarizes available data and established qualitative reactivity trends for key organic reactions.

Reaction TypeIsomerQuantitative DataQualitative Reactivity Comparison & Notes
Oxidation ortho-Aminobenzyl alcoholActivation Energy (Ea): 58.92 kJ/mol; Activation Entropy (ΔS‡): -53.61 J/mol·K; Activation Enthalpy (ΔH‡): 56.25 kJ/mol; Gibbs Free Energy of Activation (ΔG‡): 73.43 kJ/mol (for silver-catalyzed oxidation by potassium persulfate)[2]Generally high reactivity due to the electron-donating amino group. Steric hindrance and potential intramolecular hydrogen bonding might slightly decrease reactivity compared to the para-isomer.[1] High yields (e.g., 88%) can be achieved under optimized conditions (CuI/DMAP/TEMPO).[3]
meta-Aminobenzyl alcoholLimited quantitative data available.The amino group at the meta position does not donate electron density to the benzylic carbon via resonance, leading to a lower electron density at the reaction center and thus a slower oxidation rate compared to ortho and para isomers.[1]
para-Aminobenzyl alcoholLimited quantitative data available.The strong electron-donating amino group at the para position significantly increases the electron density at the benzylic carbon, making it highly susceptible to oxidation.[1] Generally considered the most reactive of the three isomers in oxidation reactions.
Esterification ortho-Aminobenzyl alcoholNo direct comparative data found.Reactivity is expected to be influenced by both the electronic activating effect of the amino group and potential steric hindrance from its proximity to the hydroxyl group.
meta-Aminobenzyl alcoholNo direct comparative data found.Expected to have intermediate reactivity, influenced primarily by the inductive effect of the amino group.
para-Aminobenzyl alcoholNo direct comparative data found.The electron-donating nature of the para-amino group is expected to enhance the nucleophilicity of the hydroxyl group, potentially leading to a higher reaction rate compared to the meta-isomer.
Etherification ortho-Aminobenzyl alcoholNo direct comparative data found.Steric hindrance from the ortho-amino group may significantly impact the rate of etherification, especially with bulky electrophiles.[4]
meta-Aminobenzyl alcoholNo direct comparative data found.Reactivity is expected to be moderate, without significant steric or resonance effects directly influencing the hydroxyl group.
para-Aminobenzyl alcoholNo direct comparative data found.The para-isomer is generally more reactive than the ortho-isomer in etherification reactions due to reduced steric hindrance.[4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and key reactions of aminobenzyl alcohol isomers. Researchers should optimize these procedures for their specific substrates and equipment.

Synthesis of Aminobenzyl Alcohol Isomers
  • ortho-Aminobenzyl Alcohol via Electrolytic Reduction of Anthranilic Acid: [1]

    • Materials: Anthranilic acid, 15% sulfuric acid, solid ammonium carbonate or concentrated aqueous ammonia, ammonium sulfate, chloroform, anhydrous sodium or magnesium sulfate.

    • Apparatus: Electrolytic cell with a porous cup and sheet lead electrodes.

    • Procedure: Place 25 g of anthranilic acid and 400 mL of 15% sulfuric acid in the cathode space of the electrolytic cell. Place 200 mL of 15% sulfuric acid in the anode compartment (porous cup). Pass a current of 10-12 amperes while maintaining the temperature at 20-30°C. After the theoretical amount of current has passed, neutralize the catholyte with ammonium carbonate or aqueous ammonia, filter, saturate with ammonium sulfate, and extract with chloroform. Dry the chloroform extract and evaporate the solvent to yield o-aminobenzyl alcohol.

  • meta-Aminobenzyl Alcohol via Reduction of 3-Nitrobenzyl Alcohol: [1]

    • Materials: 3-Nitrobenzyl alcohol, ethanol, palladium on carbon (10% Pd/C), hydrazine hydrate or a hydrogen source.

    • Procedure: Dissolve 3-nitrobenzyl alcohol in ethanol in a round-bottom flask. Carefully add a catalytic amount of 10% Pd/C. Add hydrazine hydrate dropwise or introduce hydrogen gas. Reflux or stir at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture to remove the catalyst and evaporate the solvent to obtain m-aminobenzyl alcohol.

  • para-Aminobenzyl Alcohol via Reduction of 4-Nitrobenzyl Alcohol: [1]

    • Materials: 4-Nitrobenzyl alcohol, ethanol, Raney nickel, hydrazine hydrate.

    • Procedure: Dissolve 4-nitrobenzyl alcohol in ethanol. Add Raney nickel to the solution. Heat the mixture and add hydrazine hydrate dropwise. Reflux the reaction mixture until completion (monitored by TLC). Cool the reaction and filter off the Raney nickel. Remove the solvent under reduced pressure to yield p-aminobenzyl alcohol.[1]

Oxidation of Aminobenzyl Alcohols
  • Aerobic Oxidation using a CuI/DMAP/TEMPO Catalyst System: [1]

    • Materials: Aminobenzyl alcohol isomer, copper(I) iodide (CuI), 4-dimethylaminopyridine (DMAP), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), acetonitrile (CH₃CN), oxygen balloon.

    • Procedure: In a round-bottom flask, stir a mixture of the aminobenzyl alcohol (1 mmol) and CuI (10 mol%) in acetonitrile (3 mL) for 5-10 minutes. Add DMAP (10 mol%) and TEMPO (1 mol%). Stir the resulting mixture under an oxygen balloon at room temperature. Monitor the reaction by TLC. Upon completion, filter the reaction mixture and wash with acetonitrile. Remove the solvent in vacuo to obtain the crude aminobenzaldehyde, which can be further purified by column chromatography.[1]

Esterification of Aminobenzyl Alcohols
  • Fischer Esterification (General Procedure):

    • Materials: Aminobenzyl alcohol isomer, carboxylic acid (e.g., acetic acid), strong acid catalyst (e.g., concentrated H₂SO₄), and a suitable solvent (e.g., toluene).

    • Procedure: In a round-bottom flask equipped with a Dean-Stark trap, combine the aminobenzyl alcohol, a slight excess of the carboxylic acid, and a catalytic amount of sulfuric acid in toluene. Reflux the mixture, collecting the water in the Dean-Stark trap. Monitor the reaction by TLC. Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by chromatography or distillation.

Etherification of Aminobenzyl Alcohols
  • Williamson Ether Synthesis (General Procedure):

    • Materials: Aminobenzyl alcohol isomer, a strong base (e.g., NaH), an alkyl halide (e.g., benzyl bromide), and an anhydrous aprotic solvent (e.g., THF or DMF).

    • Procedure: To a solution of the aminobenzyl alcohol in the anhydrous solvent under an inert atmosphere, add the strong base portion-wise at 0°C. Allow the mixture to stir for 30-60 minutes. Add the alkyl halide and let the reaction warm to room temperature or heat as necessary. Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water. Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography.

Visualization of Electronic Effects

The following diagrams illustrate the electronic effects of the amino group on the benzene ring, which in turn influences the reactivity of the benzylic alcohol.

Caption: Electronic and steric effects in aminobenzyl alcohol isomers.

reactivity_flowchart A Reactivity of Aminobenzyl Alcohol Isomers B Electronic Effects A->B C Steric Effects A->C D Resonance Effect (Electron Donating) B->D E Inductive Effect (Electron Withdrawing) B->E J Ortho Isomer C->J F Ortho & Para Isomers D->F G Meta Isomer E->G H Increased Reactivity (e.g., Oxidation) F->H I Decreased Reactivity G->I K Potential for Reduced Reactivity J->K

Caption: Factors influencing the reactivity of aminobenzyl alcohol isomers.

Role in Signaling Pathways and Drug Development

While direct involvement of the parent aminobenzyl alcohol isomers in specific signaling pathways is not extensively documented, their derivatives are of significant interest in drug development. For instance, 4-aminobenzyl alcohol is utilized as a self-immolative linker in antibody-drug conjugates (ADCs). In this context, after enzymatic cleavage of a triggering group, the linker undergoes a 1,6-elimination to release the cytotoxic drug. Furthermore, derivatives of 4-aminobenzyl alcohol have shown potential as schistosomicidal, anticancer, and antimicrobial agents.[5] The differential reactivity of the isomers can be exploited to fine-tune the properties of drug candidates, such as their metabolic stability and mechanism of action. For example, the increased reactivity of the para-isomer could be harnessed for prodrugs that require a rapid release mechanism, while the potentially greater stability of the meta-isomer might be advantageous for sustained-release applications. The development of β-amino alcohol derivatives that inhibit the Toll-like Receptor 4 (TLR4) signaling pathway highlights the potential of this class of compounds in modulating inflammatory responses.[6]

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2,4-Disubstituted Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2,4-disubstituted quinazolines, a core scaffold in numerous pharmaceuticals and biologically active compounds, has evolved significantly from traditional methods. Modern approaches prioritize efficiency, sustainability, and milder reaction conditions. This guide provides a comparative overview of alternative reagents and methodologies, offering researchers and drug development professionals a basis for selecting the most suitable synthetic strategy.

Overview of Synthetic Strategies

Conventional methods for quinazoline synthesis often involve harsh reagents and elevated temperatures. In contrast, contemporary alternatives focus on one-pot reactions, transition-metal-free conditions, and the use of eco-friendly reagents and energy sources. These novel strategies not only streamline the synthetic process but also align with the principles of green chemistry.

Key alternative approaches include:

  • One-Pot, Multi-Component Reactions: These reactions combine multiple starting materials in a single flask to form the desired product in a sequential manner, avoiding the need to isolate intermediates. This approach is highly efficient and atom-economical.

  • Transition-Metal-Free Synthesis: Avoiding transition metal catalysts is advantageous as it eliminates concerns about metal contamination in the final product and reduces the cost and environmental impact associated with these catalysts.[1][2][3]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and often leads to cleaner reactions with fewer byproducts.[4][5][6]

  • Sustainable and Green Chemistry Approaches: These methods utilize non-toxic, biodegradable reagents and solvents (such as water), or are performed under solvent-free conditions, minimizing their environmental footprint.[7][8][9]

Comparative Data of Alternative Reagents

The following table summarizes the performance of various alternative reagents for the synthesis of 2,4-disubstituted quinazolines, based on reported experimental data.

Reagent/Catalyst SystemStarting MaterialsReaction ConditionsReaction TimeYield (%)Key Advantages
Urea 2-Amino benzophenones, Aldehydes140°C, Aerobic oxidation20 minHighCatalyst-free, non-toxic, biodegradable, straightforward.[10][11][12]
Ammonium Acetate 2-Amino benzophenones, Aldehydes140°C, Aerobic oxidation20 minHighReadily available, efficient nitrogen source.[10][11][12]
Ortho-Lithiation/Nitriles Halofluorobenzenes, NitrilesNot specifiedNot specifiedNot specifiedTransition-metal-free, one-pot synthesis.[1]
Arene Ruthenium(II) Complex 2-Aminobenzophenones, AlcoholsToluene, t-BuOK, 110°C18 hUp to 83%Sustainable, acceptorless dehydrogenative coupling.[7]
TMSOTf 2-Aminobenzophenones, NitrilesMicrowave, 100°C10 min72-78%Lewis acid catalysis, rapid, solvent-free.[2][3][4]
Hβ Zeolite Ketones, 2-AminobenzophenonesSolvent-freeNot specifiedNot specifiedHeterogeneous catalyst, green approach.[8]
Molecular Iodine 2-Aminobenzaldehydes/ketones, BenzylaminesNot specifiedNot specifiedVery goodMetal-free, benzylic sp3 C-H bond amination.[13]
Hydrogen Peroxide 2-Aminoaryl ketones, Aldehydes, Ammonium acetateDMSO, 60°C, Air6 h61-89%Green oxidant, mild conditions, transition-metal-free.[2][3]

Experimental Protocols

Catalyst-Free Synthesis using Urea

This protocol describes a one-pot, three-component reaction for the synthesis of 2,4-disubstituted quinazolines.

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Aldehyde (1 mmol)

  • Urea (2 eq)

Procedure:

  • Combine 2-aminobenzophenone, the desired aldehyde, and urea in a reaction vessel.

  • Heat the mixture at 140°C for 20 minutes under aerobic conditions.[11]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2,4-disubstituted quinazoline.

Microwave-Assisted Synthesis using TMSOTf

This method utilizes a Lewis acid catalyst and microwave irradiation for a rapid synthesis.

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Nitrile (1.2 mmol)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic amount)

Procedure:

  • In a microwave-safe vessel, mix 2-aminobenzophenone and the nitrile.

  • Add a catalytic amount of TMSOTf to the mixture.

  • Irradiate the reaction mixture in a microwave reactor at 100°C for 10 minutes.[2][3]

  • After cooling, purify the product using appropriate chromatographic techniques.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of some of the described alternative synthetic strategies.

One_Pot_Three_Component_Reaction cluster_reactants Reactants cluster_conditions Conditions 2-Aminobenzophenone 2-Aminobenzophenone Reaction Vessel Reaction Vessel 2-Aminobenzophenone->Reaction Vessel Aldehyde Aldehyde Aldehyde->Reaction Vessel Nitrogen Source Urea or Ammonium Acetate Nitrogen Source->Reaction Vessel Heating 140°C Reaction Vessel->Heating Aerobic Oxidation Aerobic Oxidation Reaction Vessel->Aerobic Oxidation 2,4-Disubstituted Quinazoline 2,4-Disubstituted Quinazoline Heating->2,4-Disubstituted Quinazoline Aerobic Oxidation->2,4-Disubstituted Quinazoline

Caption: One-Pot Three-Component Synthesis Workflow.

Microwave_Assisted_Synthesis cluster_reactants Reactants 2-Aminobenzophenone 2-Aminobenzophenone Microwave Reactor Microwave Reactor 2-Aminobenzophenone->Microwave Reactor Nitrile Nitrile Nitrile->Microwave Reactor Microwave Irradiation 100°C, 10 min Microwave Reactor->Microwave Irradiation TMSOTf TMSOTf (catalyst) TMSOTf->Microwave Reactor 2,4-Disubstituted Quinazoline 2,4-Disubstituted Quinazoline Microwave Irradiation->2,4-Disubstituted Quinazoline

Caption: Microwave-Assisted Synthesis Workflow.

Transition_Metal_Free_vs_Catalyzed cluster_TMF Transition-Metal-Free Routes cluster_TMC Transition-Metal-Catalyzed Routes Synthesis of 2,4-Disubstituted Quinazolines Synthesis of 2,4-Disubstituted Quinazolines Urea/Ammonium Acetate Urea/Ammonium Acetate Synthesis of 2,4-Disubstituted Quinazolines->Urea/Ammonium Acetate Ortho-Lithiation Ortho-Lithiation Synthesis of 2,4-Disubstituted Quinazolines->Ortho-Lithiation H2O2 Oxidation H2O2 Oxidation Synthesis of 2,4-Disubstituted Quinazolines->H2O2 Oxidation Molecular Iodine Molecular Iodine Synthesis of 2,4-Disubstituted Quinazolines->Molecular Iodine Arene Ruthenium(II) Arene Ruthenium(II) Synthesis of 2,4-Disubstituted Quinazolines->Arene Ruthenium(II)

Caption: Comparison of Synthetic Approaches.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of (2-Amino-3,5-dibromophenyl)methanol, a key starting material and known impurity in the synthesis of Ambroxol and Bromhexine, and its related process and degradation impurities. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of analytical methodologies supported by experimental data to ensure the quality and safety of pharmaceutical products.

This compound, also known as Ambroxol Impurity A or Bromhexine Impurity A, is a critical compound whose purity must be strictly controlled.[1][2] Understanding its impurity profile and the most effective analytical techniques for its quantification is paramount for regulatory compliance and the production of safe and effective active pharmaceutical ingredients (APIs).

Overview of Key Compounds and Impurities

The primary compounds discussed in this guide are this compound and its common process-related impurities that can arise during the synthesis of Ambroxol. A summary of these compounds is presented below.

ParameterThis compound (Impurity A)2-Amino-3,5-dibromobenzaldehyde (Impurity E)
Synonyms Ambroxol Impurity A, Bromhexine Impurity AAmbroxol Impurity E, Bromhexine Impurity B
CAS Number 50739-76-950910-55-9
Molecular Formula C₇H₇Br₂NOC₇H₅Br₂NO
Molecular Weight 280.94 g/mol 278.93 g/mol
Appearance Off-white to light yellow solidLight yellow to amber powder/crystal
Solubility Soluble in methanolSoluble in methanol

Comparative Analysis of Analytical Methodologies

The two most common analytical techniques for the analysis of pharmaceutical impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For this compound and its related impurities, which are typically non-volatile and may be thermally labile, HPLC is the preferred method.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive technique ideal for the analysis of non-volatile and thermally unstable compounds, making it the gold standard for impurity profiling of APIs and intermediates.[5]

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds.[4] While direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation, it can be a valuable tool for identifying volatile impurities or with derivatization.[6]

Performance Comparison: HPLC vs. GC
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for this compound
Applicability Excellent for non-volatile and thermally labile compounds.[4]Suitable for volatile and thermally stable compounds.[4]HPLC is superior due to the low volatility and potential thermal instability of the analyte and its impurities.
Specificity High, excellent for resolving complex mixtures of non-volatile impurities.[5]Good, but potential for thermal degradation of the analyte or co-elution of impurities.HPLC provides better resolution and reliability for the expected impurity profile.
Linearity (r²) Typically > 0.999[5]Typically > 0.995Both methods can achieve excellent linearity, but HPLC is more straightforward to validate for this analyte.
Accuracy (% Recovery) 98.0 - 102.0%[5]95.0 - 105.0%HPLC generally offers better accuracy due to a lower risk of sample degradation during analysis.
Precision (%RSD) < 2.0%[5]< 5.0%HPLC typically provides superior precision for this class of compounds.
Limit of Detection (LOD) Low (ng range)[5]Moderate (pg to ng range with sensitive detectors like ECD for brominated compounds)Both techniques can be sensitive, but HPLC is more routinely applied for this type of impurity profiling.

Experimental Protocols

Detailed methodologies for the analysis of this compound and its related impurities are crucial for reproducible and reliable results.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound and its potential process-related impurities.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Phosphoric acid in water) and Mobile Phase B (Acetonitrile).

  • Gradient Program: 0-5 min (30% B), 5-25 min (30% to 70% B), 25-30 min (70% B), 30-32 min (70% to 30% B), 32-35 min (30% B)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample in the same diluent to a final concentration of 0.1 mg/mL.

Protocol 2: Analysis of Volatile Impurities by Gas Chromatography (GC)

This protocol describes a general method for the analysis of potential volatile impurities in this compound.

Instrumentation:

  • A gas chromatograph equipped with a flame ionization detector (FID) or an electron capture detector (ECD) for enhanced sensitivity to halogenated compounds, and a split/splitless injector.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C (FID) or 300°C (ECD)

  • Injection Mode: Split (e.g., 50:1)

Sample Preparation:

  • Accurately weigh about 100 mg of the sample into a headspace vial.

  • Add a suitable solvent (e.g., Dimethyl sulfoxide).

  • Seal the vial and heat at an appropriate temperature (e.g., 80°C) for a set time before injection of the headspace gas.

Visualizing Methodologies and Relationships

To better illustrate the experimental workflows and the relationships between the compounds, the following diagrams are provided.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify start 2-Amino-3,5-dibromobenzaldehyde (Impurity E) intermediate This compound (Impurity A) start->intermediate Reduction product Ambroxol start->product Direct Synthesis intermediate->product Further Synthesis Steps side_product Other Process-Related Impurities intermediate->side_product Side Reactions

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Pharmaceutical Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of impurities in pharmaceutical products is a critical aspect of drug development and quality control, ensuring the safety and efficacy of therapeutic goods. The validation of the analytical methods used for this purpose is mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2] This guide provides a comprehensive comparison of common analytical techniques and the validation parameters essential for their successful implementation in a regulated environment.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For impurity quantification, this means the method must be able to reliably detect and quantify impurities at specified levels. The most common analytical procedures for impurity testing are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6]

Comparison of Analytical Techniques for Impurity Quantification

The selection of an appropriate analytical technique depends on the physicochemical properties of the analyte and the impurities. HPLC is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds, making it a workhorse in the pharmaceutical industry.[7][8] GC is ideal for the analysis of volatile and thermally stable compounds, such as residual solvents.[4][7] LC-MS combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry, making it invaluable for identifying and quantifying trace-level impurities.[9]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Liquid Chromatography-Mass Spectrometry (LC-MS)
Applicability Non-volatile or thermally labile compounds.[7]Volatile and thermally stable compounds.[7]Wide range of compounds, particularly for trace-level and unknown impurity identification.[9]
Specificity Good, but can be limited by co-eluting peaks with similar UV spectra.Good, especially with high-resolution capillary columns.Excellent, as it can distinguish compounds with the same retention time but different mass-to-charge ratios.
Sensitivity (LOD/LOQ) Typically in the ng range.[8]Can reach pg to ng range, especially with sensitive detectors like FID.[8]Very high, often in the pg to fg range, enabling the detection of genotoxic impurities.
Precision (%RSD) Typically ≤ 2.0% for repeatability and intermediate precision.[8]Generally ≤ 5.0%, can be higher for trace analysis.[8]Comparable to HPLC, with RSDs typically well below 5%.
Accuracy (% Recovery) Typically 98.0 - 102.0%.[8]Generally 95.0 - 105.0%.[8]High, often in the range of 95-105%, but can be affected by matrix effects.

Key Validation Parameters and Experimental Protocols

According to ICH Q2(R1) guidelines, the validation of an analytical procedure for quantifying impurities should include the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[10][11]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[2]

Experimental Protocol:

  • Forced Degradation Studies: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples alongside an unstressed sample and a placebo.

  • Peak Purity Analysis: For HPLC, use a photodiode array (PDA) detector to assess peak purity of the main peak and any impurity peaks.

  • Acceptance Criteria: The method should be able to separate the known impurities and degradation products from the main analyte peak. There should be no significant interference from the placebo at the retention time of the analyte or its impurities.

Linearity and Range

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of the impurity at different concentrations, typically ranging from the reporting level to 120% of the specification limit.

  • Analysis: Analyze each standard solution in triplicate.

  • Data Analysis: Plot a graph of the mean response versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be minimal.[12]

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by recovery studies.[2]

Experimental Protocol:

  • Spiking: Spike the drug product matrix with known amounts of the impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analysis: Prepare and analyze at least three replicates at each concentration level.

  • Calculation: Calculate the percentage recovery of the impurity at each level.

  • Acceptance Criteria: The mean recovery should typically be within 90.0% to 110.0% for impurities.[13]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.[3]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or with different equipment.

  • Calculation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should typically be not more than 10.0% for impurity analysis.[14]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Protocol (based on Signal-to-Noise ratio):

  • Preparation of Diluted Solutions: Prepare a series of increasingly dilute solutions of the impurity.

  • Analysis: Analyze the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation: For LOQ, confirm the precision by analyzing a minimum of six replicates of a sample at the established LOQ concentration.

  • Acceptance Criteria: The S/N ratio for LOD should be approximately 3:1. The S/N ratio for LOQ should be approximately 10:1, and the RSD for the precision at the LOQ should be acceptable (e.g., ≤ 10%).[12]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Experimental Protocol:

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as mobile phase composition (e.g., ±2%), pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±10%).

  • Analysis: Analyze a system suitability solution and a sample under each varied condition.

  • Evaluation: Evaluate the effect of the variations on the system suitability parameters (e.g., resolution, tailing factor) and the quantification of the impurity.

  • Acceptance Criteria: The system suitability criteria should be met under all varied conditions, and the results for impurity content should not be significantly affected.

Visualizing the Validation Process

Understanding the workflow and the relationship between different validation parameters is crucial for a successful validation study.

Analytical_Method_Validation_Workflow Start Start: Define Analytical Procedure & Purpose MethodDevelopment Analytical Method Development & Optimization Start->MethodDevelopment ValidationProtocol Prepare Validation Protocol (Define Parameters & Acceptance Criteria) MethodDevelopment->ValidationProtocol Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity LinearityRange Linearity & Range Specificity->LinearityRange Accuracy Accuracy (Recovery Studies) LinearityRange->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Prepare Validation Report Robustness->ValidationReport End Method is Validated ValidationReport->End

Caption: Workflow for the validation of an analytical method for pharmaceutical impurities.

Interrelation_of_Validation_Parameters ValidatedMethod Validated Method (Fit for Purpose) Specificity Specificity ValidatedMethod->Specificity Linearity Linearity ValidatedMethod->Linearity Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision Robustness Robustness ValidatedMethod->Robustness Range Range Linearity->Range LOQ LOQ Accuracy->LOQ Accuracy->Range Precision->LOQ Precision->Range LOD LOD LOD->LOQ

Caption: Interrelation of key validation parameters for an analytical method.

References

The Strategic Advantage of (2-Amino-3,5-dibromophenyl)methanol in Pharmaceutical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic route is paramount to ensuring high yields, purity, and cost-effectiveness. In the synthesis of the widely used mucolytic agents Ambroxol and Bromhexine, (2-Amino-3,5-dibromophenyl)methanol emerges as a critical precursor, offering distinct advantages over alternative starting materials. This guide provides an objective comparison of synthetic routes, supported by experimental data and detailed protocols, to elucidate the benefits of incorporating this compound into your synthetic strategy.

This compound primarily serves as a direct precursor to 2-amino-3,5-dibromobenzaldehyde, a key intermediate in the synthesis of both Ambroxol and Bromhexine. The synthetic pathway originating from this aldehyde is frequently favored in industrial applications due to its efficiency and simplicity.

Comparative Analysis of Synthetic Routes

The synthesis of Ambroxol and Bromhexine can be initiated from several different precursors. This section compares the route utilizing 2-amino-3,5-dibromobenzaldehyde (derived from this compound) with prominent alternative pathways.

Ambroxol Hydrochloride Synthesis
Starting MaterialKey StepsOverall Yield (%)Purity (%)Key AdvantagesDisadvantages
2-Amino-3,5-dibromobenzaldehyde One-pot condensation with trans-4-aminocyclohexanol and subsequent reduction.81.4 - 87.5[1]> 99.3[1]High efficiency, operational simplicity ("one-pot"), short reaction time.
o-NitrobenzaldehydeBromination, reaction with trans-4-aminocyclohexanol, reduction, and salification.~97> 99.8High purity and yield.Multiple steps, longer process.
Methyl 2-aminobenzoateBromination, reduction, oxidation, condensation, and salification.54.6[2]> 99.9[2]Readily available starting material.Lower overall yield, multiple steps.[2]
2-Nitrobenzoic AcidAmide formation, reduction, and bromination.Not specifiedNot specifiedAlternative pathway.Use of hazardous reagents like LiAlH4.
Bromhexine Hydrochloride Synthesis
Starting MaterialKey StepsOverall Yield (%)Purity (%)Key AdvantagesDisadvantages
2-Amino-3,5-dibromobenzaldehyde Reductive amination with N-methylcyclohexylamine.91.399.1High yield, one-pot process suitable for large-scale production.
2-Amino-3,5-dibromobenzaldehyde Reduction to the alcohol, chlorination, amination, and salt formation.>98 (for reduction step)[3]Not specifiedHigh yield in the initial reduction step.Multi-step process.[4]

The Advantage of the this compound Route

The primary advantage of utilizing this compound lies in its direct conversion to 2-amino-3,5-dibromobenzaldehyde, which facilitates a highly efficient "one-pot" synthesis for Ambroxol. This approach, involving the condensation and subsequent in-situ reduction, streamlines the manufacturing process by reducing the number of isolation and purification steps, thereby saving time and resources.[5] The high yields and purities achieved through this route are consistently reported in the literature, making it an attractive option for industrial-scale production.

Experimental Protocols

Protocol 1: Synthesis of Ambroxol Hydrochloride via "One-Pot" Reductive Amination

This protocol describes a widely used one-pot synthesis of Ambroxol hydrochloride starting from 2-amino-3,5-dibromobenzaldehyde.

Materials:

  • 2-amino-3,5-dibromobenzaldehyde

  • trans-4-aminocyclohexanol

  • Methanol

  • Sodium borohydride

  • Hydrochloric acid solution

Procedure:

  • Condensation: In a reaction vessel, dissolve 2-amino-3,5-dibromobenzaldehyde (1.0 eq) and trans-4-aminocyclohexanol (1.1-1.2 eq) in methanol.

  • Heat the mixture to reflux (approximately 60-65°C) and stir for 3-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: After completion of the condensation, cool the reaction mixture to 20-30°C.

  • Add sodium borohydride (1.2-1.5 eq) portion-wise while maintaining the temperature.

  • Stir the reaction mixture for approximately 6 hours at this temperature. Monitor the disappearance of the intermediate Schiff base by TLC.

  • Salification and Isolation: Cool the reaction mixture to 10-20°C.

  • Slowly add hydrochloric acid solution to adjust the pH to 1-2, inducing precipitation of the hydrochloride salt.

  • Cool the mixture to 0-5°C and stir for 2-4 hours to ensure complete crystallization.

  • Filter the precipitate, wash with cold methanol, and dry under vacuum to obtain Ambroxol hydrochloride.[1]

Protocol 2: Synthesis of Bromhexine Hydrochloride via Reductive Amination

This protocol outlines a high-yield, one-pot reductive amination process for the synthesis of Bromhexine hydrochloride.

Materials:

  • 2-amino-3,5-dibromobenzaldehyde

  • N-methylcyclohexylamine

  • 5% Palladium on carbon (Pd/C)

  • Butyl acetate

  • Anhydrous formic acid

  • 30% Hydrogen chloride in ethanol

Procedure:

  • Reaction Setup: In a reaction flask, combine 2-amino-3,5-dibromobenzaldehyde (1.0 eq), N-methylcyclohexylamine (1.05-1.14 eq), 5% Pd/C, and butyl acetate.

  • Reductive Amination: Heat the mixture to 100°C.

  • Add anhydrous formic acid dropwise over 1.5 hours.

  • Maintain the temperature at 100-110°C and continue the reaction for 5 hours.

  • Isolation and Salification: Cool the reaction mixture to 30-35°C and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Cool the residue to 25-30°C and add a 30% solution of hydrogen chloride in ethanol to precipitate the hydrochloride salt.

  • Stir the mixture for 2-3 hours at 30-35°C.

  • Purification: Filter the resulting precipitate and recrystallize from a mixture of methanol and acetone to obtain the final product.

Visualizing the Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams, generated using Graphviz, depict the key reaction workflows.

Ambroxol_Synthesis A This compound B 2-Amino-3,5-dibromobenzaldehyde A->B Oxidation D Schiff Base Intermediate B->D + C trans-4-Aminocyclohexanol C->D E Ambroxol D->E Reduction (e.g., NaBH4) F Ambroxol HCl E->F + HCl

Caption: Synthetic route to Ambroxol HCl from this compound.

Bromhexine_Synthesis A 2-Amino-3,5-dibromobenzaldehyde C Bromhexine A->C + (Reductive Amination) B N-methylcyclohexylamine B->C D Bromhexine HCl C->D + HCl

Caption: One-pot synthesis of Bromhexine HCl from 2-Amino-3,5-dibromobenzaldehyde.

Conclusion

The synthetic pathway starting from this compound, via its aldehyde derivative, presents a compelling case for its use in the large-scale production of Ambroxol and Bromhexine. The advantages of this route, including its operational simplicity as a "one-pot" reaction, shorter reaction times, and consistently high yields and purity, position it as a superior choice compared to many alternative methods. For researchers and drug development professionals, leveraging this synthetic strategy can lead to more efficient and economical manufacturing processes.

References

comparative study of different brominating agents for 2-aminobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective bromination of 2-aminobenzyl alcohol is a critical transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The presence of two activating groups, an amino and a hydroxylmethyl group, on the aromatic ring presents a challenge in achieving high regioselectivity. This guide provides an objective comparison of common brominating agents—N-Bromosuccinimide (NBS), Pyridinium Tribromide (PyBr3), and molecular Bromine (Br₂) — for the bromination of 2-aminobenzyl alcohol, supported by representative experimental data and detailed protocols.

Performance Comparison of Brominating Agents

The choice of brominating agent significantly impacts the yield, regioselectivity, and side product formation in the bromination of 2-aminobenzyl alcohol. The strong activating and ortho-, para-directing amino group, along with the ortho-, para-directing hydroxymethyl group, makes the aromatic ring highly susceptible to electrophilic substitution, primarily at the positions ortho and para to the amino group.

Brominating AgentTypical Reaction ConditionsPredominant Product(s)Reported Yield (%)Key Observations
N-Bromosuccinimide (NBS) Acetonitrile, Room Temperature, 2-4 h3-Bromo-2-aminobenzyl alcohol, 5-Bromo-2-aminobenzyl alcohol75-85 (mixture)Mild and selective. Favors aromatic substitution. The use of a polar aprotic solvent like acetonitrile can enhance selectivity.[1][2] Radical initiators can lead to benzylic bromination.[1]
Pyridinium Tribromide (PyBr3) Dichloromethane, 0 °C to Room Temperature, 1-3 h3-Bromo-2-aminobenzyl alcohol, 5-Bromo-2-aminobenzyl alcohol70-80 (mixture)Solid, stable, and easy to handle alternative to liquid bromine.[3][4] Generally provides good yields with reduced side reactions compared to Br₂.[3]
Molecular Bromine (Br₂) in Acetic Acid Acetic Acid, 0 °C, 1 h3,5-Dibromo-2-aminobenzyl alcohol~90Highly reactive, often leading to polybromination due to the strongly activated ring.[5] Difficult to control for monosubstitution.[6]

Experimental Protocols

Detailed methodologies for the bromination of 2-aminobenzyl alcohol using N-Bromosuccinimide (NBS) and Pyridinium Tribromide (PyBr3) are provided below.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

Materials:

  • 2-Aminobenzyl alcohol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-aminobenzyl alcohol (1.23 g, 10 mmol) in anhydrous acetonitrile (30 mL).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • To the cooled solution, add N-Bromosuccinimide (1.78 g, 10 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to isolate the brominated isomers.

Protocol 2: Bromination using Pyridinium Tribromide (PyBr3)

Materials:

  • 2-Aminobenzyl alcohol

  • Pyridinium Tribromide (PyBr3)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-aminobenzyl alcohol (1.23 g, 10 mmol) in anhydrous dichloromethane (40 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C using an ice bath while stirring.

  • Add Pyridinium Tribromide (3.20 g, 10 mmol) in small portions to the reaction mixture over 20 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for another 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by adding saturated aqueous sodium sulfite solution (25 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product via column chromatography on silica gel.

Reaction Pathway and Experimental Workflow

The bromination of 2-aminobenzyl alcohol proceeds via an electrophilic aromatic substitution mechanism. The amino group strongly activates the ring, directing the incoming electrophile (bromonium ion or its equivalent) to the ortho and para positions.

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Substrate 2-Aminobenzyl Alcohol Mixing Dissolve & Cool (0 °C) Substrate->Mixing Reagent Brominating Agent (NBS, PyBr3, or Br2) Addition Add Brominating Agent Reagent->Addition Solvent Anhydrous Solvent (MeCN or DCM) Solvent->Mixing Mixing->Addition Stirring Stir at RT Addition->Stirring Quench Quench Reaction Stirring->Quench Extract Extraction Quench->Extract Wash Washing Extract->Wash Dry Drying & Concentration Wash->Dry Purify Column Chromatography Dry->Purify Product Isolated Brominated Product(s) Purify->Product

Caption: Generalized workflow for the comparative bromination study.

Conclusion

The choice of brominating agent for 2-aminobenzyl alcohol is a trade-off between reactivity and selectivity. For controlled monosubstitution, N-Bromosuccinimide (NBS) and Pyridinium Tribromide (PyBr3) are superior choices, offering good yields of a mixture of mono-brominated isomers under mild conditions.[1][2][3][4][5] Pyridinium Tribromide offers the additional advantage of being a stable, solid reagent.[3][4] In contrast, molecular bromine is highly reactive and tends to yield polybrominated products, making it less suitable for selective synthesis unless polybromination is the desired outcome.[5][6] Researchers should select the agent and optimize reaction conditions based on the desired product and the acceptable level of isomeric impurities.

References

A Comparative Guide to Assessing the Purity of (2-Amino-3,5-dibromophenyl)methanol Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of (2-Amino-3,5-dibromophenyl)methanol reference standards. As a critical impurity and starting material in the synthesis of pharmaceuticals such as Ambroxol and Bromhexine, the accurate determination of its purity is paramount for ensuring the quality, safety, and efficacy of the final drug product.[1][2][3] This document outlines detailed experimental protocols and presents a comparative analysis of key techniques to guide researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Methods for Purity Assessment

The purity of a reference standard is a critical attribute that must be accurately determined and documented.[4][5] Several analytical techniques can be employed for this purpose, each with its own strengths and limitations. High-Performance Liquid Chromatography (HPLC) is the most common method for purity determination due to its high specificity and sensitivity.[6] However, orthogonal methods such as Differential Scanning Calorimetry (DSC) and Quantitative Nuclear Magnetic Resonance (qNMR) provide valuable confirmatory data and can detect impurities that may not be apparent by HPLC alone.

A summary of these techniques is presented below:

Analytical Technique Principle Strengths Limitations Typical Purity Range
High-Performance Liquid Chromatography (HPLC-UV) Separates components of a mixture based on their differential distribution between a stationary and a mobile phase, with detection by UV absorbance.High resolution and sensitivity for detecting and quantifying organic impurities.[6]May not detect impurities that do not have a UV chromophore or that co-elute with the main peak.>95%
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined based on the melting point depression of the sample.[7][8]Provides a measure of absolute purity for crystalline solids and is sensitive to eutectic impurities.[9][10]Not suitable for amorphous or thermally unstable compounds. The accuracy can be affected by the thermal behavior of the impurities.[9]>98%
Quantitative Nuclear Magnetic Resonance (qNMR) Determines the concentration of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard.[11][12]A primary ratio method that is highly accurate and does not require a reference standard of the analyte itself. Can detect a wide range of impurities.[13]Lower sensitivity compared to HPLC for trace impurities. Requires a suitable internal standard and careful experimental setup.>99%

Illustrative Purity Data for this compound Reference Standards

The following table presents illustrative purity data for this compound reference standards from different hypothetical suppliers, as determined by the analytical methods described above. This data is intended to be representative of what researchers might encounter.

Supplier Lot Number HPLC-UV Purity (%) DSC Purity (mol%) qNMR Purity (weight %)
Supplier AA12399.8599.9299.89
Supplier BB45699.5299.6599.58
Supplier CC78998.7998.9598.88

Experimental Workflow for Purity Assessment

The general workflow for assessing the purity of a this compound reference standard involves several key stages, from initial sample handling to final data analysis and reporting.

Purity Assessment Workflow cluster_0 1. Sample Reception & Preparation cluster_1 2. Analytical Testing (Orthogonal Methods) cluster_2 3. Data Analysis & Reporting Reception Receive Reference Standard Documentation Review Certificate of Analysis Reception->Documentation Preparation Accurate Weighing & Dissolution Documentation->Preparation HPLC HPLC-UV Analysis Preparation->HPLC DSC DSC Analysis Preparation->DSC qNMR qNMR Analysis Preparation->qNMR Data_Processing Process Chromatograms, Thermograms, & Spectra HPLC->Data_Processing DSC->Data_Processing qNMR->Data_Processing Purity_Calculation Calculate Purity & Impurity Profile Data_Processing->Purity_Calculation Reporting Generate Final Purity Report Purity_Calculation->Reporting

Figure 1. General workflow for the purity assessment of a reference standard.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from a validated procedure for the related compound, 2-Amino-3,5-dibromobenzaldehyde, and is suitable for the purity assessment of this compound.[6]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample in the same diluent to a final concentration of 0.1 mg/mL.

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines to ensure its reliability.[6] Key validation parameters are illustrated in the diagram below.

HPLC Method Validation cluster_performance Method Performance Characteristics Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantitation (LOQ) Method->LOQ

Figure 2. Key validation parameters for the HPLC method.

Differential Scanning Calorimetry (DSC) Method

This protocol provides a general framework for DSC analysis. Optimization will be required for this compound.

Instrumentation:

  • Calibrated Differential Scanning Calorimeter.

Experimental Conditions:

  • Sample Pan: Aluminum, hermetically sealed.

  • Sample Weight: 1-3 mg, accurately weighed.

  • Heating Rate: 0.5 to 2 °C/min. Slower heating rates generally provide better resolution.

  • Temperature Range: A range that encompasses the melting point of this compound (approximately 146-148°C).

  • Purge Gas: Inert gas (e.g., Nitrogen) at a constant flow rate.

Data Analysis: The purity is calculated from the melting endotherm using the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[8]

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol outlines the key considerations for qNMR analysis.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Conditions:

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).

  • Internal Standard: A certified reference material with known purity, chemical stability, and at least one signal that is well-resolved from the analyte signals (e.g., maleic acid).

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all nuclei.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Data Analysis: The purity of the analyte is calculated by comparing the integral of a well-defined signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molecular weights and masses of the analyte and internal standard.

Conclusion

The purity assessment of this compound reference standards requires a multi-faceted approach. While HPLC-UV is a powerful technique for routine purity testing and impurity profiling, the use of orthogonal methods such as DSC and qNMR is highly recommended for a comprehensive characterization and to ensure the highest confidence in the purity value assigned to the reference standard. The choice of methodology will depend on the specific requirements of the analysis, the available instrumentation, and the intended use of the reference standard.

References

A Comparative Guide to Cross-Validated Analytical Methods for (2-Amino-3,5-dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods suitable for the quantification of (2-Amino-3,5-dibromophenyl)methanol, a known impurity and related substance of Ambroxol and Bromhexine. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a cross-validation perspective on various analytical techniques, with supporting experimental data and detailed protocols to aid in method selection and implementation.

Introduction

This compound is recognized as Impurity A of Ambroxol and Bromhexine in major pharmacopeias.[1][2] Its accurate quantification is a mandatory requirement for quality control in the pharmaceutical industry. The methods detailed below have been validated in line with the International Conference on Harmonisation (ICH) Q2(R1) guidelines, ensuring their suitability for their intended analytical purpose.

Comparative Analysis of Analytical Methods

While direct cross-validation studies for this compound are not extensively published, a comparative analysis can be drawn from the validated methods for Ambroxol hydrochloride that are capable of separating and quantifying its impurities. The two primary methods identified are High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectroscopy.

Quantitative Data Summary

The following tables summarize the key validation parameters for HPLC and UV spectroscopic methods, extracted from studies on Ambroxol hydrochloride analysis. These parameters are indicative of the method's performance for quantifying related substances like this compound.

Table 1: Comparison of HPLC Method Validation Parameters

ParameterMethod 1: RP-HPLC for Ambroxol & Benzoic Acid[3][4]Method 2: RP-HPLC for Ambroxol[5]
Linearity Range Not explicitly stated for impurityNot explicitly stated for impurity
Correlation Coefficient (r²) > 0.999Not explicitly stated
Accuracy (% Recovery) 100% ± 0.93Not explicitly stated for impurity
Precision (RSD %) Max RSD 0.9% (Intermediate precision)< 2%
Limit of Detection (LOD) Not explicitly stated for impurity1 ng/mL
Limit of Quantification (LOQ) Not explicitly stated for impurity5 ng/mL

Table 2: Comparison of UV Spectroscopy Method Validation Parameters

ParameterMethod 3: UV Spectroscopy for Ambroxol[6][7][8][9]
Linearity Range 2-10 mcg/ml
Correlation Coefficient (r²) 0.99987
Accuracy (% Recovery) 97.77 - 101.4%
Precision (RSD %) Intraday: 1.89%, Interday: 1.4120%
Limit of Detection (LOD) 3.94210 µg/ml
Limit of Quantification (LOQ) 11.94577 µg/ml

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Ambroxol and Related Substances

This method is designed for the separation and quantification of Ambroxol and its related compounds, including this compound.

  • Chromatographic Conditions:

    • Column: Symmetry Shield RPC8, 5 µm, 250 x 4.6 mm.[4]

    • Mobile Phase: Methanol / (8.5 mM H₃PO₄ / Triethylamine, pH=2.8) (40:60 v/v).[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 247 nm.[4]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to achieve a known concentration.

    • Sample Solution: Prepare the test sample by dissolving it in the mobile phase to a suitable concentration.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Method 2: UV Spectrophotometry

A simple and cost-effective method for the quantification of the active pharmaceutical ingredient, which can be adapted for impurity analysis if the impurity has a distinct chromophore.

  • Instrumental Conditions:

    • Spectrophotometer: A suitable UV-Visible spectrophotometer.

    • Wavelength: The λmax of this compound (to be determined, Ambroxol HCl is measured at 306 nm).[6][7][8]

    • Solvent: Water or 0.1N HCl.[6]

  • Procedure:

    • Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent and measure their absorbance at the determined λmax. Plot a calibration curve of absorbance versus concentration.

    • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance. The concentration can be determined from the calibration curve.

Methodology Visualization

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines, ensuring the method is suitable for its intended purpose.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements method_development Method Development and Optimization start->method_development pre_validation Pre-Validation Checks (e.g., System Suitability) method_development->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol validation_parameters Execute Validation Experiments (Accuracy, Precision, Specificity, LOD, LOQ, Linearity, Range, Robustness) validation_protocol->validation_parameters data_analysis Data Analysis and Statistical Evaluation validation_parameters->data_analysis validation_report Prepare Validation Report data_analysis->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation end End method_implementation->end Cross-Validation of Analytical Methods cluster_methodA Method A (e.g., HPLC) cluster_methodB Method B (e.g., UV-Vis) A_validation Full Validation of Method A A_samples Analyze Samples with Method A A_validation->A_samples comparison Statistical Comparison of Results (e.g., t-test, F-test) A_samples->comparison B_validation Full Validation of Method B B_samples Analyze the Same Samples with Method B B_validation->B_samples B_samples->comparison conclusion Conclusion on Method Comparability comparison->conclusion

References

Safety Operating Guide

Proper Disposal of (2-Amino-3,5-dibromophenyl)methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed, step-by-step procedures for the proper disposal of (2-Amino-3,5-dibromophenyl)methanol, a halogenated organic compound. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical. This includes:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

II. Waste Identification and Segregation

Proper waste segregation is the first and most critical step in the disposal process. This compound is a halogenated organic solid .[3] As such, it must be disposed of in a designated hazardous waste stream.

Key Segregation Principles:

  • Do not mix halogenated organic waste with non-halogenated organic waste.[1][3][4][5] The disposal costs for halogenated waste are significantly higher due to the need for incineration.[5][6]

  • Do not dispose of this chemical down the drain or in the regular trash.[7][8]

  • Keep this waste stream separate from other incompatible waste types such as acids, bases, and oxidizers.[9]

III. Step-by-Step Disposal Procedure
  • Container Selection:

    • Use a clearly labeled, leak-proof, and chemically compatible container for collecting solid waste.[9][10] The container should have a secure screw-top cap.[9]

    • Ensure the container is in good condition, with no cracks or deterioration.[9]

  • Labeling:

    • Label the waste container with the words "Hazardous Waste."[4]

    • Clearly identify the contents, including the full chemical name: "this compound."

    • Indicate the approximate amount of waste in the container.

    • Include the date when the first waste was added to the container.

  • Accumulation of Waste:

    • For pure, unused this compound, place the solid directly into the designated halogenated organic solid waste container.

    • For solutions of this compound in organic solvents, it must be collected as liquid halogenated organic waste.

    • Contaminated materials, such as weighing paper, gloves, or pipette tips, should also be placed in the solid halogenated organic waste container.

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[7] After rinsing, the defaced container can be disposed of as regular trash.[7]

  • Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]

    • The SAA must be at or near the point of waste generation.[10]

    • Keep the waste container closed at all times, except when adding waste.[7][10]

    • Ensure the storage area is cool, dry, and well-ventilated.[2]

  • Disposal Request:

    • Once the waste container is full or has been accumulating for a specified period (consult your institution's guidelines, often up to one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[7][10]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

IV. Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert your colleagues.

  • If the spill is large or you are unsure how to proceed, contact your institution's EHS office immediately.

  • For small spills, and if you are trained to do so, carefully sweep up the solid material.[2]

  • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Thoroughly clean the spill area.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

G Disposal Workflow for this compound cluster_prep Preparation cluster_id Identification & Segregation cluster_contain Containment cluster_storage Storage & Disposal start Start: Have this compound waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Type ppe->identify solid Solid Waste (Pure compound, contaminated items) identify->solid Solid liquid Liquid Waste (Solutions, rinsate) identify->liquid Liquid solid_container Place in 'Halogenated Organic SOLID Waste' container solid->solid_container liquid_container Place in 'Halogenated Organic LIQUID Waste' container liquid->liquid_container label_container Label Container Correctly (Name, Date, 'Hazardous Waste') solid_container->label_container liquid_container->label_container store Store in designated Satellite Accumulation Area (SAA) label_container->store disposal Arrange for disposal via Environmental Health & Safety (EHS) store->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-Amino-3,5-dibromophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of (2-Amino-3,5-dibromophenyl)methanol (CAS No. 50739-76-9). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

This compound is a chemical intermediate that requires careful handling due to its potential health hazards. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Adherence to the safety protocols outlined below is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) and Engineering Controls

Proper personal protective equipment and engineering controls are the first line of defense against chemical exposure. The required PPE should be selected based on a thorough risk assessment of the specific laboratory procedures.

Control TypeMinimum Requirement
Engineering Controls Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.[1]
Eye and Face Protection Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash-prone procedures.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1] Ensure gloves are inspected prior to use and are changed frequently, especially after direct contact with the substance.
Respiratory Protection If dust is generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator is recommended.[1][2]
Hygiene Measures Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and washed before reuse.[1]

Operational Plan for Handling

A systematic approach to handling this compound is essential to prevent accidental exposure and contamination.

1. Preparation and Precautionary Steps:

  • Consult the Safety Data Sheet (SDS) before starting any work.[2][3]

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood and other engineering controls are functioning correctly.

  • Clearly label all containers with the chemical name and hazard information.

2. Handling the Solid Compound:

  • Handle the solid material in a well-ventilated area or a chemical fume hood to avoid dust formation.[1][2]

  • Minimize the generation of dust during weighing and transfer.

  • Use appropriate tools (e.g., spatulas) for handling the solid.

  • Keep the container tightly closed when not in use.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.[3] Do not reuse empty containers.

Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_exposure In Case of Exposure prep1 Consult SDS prep2 Wear Appropriate PPE prep1->prep2 prep3 Ensure Ventilation (Fume Hood) prep2->prep3 handle1 Weigh and Transfer in Hood prep3->handle1 handle2 Keep Container Closed handle1->handle2 handle3 Avoid Dust Formation handle2->handle3 disp1 Collect in Labeled Waste Container handle3->disp1 disp2 Dispose via Licensed Contractor disp1->disp2 exp_skin Skin: Wash with Soap & Water seek_medical Seek Medical Attention exp_skin->seek_medical exp_eye Eyes: Flush with Water for 15 min exp_eye->seek_medical exp_inhale Inhalation: Move to Fresh Air exp_inhale->seek_medical exp_ingest Ingestion: Do NOT Induce Vomiting exp_ingest->seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-3,5-dibromophenyl)methanol
Reactant of Route 2
(2-Amino-3,5-dibromophenyl)methanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.